Product packaging for 2-Chloro-4,5-dimethylpyrimidine(Cat. No.:CAS No. 34916-68-2)

2-Chloro-4,5-dimethylpyrimidine

Cat. No.: B1353919
CAS No.: 34916-68-2
M. Wt: 142.58 g/mol
InChI Key: DBQFXQNGQUPVER-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dimethylpyrimidine (CAS 34916-68-2) is an organic compound with the molecular formula C6H7ClN2 and a molecular weight of 142.59 g/mol . This compound is a solid at room temperature, with a melting point reported in the range of 22.5-26 ºC and a boiling point of 89 ºC at 4 Torr . Its density is approximately 1.184 g/cm³ at 20 ºC, and it is sparingly soluble in water (14 g/L at 25 ºC) . The chloro and methyl substituents on the pyrimidine ring make it a versatile building block or intermediate in organic synthesis and medicinal chemistry research. Pyrimidine derivatives are of significant interest in pharmaceutical research, particularly in the development of kinase inhibitors . For instance, related 2,4,5-trisubstituted pyrimidine scaffolds have been investigated as novel antimalarial agents, demonstrating inhibitory activity against essential plasmodial kinases . This highlights the value of such structures in probing new therapeutic strategies against drug-resistant parasites. Please handle with care. This product is classified as hazardous and may pose risks of specific target organ toxicity (single exposure), skin irritation, eye irritation, and acute toxicity . Appropriate personal protective equipment, including gloves and eye protection, should be worn. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClN2 B1353919 2-Chloro-4,5-dimethylpyrimidine CAS No. 34916-68-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4,5-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-3-8-6(7)9-5(4)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQFXQNGQUPVER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503314
Record name 2-Chloro-4,5-dimethylpyrimidine
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Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34916-68-2
Record name 2-Chloro-4,5-dimethylpyrimidine
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Record name 2-chloro-4,5-dimethylpyrimidine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-4,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The synthesis of chemical compounds should only be conducted by trained professionals in a controlled laboratory setting with appropriate safety measures in place.

Overall Synthetic Strategy:

The synthesis commences with the preparation of 3-methyl-2,4-pentanedione, which serves as the foundational C5 synthon containing the required dimethyl substitution pattern. From this intermediate, two pathways diverge:

  • Route A: Cyclocondensation with urea to form 2-hydroxy-4,5-dimethylpyrimidine, followed by chlorination with phosphorus oxychloride (POCl₃) to yield the target molecule.

  • Route B: Cyclocondensation with a guanidine salt to produce 2-amino-4,5-dimethylpyrimidine, which is then converted to the final product via a Sandmeyer reaction.

Step 1: Synthesis of 3-Methyl-2,4-pentanedione

The initial step involves the methylation of 2,4-pentanedione (acetylacetone). This reaction introduces a methyl group at the central carbon (C3) of the dione.

Experimental Protocol:

A common method for this alkylation involves the use of a methylating agent in the presence of a base.[1]

  • To a 500-mL round-bottomed flask equipped with a reflux condenser, add 2,4-pentanedione (0.65 mol), methyl iodide (0.80 mol), anhydrous potassium carbonate (84 g), and acetone (125 mL).

  • Heat the mixture under reflux for approximately 20 hours.

  • After cooling, filter the insoluble material and wash it thoroughly with acetone.

  • Combine the filtrate and washings, and remove the acetone by distillation.

  • The resulting crude product is then purified by fractional distillation to yield 3-methyl-2,4-pentanedione.

ParameterValueReference
Reactants 2,4-pentanedione, Methyl iodide, Anhydrous potassium carbonate[1]
Solvent Acetone[1]
Reaction Time 20 hours[1]
Reaction Temperature Reflux[1]
Yield ~55-58%[1]

Route A: Via 2-Hydroxy-4,5-dimethylpyrimidine Intermediate

This pathway involves the initial formation of a hydroxypyrimidine ring, which is subsequently chlorinated.

Step 2A: Synthesis of 2-Hydroxy-4,5-dimethylpyrimidine

The cyclocondensation of 3-methyl-2,4-pentanedione with urea is a standard approach for forming the pyrimidine ring.

Experimental Protocol:

This protocol is adapted from the synthesis of 2-hydroxy-4,6-dimethylpyrimidine.[2]

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve urea (0.5 mol) and 3-methyl-2,4-pentanedione (0.53 mol) in methanol (200 mL).

  • Heat the mixture with stirring to approximately 50-60 °C.

  • Slowly add a solution of hydrogen chloride in methanol.

  • Maintain the reaction under reflux for 3-4 hours.

  • Upon cooling, the hydrochloride salt of 2-hydroxy-4,5-dimethylpyrimidine will precipitate.

  • The precipitate is filtered, dried, and then neutralized with an aqueous solution of a base (e.g., sodium hydroxide) to yield 2-hydroxy-4,5-dimethylpyrimidine.

ParameterValue (Analogous Reaction)Reference
Reactants Urea, 3-Methyl-2,4-pentanedione (analogous: Acetylacetone)[2]
Solvent Methanol[2]
Catalyst Hydrogen Chloride[2]
Reaction Time 3 hours (reflux)[2]
Reaction Temperature 52 °C then reflux[2]
Yield 90.2% (hydrochloride salt)[2]
Step 3A: Chlorination of 2-Hydroxy-4,5-dimethylpyrimidine

The conversion of the 2-hydroxy group to a chloro group is a crucial step, typically achieved using a strong chlorinating agent like phosphorus oxychloride.

Experimental Protocol:

A general and efficient procedure for the chlorination of hydroxypyrimidines involves heating with phosphorus oxychloride, often in the presence of a base like pyridine.[3]

  • In a sealed reactor, combine 2-hydroxy-4,5-dimethylpyrimidine (1 equivalent), phosphorus oxychloride (1-1.5 equivalents), and pyridine (1 equivalent).

  • Heat the mixture to a high temperature (e.g., 140-160 °C) for several hours.

  • After cooling, carefully quench the reaction mixture by slowly adding it to crushed ice or cold water.

  • Neutralize the solution with a base (e.g., sodium carbonate).

  • The product, 2-Chloro-4,5-dimethylpyrimidine, can then be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane) and purified by distillation or chromatography.

ParameterValueReference
Reactants 2-Hydroxy-4,5-dimethylpyrimidine, Phosphorus oxychloride (POCl₃)[3]
Base Pyridine[3]
Reaction Temperature 140-160 °C[3]
Reaction Time 2-4 hours[3]
Yield High (typically >85-90% for similar substrates)[3]

Route B: Via 2-Amino-4,5-dimethylpyrimidine Intermediate

This alternative pathway proceeds through an aminopyrimidine intermediate, which is then converted to the target chloro-compound.

Step 2B: Synthesis of 2-Amino-4,5-dimethylpyrimidine

The reaction of 3-methyl-2,4-pentanedione with a guanidine salt in an alkaline medium yields the aminopyrimidine.

Experimental Protocol:

This procedure is based on the synthesis of 2-amino-4,6-dimethylpyrimidine.[4]

  • In a suitable reaction vessel, prepare a slurry of a guanidine salt (e.g., guanidine hydrochloride or nitrate, 1 equivalent), an alkali (e.g., sodium carbonate, 1.6 equivalents), and 3-methyl-2,4-pentanedione (1 equivalent) in water.

  • Heat the slurry to 95-100 °C for 2-3 hours.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath to promote crystallization.

  • Filter the solid product, wash with cold brine, and dry.

  • The crude product can be purified by recrystallization.

ParameterValue (Analogous Reaction)Reference
Reactants Guanidine salt, 3-Methyl-2,4-pentanedione (analogous: Acetylacetone), Sodium carbonate[4]
Solvent Water[4]
Reaction Time 2-3 hours[4][5]
Reaction Temperature 95-100 °C[4][5]
Yield High (up to 88.6% for 2-amino-4,6-dimethylpyrimidine)[5]
Step 3B: Sandmeyer Reaction of 2-Amino-4,5-dimethylpyrimidine

The Sandmeyer reaction provides a classic method for converting an amino group on a heteroaromatic ring to a halogen.[6]

Experimental Protocol:

A general procedure for the Sandmeyer chlorination of an aminoheterocycle is as follows:[7]

  • Dissolve 2-amino-4,5-dimethylpyrimidine (1 equivalent) in an acidic aqueous solution (e.g., 37% HCl).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (1.1 equivalents) while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.3 equivalents) in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the CuCl solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • The product is then isolated by extraction with an organic solvent and purified.

ParameterValue (General Procedure)Reference
Reactants 2-Amino-4,5-dimethylpyrimidine, Sodium nitrite, Copper(I) chloride[7]
Solvent/Medium Aqueous Hydrochloric Acid[7]
Reaction Temperature 0 °C to room temperature[7]
Yield Variable, dependent on substrate

Visualizations

Synthesis_Overview cluster_start Starting Material cluster_precursor Key Precursor Synthesis cluster_route_a Route A cluster_route_b Route B Dimethylmalononitrile Dimethylmalononitrile 3-Methyl-2,4-pentanedione 3-Methyl-2,4-pentanedione Dimethylmalononitrile->3-Methyl-2,4-pentanedione Hypothetical Conversion 2-Hydroxy-4,5-dimethylpyrimidine 2-Hydroxy-4,5-dimethylpyrimidine 3-Methyl-2,4-pentanedione->2-Hydroxy-4,5-dimethylpyrimidine Cyclocondensation with Urea 2-Amino-4,5-dimethylpyrimidine 2-Amino-4,5-dimethylpyrimidine 3-Methyl-2,4-pentanedione->2-Amino-4,5-dimethylpyrimidine Cyclocondensation with Guanidine Final_Product_A This compound 2-Hydroxy-4,5-dimethylpyrimidine->Final_Product_A Chlorination (POCl3) Final_Product_B This compound 2-Amino-4,5-dimethylpyrimidine->Final_Product_B Sandmeyer Reaction

Caption: Overall proposed synthetic pathways to this compound.

Route_A_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2A: Pyrimidine Formation cluster_step3 Step 3A: Chlorination start1 2,4-Pentanedione + Methyl Iodide + K2CO3 in Acetone react1 Reflux (20h) start1->react1 workup1 Filtration & Distillation react1->workup1 product1 3-Methyl-2,4-pentanedione workup1->product1 start2 3-Methyl-2,4-pentanedione + Urea in Methanol react2 Add HCl/Methanol, Reflux (3h) start2->react2 workup2 Cool, Filter, Neutralize react2->workup2 product2 2-Hydroxy-4,5-dimethylpyrimidine workup2->product2 start3 2-Hydroxy-4,5-dimethylpyrimidine + POCl3 + Pyridine react3 Heat in Sealed Reactor (140-160°C, 2-4h) start3->react3 workup3 Quench with Ice, Neutralize, Extract react3->workup3 product3 This compound workup3->product3

Caption: Experimental workflow for the synthesis via Route A.

Route_B_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2B: Pyrimidine Formation cluster_step3 Step 3B: Sandmeyer Reaction start1 2,4-Pentanedione + Methyl Iodide + K2CO3 in Acetone react1 Reflux (20h) start1->react1 workup1 Filtration & Distillation react1->workup1 product1 3-Methyl-2,4-pentanedione workup1->product1 start2 3-Methyl-2,4-pentanedione + Guanidine Salt + Na2CO3 in Water react2 Heat (95-100°C, 2-3h) start2->react2 workup2 Cool, Filter, Recrystallize react2->workup2 product2 2-Amino-4,5-dimethylpyrimidine workup2->product2 start3 2-Amino-4,5-dimethylpyrimidine in HCl (aq) react3_1 Add NaNO2 at 0°C start3->react3_1 react3_2 Add to CuCl solution react3_1->react3_2 workup3 Warm to RT, Extract react3_2->workup3 product3 This compound workup3->product3

Caption: Experimental workflow for the synthesis via Route B.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-4,5-dimethylpyrimidine. Due to the limited publicly available information on this specific isomer, this document also includes detailed experimental protocols and biological context for the closely related and more extensively studied isomer, 2-Chloro-4,6-dimethylpyrimidine, to serve as a valuable reference. All quantitative data is presented in structured tables for ease of comparison, and relevant experimental workflows are visualized using Graphviz diagrams.

Core Physicochemical Properties of this compound

While detailed experimental data for this compound is scarce, the following core properties have been identified from chemical supplier databases.

PropertyValueReference
CAS Number 34916-68-2[][2][3][4]
Molecular Formula C₆H₇ClN₂[]
Molecular Weight 142.59 g/mol []
Melting Point 22.5-26 °C
Boiling Point 242.1 ± 9.0 °C at 760 mmHg
Density 1.184 ± 0.06 g/cm³
Purity ≥97%[2][3]

Note: The melting point, boiling point, and density values are sourced from commercial suppliers and may not be accompanied by detailed experimental protocols in the public domain.

Physicochemical Properties of 2-Chloro-4,6-dimethylpyrimidine (CAS: 4472-44-0)

In contrast to the 4,5-isomer, more extensive data is available for 2-Chloro-4,6-dimethylpyrimidine.

PropertyValueReference
CAS Number 4472-44-0
Molecular Formula C₆H₇ClN₂
Molecular Weight 142.59 g/mol
Physical Form Solid
Melting Point 34-38 °C
Boiling Point 212 °C[5]
Solubility Soluble in organic solvents such as ethanol and acetone; sparingly soluble in water.
Storage Temperature 2-8°C

Experimental Protocols

Synthesis of 2-Chloro-4,6-dimethylpyrimidine

A common route for the synthesis of 2-chloro-4,6-dimethylpyrimidine involves the chlorination of the corresponding hydroxypyrimidine.

Example Protocol:

  • Starting Material: 4-hydroxy-2,6-dimethylpyrimidine.

  • Chlorination: The starting material is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature.

  • Work-up: After the reaction is complete, the excess POCl₃ is removed, often by distillation under reduced pressure. The reaction mixture is then carefully quenched with ice water.

  • Extraction: The product is extracted from the aqueous mixture using an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated. The crude product can be further purified by techniques such as recrystallization or column chromatography.

G start Start: 4-hydroxy-2,6-dimethylpyrimidine chlorination Chlorination with POCl₃ start->chlorination heating Heat Reaction Mixture chlorination->heating workup Quench with Ice Water heating->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Recrystallization/Chromatography extraction->purification end_product End Product: 2-Chloro-4,6-dimethylpyrimidine purification->end_product

A generalized workflow for the synthesis of 2-Chloro-4,6-dimethylpyrimidine.
Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.

Capillary Method:

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end.[6][7]

  • Apparatus: The capillary tube is placed in a melting point apparatus, which contains a heated block or an oil bath, and a thermometer.[7]

  • Heating: The sample is heated slowly and steadily.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[7] A narrow melting point range is indicative of a pure compound.

G start Start: Powdered Sample packing Pack Sample into Capillary Tube start->packing apparatus Place in Melting Point Apparatus packing->apparatus heating Heat Slowly apparatus->heating observation Observe Melting and Record Temperature Range heating->observation end End: Melting Point Determined observation->end

Workflow for melting point determination by the capillary method.
Determination of Boiling Point

The boiling point is a fundamental physical property of a liquid.

Distillation Method:

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

  • Sample and Heating: The liquid sample is placed in the distilling flask with a few boiling chips to ensure smooth boiling. The flask is then heated.

  • Equilibrium: As the liquid boils, the vapor rises and comes into thermal equilibrium with the thermometer bulb.

  • Recording: The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and a steady stream of distillate is collected, is recorded as the boiling point.[8]

Determination of Solubility

The "shake-flask" method is a widely used technique for determining the thermodynamic solubility of a compound.[9][10][11][12]

Shake-Flask Protocol:

  • Preparation: An excess amount of the solid compound is added to a vial containing a specific solvent (e.g., water, buffer, or an organic solvent).[9]

  • Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[10]

  • Phase Separation: The suspension is allowed to stand, or is centrifuged or filtered, to separate the solid phase from the saturated solution.[10]

  • Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[10] This concentration represents the solubility of the compound in that solvent at that temperature.

Biological Activity and Signaling Pathways

There is no available information in the scientific literature regarding the biological activity or any associated signaling pathways for This compound .

However, pyrimidine derivatives, as a class of compounds, are of significant interest in medicinal chemistry due to their diverse biological activities. They are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[13][14]

For instance, certain substituted pyrimidines act as kinase inhibitors, which are crucial in cancer therapy. They can interfere with signaling pathways that control cell growth, proliferation, and survival.

Hypothetical Signaling Pathway Involvement for a Pyrimidine Derivative:

The diagram below illustrates a hypothetical scenario where a pyrimidine derivative could act as a kinase inhibitor in a cancer-related signaling pathway. This is a generalized representation and does not specifically apply to this compound due to the lack of data.

G cluster_cell Cell receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation pyrimidine Pyrimidine Derivative (Kinase Inhibitor) pyrimidine->raf ligand Growth Factor ligand->receptor

Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyrimidine derivative.

Conclusion

This technical guide has summarized the available physicochemical data for this compound. It is evident that while some basic properties are known, there is a significant gap in the scientific literature regarding its synthesis, detailed experimental characterization, and biological activity. To provide a more comprehensive resource, information on the closely related isomer, 2-Chloro-4,6-dimethylpyrimidine, has been included, along with general experimental protocols and a hypothetical biological context for pyrimidine derivatives. Further research is required to fully elucidate the properties and potential applications of this compound.

References

Spectroscopic and Synthetic Profile of 2-Chloro-4,5-dimethylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-chloro-4,5-dimethylpyrimidine, a key intermediate in the synthesis of orexin receptor modulators. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics, a proposed synthetic protocol, and general methodologies for spectroscopic analysis. Due to the limited availability of experimental data in peer-reviewed literature, a significant portion of the information presented herein is aggregated from patent disclosures.

Spectroscopic Data

The known spectroscopic data for this compound is summarized below.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data
ParameterValueSource
¹H NMR (500 MHz, CDCl₃)δ 8.32 (s, 1H)Patent Literature
Mass (calculated) C₆H₇ClN₂: 142.03Patent Literature
Mass (found) m/z 143.1 [M+1]⁺Patent Literature

Note: As of the latest literature review, experimental ¹³C NMR and Infrared (IR) spectroscopy data for this compound are not publicly available. For reference, the IR spectra of pyrimidine derivatives typically exhibit characteristic C=N stretching vibrations in the range of 1525-1575 cm⁻¹ and C-Cl stretching around 700 cm⁻¹.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been described in patent literature as being analogous to the preparation of similar pyrimidine derivatives. The following is a plausible experimental protocol based on these descriptions, starting from 2,4-dichloro-5-methylpyrimidine.

Reaction Scheme:

Synthesis_of_this compound 2,4-dichloro-5-methylpyrimidine 2,4-dichloro-5-methylpyrimidine product This compound 2,4-dichloro-5-methylpyrimidine->product Selective Methylation reagents Methylating Agent (e.g., Trimethylaluminum) reagents->product

Caption: Proposed synthesis of this compound.

Procedure:

  • Reaction Setup: A solution of 2,4-dichloro-5-methylpyrimidine in an appropriate anhydrous solvent (e.g., tetrahydrofuran or dioxane) is prepared in a flame-dried, multi-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: A methylating agent, such as a solution of trimethylaluminum in hexanes, is added dropwise to the reaction mixture at a controlled temperature, typically ranging from 0 °C to room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), to determine the consumption of the starting material.

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a protic solvent (e.g., methanol or water) at low temperature. The resulting mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with an aqueous acid solution (e.g., 1M HCl), water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Spectroscopic Analysis

The following are general procedures for obtaining the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube. The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 500 MHz. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

Mass spectral analysis is performed using an electrospray ionization (ESI) source coupled to a mass analyzer. A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is infused into the ESI source. The data is acquired in positive ion mode, and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is determined.

Application in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of orexin receptor modulators. These modulators are of significant interest for their potential therapeutic applications in treating sleep disorders, anxiety, and other neurological conditions.

Drug_Development_Workflow start This compound intermediate Functionalized Pyrimidine Intermediate start->intermediate Introduction of Side Chains coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) coupling->intermediate product Orexin Receptor Modulator intermediate->product final_steps Further Synthetic Modifications final_steps->product

Caption: Role of this compound in drug synthesis.

The reactivity of the chlorine atom on the pyrimidine ring allows for its displacement through various cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of a library of potential drug candidates. This synthetic versatility makes this compound a valuable starting material for medicinal chemists.

References

Crystal Structure of 2-Chloro-4,5-dimethylpyrimidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Despite a comprehensive search of scientific literature and crystallographic databases, the experimental crystal structure of 2-Chloro-4,5-dimethylpyrimidine has not been publicly reported. Consequently, a detailed analysis of its three-dimensional structure, including precise bond lengths, bond angles, and crystal packing information, cannot be provided at this time. This guide will instead focus on available information regarding its chemical properties, synthesis, and the standard experimental protocol for crystal structure determination, which would be applicable should a suitable crystalline sample be obtained.

Chemical and Physical Properties

While crystallographic data is unavailable, other physical and chemical properties of this compound and its isomer, 2-Chloro-4,6-dimethylpyrimidine, have been documented. This information is crucial for its synthesis, handling, and application in further research.

Table 1: Physicochemical Properties of this compound and a Related Isomer.

Property This compound 2-Chloro-4,6-dimethylpyrimidine
Molecular Formula C₆H₇ClN₂ C₆H₇ClN₂
Molecular Weight 142.59 g/mol 142.59 g/mol
CAS Number 34916-68-2 4472-44-0
Appearance Not specified White to light yellow crystals
Melting Point Not specified 34-38 °C

| Boiling Point | 242.1±9.0 °C at 760 mmHg | Not specified |

Synthesis and Reactivity

This compound serves as a valuable intermediate in organic synthesis. The chloro-substituent at the 2-position of the pyrimidine ring is a key reactive site, susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, making it a versatile building block for the synthesis of more complex molecules with potential biological activity.

Experimental Protocol for Crystal Structure Determination

The definitive method for elucidating the crystal structure of a compound like this compound is single-crystal X-ray diffraction. The following outlines the typical experimental workflow.

Workflow for Single-Crystal X-ray Diffraction:

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_analysis Analysis & Validation synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization High Purity Sample crystal_mounting Crystal Mounting crystallization->crystal_mounting xray_diffraction X-ray Diffraction crystal_mounting->xray_diffraction Mounted Crystal data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution Reflection Data structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model validation Validation & CIF Generation structure_refinement->validation analysis Structural Analysis validation->analysis Final Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Methodology Details:

  • Synthesis and Purification: The compound of interest, this compound, must be synthesized and purified to a high degree (>99%). Impurities can significantly hinder the growth of single crystals.

  • Crystallization: A variety of techniques can be employed to grow single crystals suitable for X-ray diffraction. These include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. The choice of solvent is critical and often requires screening of multiple options.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • X-ray Diffraction: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. From this map, the positions of the atoms in the crystal structure can be determined.

  • Structure Refinement: The initial structural model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.

  • Validation and CIF Generation: The final refined structure is validated to ensure its quality and correctness. The results are typically reported in a Crystallographic Information File (CIF).

Potential Signaling Pathways and Logical Relationships

Without a confirmed crystal structure, any discussion of signaling pathways or intermolecular interactions is speculative. However, pyrimidine derivatives are known to interact with a variety of biological targets. The logical relationship for investigating the biological activity of this compound would involve its use as a scaffold for the synthesis of a library of derivatives, followed by screening against various biological targets.

Logical Workflow for Drug Discovery:

drug_discovery_workflow A This compound Scaffold B Synthesis of Derivative Library A->B Nucleophilic Substitution C Biological Screening B->C D Hit Identification C->D Active Compounds E Lead Optimization D->E F Preclinical Studies E->F

Caption: Logical workflow for the development of drugs based on the this compound scaffold.

Solubility Profile of 2-Chloro-4,5-dimethylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4,5-dimethylpyrimidine in organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for solubility determination, and comparative data from structurally related compounds to offer valuable insights for laboratory and development work.

Introduction to this compound

This compound is a substituted pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules. Understanding the solubility of such intermediates is critical for their use in synthesis, purification, and formulation.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₇ClN₂
Molecular Weight 142.59 g/mol
CAS Number 34916-68-2
Melting Point 22.5-26 °C
Boiling Point 242.1±9.0 °C at 760 mmHg
Appearance Solid

Solubility of this compound

For a related compound, 2-chloro-4,6-dimethyl-pyrimidine, it is reported to be soluble in organic solvents like ethanol and acetone. It is considered to be sparingly soluble in water. This suggests that this compound is likely to exhibit good solubility in polar aprotic and polar protic organic solvents.

Experimental Protocol for Solubility Determination

A precise understanding of a compound's solubility is often determined empirically. The following section details a standard gravimetric method for determining the solubility of a solid organic compound in an organic solvent. This method is widely cited in the literature for pyrimidine derivatives.[1][2][3]

Materials and Apparatus
  • Solute: this compound

  • Solvents: A range of organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, N,N-dimethylformamide (DMF), dichloromethane).

  • Equipment:

    • Analytical balance (accurate to ±0.1 mg)

    • Isothermal shaker or magnetic stirrer with a heating plate

    • Thermostatic bath for temperature control

    • Centrifuge

    • Filtration unit (e.g., syringe filters with appropriate membrane)

    • Vials or flasks

    • Drying oven or vacuum oven

Experimental Procedure
  • Sample Preparation: An excess amount of this compound is added to a known mass or volume of the selected organic solvent in a sealed vial.

  • Equilibration: The vial is placed in a thermostatic bath and agitated using an isothermal shaker or magnetic stirrer at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to settle. To ensure complete separation of the solid and liquid phases, the sample is centrifuged at a high speed.

  • Sample Withdrawal and Analysis: A sample of the supernatant is carefully withdrawn using a pre-weighed syringe and filtered through a membrane filter to remove any undissolved solid.

  • Solvent Evaporation: The clear, saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under a stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight of the dissolved solid is obtained.

  • Calculation: The solubility is calculated as the mass of the dissolved solute per unit mass or volume of the solvent.

Data Correlation

The experimental solubility data at different temperatures can be correlated using thermodynamic models such as the modified Apelblat equation.[2][3]

Solubility Data of Structurally Similar Compounds

To provide a frame of reference, the following table summarizes the mole fraction solubility (x) of other pyrimidine derivatives in various organic solvents at different temperatures, as reported in the literature. It is important to note that these values are for different, though structurally related, compounds and should be used as a general guide only.

Table 2: Mole Fraction Solubility (x) of Selected Pyrimidine Derivatives in Organic Solvents

CompoundSolventTemperature (K)Mole Fraction (x)
Derivative A [1]Methanol298.15Data not specified
308.15Data not specified
318.15Data not specified
328.15Data not specified
DMF298.15Data not specified
308.15Data not specified
318.15Data not specified
328.15Data not specified
CCl₄298.15Data not specified
308.15Data not specified
318.15Data not specified
328.15Data not specified
Derivative B [3]Chloroform298.15Data not specified
308.15Data not specified
318.15Data not specified
328.15Data not specified
Ethyl Acetate298.15Data not specified
308.15Data not specified
318.15Data not specified
328.15Data not specified

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep Add excess solute to known amount of solvent equilibrate Agitate at constant temperature prep->equilibrate Establish Equilibrium centrifuge Centrifuge to separate solid and liquid equilibrate->centrifuge Separate Phases withdraw Withdraw and filter supernatant centrifuge->withdraw Isolate Saturated Solution evaporate Evaporate solvent withdraw->evaporate Isolate Solute weigh Weigh residue evaporate->weigh calculate Calculate solubility weigh->calculate

Caption: General workflow for gravimetric solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its structural similarity to other soluble pyrimidine derivatives suggests good solubility in common organic solvents. For precise applications, it is recommended that the solubility be determined experimentally using a standard protocol such as the gravimetric method outlined in this guide. The provided information serves as a valuable starting point for researchers and professionals working with this compound, enabling informed solvent selection and experimental design.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-4,5-dimethylpyrimidine: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-chloro-4,5-dimethylpyrimidine, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Overview of Synthetic Strategy

The most prevalent and efficient synthesis of this compound is a two-step process. The synthesis commences with the cyclocondensation of a β-dicarbonyl compound with urea to form the pyrimidinone core. This intermediate is subsequently chlorinated to yield the final product.

The overall synthetic pathway is illustrated below:

G cluster_0 Step 1: Pyrimidinone Formation cluster_1 Step 2: Chlorination 3-Methyl-2,4-pentanedione 3-Methyl-2,4-pentanedione 4,5-Dimethyl-2-hydroxypyrimidine 4,5-Dimethyl-2-hydroxypyrimidine 3-Methyl-2,4-pentanedione->4,5-Dimethyl-2-hydroxypyrimidine Cyclocondensation Urea Urea Urea->4,5-Dimethyl-2-hydroxypyrimidine This compound This compound 4,5-Dimethyl-2-hydroxypyrimidine->this compound Chlorination Phosphorus Oxychloride Phosphorus Oxychloride Phosphorus Oxychloride->this compound

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of 4,5-Dimethyl-2-hydroxypyrimidine

The initial step involves the formation of the pyrimidine ring through the reaction of 3-methyl-2,4-pentanedione with urea. This reaction is a classic example of a cyclocondensation reaction to form a heterocyclic system.

Starting Materials and Reaction Conditions

The key starting materials and typical reaction conditions for the synthesis of 4,5-dimethyl-2-hydroxypyrimidine are summarized in the table below. The data is based on analogous syntheses of similar pyrimidinones.

Starting MaterialReagent/SolventTemperature (°C)Reaction Time (h)Yield (%)
3-Methyl-2,4-pentanedioneUrea, Ethanolic HClReflux3 - 580 - 90
3-Methyl-2,4-pentanedioneUrea, Sodium EthoxideReflux4 - 675 - 85
Experimental Protocol: Cyclocondensation

This protocol is adapted from established procedures for the synthesis of analogous hydroxypyrimidines.

Materials:

  • 3-Methyl-2,4-pentanedione

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve urea in ethanol.

  • To this solution, add 3-methyl-2,4-pentanedione.

  • Slowly add concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a sodium hydroxide solution to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 4,5-dimethyl-2-hydroxypyrimidine.

G Start Start Dissolve Urea Dissolve Urea in Ethanol Start->Dissolve Urea Add Diketone Add 3-Methyl-2,4-pentanedione Dissolve Urea->Add Diketone Add Acid Add Conc. HCl Add Diketone->Add Acid Reflux Reflux for 3-5h Add Acid->Reflux Cool Cool to RT Reflux->Cool Neutralize Neutralize with NaOH Cool->Neutralize Filter & Dry Filter, Wash, & Dry Product Neutralize->Filter & Dry End End Filter & Dry->End

Caption: Experimental workflow for the synthesis of 4,5-Dimethyl-2-hydroxypyrimidine.

Step 2: Chlorination of 4,5-Dimethyl-2-hydroxypyrimidine

The second step is the conversion of the hydroxyl group of the pyrimidinone to a chloro group using a suitable chlorinating agent. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation.[1][2]

Chlorinating Agents and Reaction Conditions

The following table summarizes the typical reagents and conditions for the chlorination step. These conditions are based on general procedures for the chlorination of hydroxypyrimidines.[1][3]

Starting MaterialChlorinating AgentBase/SolventTemperature (°C)Reaction Time (h)Yield (%)
4,5-Dimethyl-2-hydroxypyrimidinePhosphorus Oxychloride (POCl₃)N,N-DimethylanilineReflux (~110)2 - 485 - 95
4,5-Dimethyl-2-hydroxypyrimidinePhosphorus Oxychloride (POCl₃)PyridineReflux (~110)3 - 580 - 90
4,5-Dimethyl-2-hydroxypyrimidineThionyl Chloride (SOCl₂)Catalytic DMFReflux (~80)4 - 670 - 80
Experimental Protocol: Chlorination

This protocol provides a general method for the chlorination of 4,5-dimethyl-2-hydroxypyrimidine using phosphorus oxychloride.[1][3]

Materials:

  • 4,5-Dimethyl-2-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (or Pyridine)

  • Ice water

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • To the flask, add 4,5-dimethyl-2-hydroxypyrimidine.

  • Carefully add an excess of phosphorus oxychloride to the flask.

  • Slowly add N,N-dimethylaniline (or pyridine) to the mixture through the dropping funnel. An exothermic reaction may occur.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product into an organic solvent such as dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

G Start Start Mix Reactants Mix Hydroxypyrimidine, POCl3, and Base Start->Mix Reactants Reflux Reflux for 2-4h Mix Reactants->Reflux Cool Cool to RT Reflux->Cool Quench Quench with Ice Water Cool->Quench Neutralize Neutralize with NaHCO3 solution Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Purify Wash, Dry, & Concentrate Extract->Purify End End Purify->End

Caption: Experimental workflow for the chlorination of 4,5-Dimethyl-2-hydroxypyrimidine.

Conclusion

The synthesis of this compound is a robust two-step process that is accessible in a standard laboratory setting. The key to a successful synthesis lies in the careful execution of the initial cyclocondensation to form the pyrimidinone precursor, followed by a controlled chlorination reaction. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development to produce this valuable synthetic intermediate.

References

An In-depth Technical Guide to 2-Chloro-4,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4,5-dimethylpyrimidine, a heterocyclic organic compound of interest in medicinal chemistry and drug development. Due to its reactive chloro-substituent, this pyrimidine derivative serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Core Properties and Data

This compound, with the CAS number 34916-68-2 , possesses a unique molecular structure that makes it a valuable intermediate in organic synthesis. The presence of the chlorine atom at the 2-position of the pyrimidine ring allows for facile nucleophilic substitution, enabling the introduction of a wide array of functional groups.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound and its close structural analogs. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueNotes
CAS Number 34916-68-2
Molecular Formula C₆H₇ClN₂
Molecular Weight 142.59 g/mol [1]
Melting Point 22.5-26 °C[1]
Boiling Point 242.1±9.0 °C at 760 mmHg[1]
Density 1.184±0.06 g/cm³
InChI Key DBQFXQNGQUPVER-UHFFFAOYSA-N[1]
Canonical SMILES CC1=CN=C(N=C1C)Cl[1]

Note: Due to limited publicly available data for this compound, some properties of its isomers are included for reference.

Analogous CompoundCAS NumberMolecular WeightMelting Point (°C)
2-Chloro-4,6-dimethylpyrimidine4472-44-0142.5934-38
2-Chloro-4-methylpyrimidine13036-57-2128.5645-50

Synthesis and Experimental Protocols

The synthesis of chloropyrimidines typically involves the chlorination of the corresponding hydroxypyrimidine (or its tautomeric pyrimidone form). A general and widely applicable method utilizes phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine.

Plausible Synthesis of this compound

Reaction:

4,5-dimethylpyrimidin-2-ol + POCl₃ → this compound

Detailed Experimental Protocol (Hypothetical):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dimethylpyrimidin-2-ol (1 equivalent).

  • Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the flask. The reaction is typically performed neat or in a high-boiling inert solvent.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, to a pH of 7-8.

  • Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the pure compound.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. The 2-chloro-substituted pyrimidines are particularly valuable as they serve as versatile intermediates for the synthesis of a diverse range of derivatives.[2] The chlorine atom at the 2-position is a good leaving group, making it susceptible to nucleophilic substitution reactions.

This reactivity allows for the introduction of various functionalities, including amines, alcohols, and thiols, to generate libraries of compounds for screening in drug discovery programs. These modifications can be crucial for modulating the pharmacological properties of the final compounds, such as their binding affinity to biological targets, solubility, and metabolic stability.

While specific drugs derived directly from this compound are not prominently documented, its structural motif is relevant in the broader context of pyrimidine-based drug design, which has led to the development of anticancer, antiviral, and anti-inflammatory agents.

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound from its corresponding hydroxypyrimidine precursor.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Chlorination Reaction cluster_workup Work-up & Purification cluster_product Final Product start_material 4,5-dimethylpyrimidin-2-ol reaction Add POCl₃ Reflux (105-110°C) start_material->reaction quench Quench with Ice reaction->quench neutralize Neutralize (pH 7-8) quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Dry, Concentrate & Purify extract->purify final_product This compound purify->final_product

Caption: Generalized workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Reactivity of 2-Chloro-4,5-dimethylpyrimidine with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2-chloro-4,5-dimethylpyrimidine with various nucleophiles. While specific literature on this exact scaffold is limited, this document extrapolates from the well-established principles of nucleophilic aromatic substitution (SNAr) on related pyrimidine systems to offer a predictive framework for its synthetic utility. The pyrimidine core is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly as kinase inhibitors.[1] Understanding the reactivity of functionalized pyrimidines is therefore critical for the development of novel therapeutics.

Core Principles of Reactivity: The SNAr Mechanism

The primary reaction pathway for this compound with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates the attack of nucleophiles and stabilizes the negatively charged intermediate.

The SNAr mechanism proceeds in two main steps:

  • Nucleophilic Attack : The nucleophile (Nu-) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure : The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl-), yielding the substituted pyrimidine product.

The electron-donating nature of the two methyl groups at the C4 and C5 positions may slightly decrease the ring's electrophilicity compared to unsubstituted 2-chloropyrimidine. However, the activating effect of the two ring nitrogens remains dominant, ensuring the C2 position is highly susceptible to nucleophilic attack.

Exp_Workflow Figure 2: General Experimental Workflow for SNAr A 1. Setup - Dry Glassware - Inert Atmosphere (N₂/Ar) B 2. Reagent Addition - Add this compound - Add Solvent - Add Nucleophile & Base A->B C 3. Reaction - Heat to Target Temp. (Conventional or Microwave) - Monitor by TLC/LC-MS B->C D 4. Workup - Cool Reaction - Quench/Neutralize - Liquid-Liquid Extraction C->D E 5. Isolation & Purification - Dry Organic Layer - Concentrate Solvent - Column Chromatography or Recrystallization D->E F 6. Analysis - Characterize Product (NMR, MS, etc.) E->F PI3K_Pathway Figure 3: Simplified PI3K/Akt/mTOR Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell Cell Growth, Proliferation, Survival AKT->Cell mTORC2 mTORC2 mTORC2->AKT Phosphorylates mTORC1->Cell Inhibitor Pyrimidine-Based Inhibitors Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

References

Probing the Thermal Stability of 2-Chloro-4,5-dimethylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific thermal stability of 2-Chloro-4,5-dimethylpyrimidine is limited. This guide provides a comprehensive framework for assessing its thermal properties based on established methodologies and data from structurally related heterocyclic compounds. The quantitative data and degradation pathways presented herein are illustrative and should be confirmed by dedicated experimentation.

Executive Summary

The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter in drug development and manufacturing. It influences storage conditions, shelf-life, and the safety of chemical processes. This technical guide outlines the standard experimental protocols for determining thermal stability, presents a framework for data interpretation, and proposes a hypothetical thermal degradation pathway for this compound. The primary techniques discussed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which provide insights into phase transitions and decomposition behavior as a function of temperature.

Methodologies for Thermal Stability Assessment

The thermal behavior of a solid organic compound is typically investigated using a combination of thermoanalytical techniques.[1]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[1] For this compound, DSC would reveal its melting point and enthalpy of fusion, providing a preliminary indication of its thermal stability. A sharp endothermic peak would correspond to the melting of a pure crystalline substance.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature beyond the melting or decomposition point (e.g., 300 °C).[3]

    • An inert nitrogen atmosphere is typically used to prevent oxidative decomposition.

  • Data Analysis: The resulting DSC thermogram is analyzed to determine the onset temperature, peak maximum, and enthalpy of any thermal events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which a material begins to decompose and to quantify the mass loss associated with decomposition.[2] For this compound, TGA would identify the onset temperature of thermal degradation.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.[3]

    • The experiment can be run under an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere to understand the decomposition mechanism.[4][5]

  • Data Analysis: The TGA curve plots mass percentage versus temperature. The onset of decomposition is typically determined as the temperature at which a 5% mass loss occurs (Td5%).[6]

Data Presentation: Illustrative Thermal Properties

The following tables summarize the kind of quantitative data that would be obtained from DSC and TGA analyses of this compound.

Table 1: Illustrative DSC Data for this compound

ParameterExpected ValueDescription
Onset of Melting (°C)85 - 95Temperature at which melting begins.
Peak Melting Point (°C)90 - 100Temperature of maximum heat absorption during melting.
Enthalpy of Fusion (J/g)100 - 150Heat required to melt the sample.

Table 2: Illustrative TGA Data for this compound (Nitrogen Atmosphere)

ParameterExpected ValueDescription
Onset of Decomposition (Td5%) (°C)200 - 250Temperature at which 5% mass loss is observed.
Major Decomposition Step (°C)250 - 350Temperature range of the most significant mass loss.
Residual Mass at 600 °C (%)< 5Amount of non-volatile residue remaining after decomposition.

Visualizations: Workflows and Pathways

Experimental Workflow for Thermal Stability Analysis

The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation Sample_Acquisition Acquire 2-Chloro-4,5- dimethylpyrimidine Sample Sample_Characterization Characterize Purity (e.g., HPLC, NMR) Sample_Acquisition->Sample_Characterization Sample_Drying Dry Sample under Vacuum Sample_Characterization->Sample_Drying DSC_Analysis Differential Scanning Calorimetry (DSC) Sample_Drying->DSC_Analysis TGA_Analysis Thermogravimetric Analysis (TGA) Sample_Drying->TGA_Analysis Determine_Melting_Point Determine Melting Point and Enthalpy of Fusion DSC_Analysis->Determine_Melting_Point Determine_Decomposition_Temp Determine Onset of Decomposition (Td5%) TGA_Analysis->Determine_Decomposition_Temp Assess_Stability Assess Overall Thermal Stability Determine_Melting_Point->Assess_Stability Determine_Decomposition_Temp->Assess_Stability

Figure 1: General experimental workflow for thermal stability assessment.
Hypothetical Thermal Degradation Pathway

Based on the structure of this compound and known degradation mechanisms of similar chlorinated nitrogen heterocycles, a plausible thermal degradation pathway can be proposed.[7] The C-Cl bond is often the most labile, and its cleavage can initiate a series of radical reactions.

G Start This compound Intermediate1 Pyrimidine Radical + Cl• Start->Intermediate1 Initial C-Cl Bond Cleavage Intermediate2 Ring Opening Intermediate1->Intermediate2 Radical Re-arrangement Polymerization Polymerization/ Char Formation Intermediate1->Polymerization Intermolecular Reactions Products Volatile Products (e.g., HCN, CH3CN, HCl) Intermediate2->Products Fragmentation

Figure 2: A hypothetical thermal degradation pathway for this compound.

Conclusion

The thermal stability of this compound is a crucial parameter that requires empirical determination. This guide has provided the standard methodologies, including DSC and TGA, for such an investigation. While specific experimental data is not yet available in the public domain, the illustrative data and hypothetical degradation pathway presented here offer a solid foundation for researchers, scientists, and drug development professionals to design and interpret their own thermal stability studies for this compound. A thorough understanding of its thermal properties will ensure its proper handling, storage, and use in further chemical synthesis and pharmaceutical development.

References

The Elusive Bio-Profile of 2-Chloro-4,5-dimethylpyrimidine Derivatives: A Scarcity of Published Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite the vast therapeutic potential of the pyrimidine scaffold in drug discovery, a comprehensive review of publicly available scientific literature reveals a significant lack of specific research on the biological activity of 2-chloro-4,5-dimethylpyrimidine derivatives. This scarcity of dedicated studies prevents the construction of an in-depth technical guide as requested, including detailed quantitative data, experimental protocols, and signaling pathway visualizations.

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules. These include anticancer agents, antimicrobials, and kinase inhibitors. The diverse pharmacological profiles of substituted pyrimidines have spurred extensive research into novel analogues with enhanced efficacy and target specificity.

However, the specific core of this compound appears to be an under-investigated area in the current body of scientific publications. Extensive searches of scholarly databases for biological data related to this specific scaffold have not yielded the necessary information to fulfill the requirements of a detailed technical whitepaper. This includes a lack of published quantitative data (such as IC50 or MIC values), detailed experimental methodologies for biological assays, and elucidated signaling pathways or mechanisms of action.

While the broader family of pyrimidine derivatives has been extensively studied, with many compounds demonstrating significant potential in preclinical and clinical settings, this body of work does not provide the specific data required for a focused analysis of the this compound core. The biological activities of pyrimidine derivatives are highly dependent on the nature and position of their substituents, and therefore, data from other pyrimidine analogues cannot be directly extrapolated to the requested core structure.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Chloro-4,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for performing Suzuki-Miyura cross-coupling reactions utilizing 2-Chloro-4,5-dimethylpyrimidine as a key building block. This versatile reaction enables the synthesis of a wide array of 2-aryl-4,5-dimethylpyrimidines, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is renowned for its high functional group tolerance, mild reaction conditions, and broad substrate scope. Pyrimidine derivatives are of particular interest in drug discovery, appearing in a multitude of biologically active compounds. The use of this compound as a coupling partner allows for the direct introduction of various aryl and heteroaryl moieties at the 2-position of the pyrimidine ring, providing a straightforward route to novel molecular architectures.

Chemical Properties and Safety Information

This compound

PropertyValue
CAS Number 34916-68-2
Molecular Formula C₆H₇ClN₂
Molecular Weight 142.59 g/mol
Appearance Off-white to brown solid
Melting Point 22.5-26 °C
Boiling Point 242.1 ± 9.0 °C at 760 mmHg
Density 1.184 ± 0.06 g/cm³

Safety Precautions:

Suzuki Coupling Reaction: General Principles

The Suzuki-Miyura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Cl(L2) R-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-Cl(L2) R-Cl Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) R'-B(OH)2 / Base Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' Ar-Ar' R-R'

Figure 1. Catalytic cycle of the Suzuki-Miyura cross-coupling reaction.

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol is adapted from established procedures for the Suzuki coupling of similar chloropyrimidines and is optimized for microwave synthesis, which often leads to shorter reaction times and improved yields.[5][6]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.5 - 5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2 - 3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Microwave synthesis vials

  • Magnetic stir bars

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a microwave synthesis vial equipped with a magnetic stir bar, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add the degassed solvent system. A common and effective mixture is 1,4-dioxane and water (e.g., 4 mL : 1 mL).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Microwave Irradiation: Place the sealed vial in the microwave reactor. Heat the reaction mixture to the desired temperature (typically 100-150 °C) for the specified time (usually 15-60 minutes). The optimal temperature and time should be determined for each specific substrate combination.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-aryl-4,5-dimethylpyrimidine.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine: - this compound - Arylboronic Acid - Base - Palladium Catalyst Solvent Add Degassed Solvent System Reagents->Solvent Inert Seal and Purge with Inert Gas Solvent->Inert Microwave Microwave Irradiation (100-150 °C, 15-60 min) Inert->Microwave Extraction Dilute and Extract with Organic Solvent Microwave->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry and Concentrate Washing->Drying Purification Purify by Column Chromatography Drying->Purification Product Pure 2-Aryl-4,5-dimethylpyrimidine Purification->Product

Figure 2. General experimental workflow for the microwave-assisted Suzuki coupling.

Optimization of Reaction Parameters

The success of the Suzuki coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. Based on studies of similar chloropyrimidines, the following trends can be observed:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are often effective catalysts for the coupling of chloropyrimidines.[5] Catalyst loading can typically range from 0.5 to 5 mol%.

  • Base: Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an aprotic organic solvent and water is generally preferred. 1,4-Dioxane/water and toluene/water are common choices. The water is crucial for the transmetalation step.

  • Temperature: Reaction temperatures typically range from 80 to 150 °C. Microwave irradiation can significantly reduce the required reaction time compared to conventional heating.[5]

Data Presentation: Reaction Conditions for Suzuki Coupling of Chloropyrimidines

While specific data for this compound is limited in the public literature, the following table summarizes typical conditions and yields for the Suzuki coupling of a related substrate, 2,4-dichloropyrimidine, with various boronic acids.[5] This data can serve as a valuable starting point for optimizing the reaction with this compound.

Table 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Various Boronic Acids [5]

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001581
24-Methylphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001592
34-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001595
44-Fluorophenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001585
54-Chlorophenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001578
62-Thiopheneboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001575

Conclusion

The Suzuki-Miyura cross-coupling reaction is a powerful and efficient method for the synthesis of 2-aryl-4,5-dimethylpyrimidines from this compound. The provided protocol, based on established methodologies for similar substrates, offers a robust starting point for researchers. Optimization of the catalyst, base, solvent, and temperature will be crucial for achieving high yields with a variety of arylboronic acids. The resulting substituted pyrimidines are valuable compounds for further investigation in drug discovery and materials science.

References

Application Notes: Synthesis of Novel Kinase Inhibitors from 2-Chloro-4,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, with numerous approved drugs and clinical candidates featuring this privileged heterocycle. The strategic functionalization of the pyrimidine core allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. 2-Chloro-4,5-dimethylpyrimidine serves as a versatile starting material for the synthesis of a diverse range of kinase inhibitors. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of various amine-containing fragments that can interact with the hinge region of the kinase ATP-binding site. Furthermore, the pyrimidine ring can be further elaborated through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties that can occupy other pockets within the kinase domain.

This document provides detailed protocols for the synthesis of a putative kinase inhibitor series targeting kinases such as Aurora Kinase A, based on the this compound scaffold. The methodologies are adapted from established procedures for similar pyrimidine-based kinase inhibitors.

Target Kinase Family: Aurora Kinases

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in human cancers. Their pivotal role in cell cycle progression makes them attractive targets for anticancer drug development. Many potent Aurora kinase inhibitors feature a 2-aminopyrimidine core that forms key hydrogen bonding interactions with the kinase hinge region.

Synthetic Strategy

The general synthetic approach involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom of this compound is displaced by a suitable amine, typically a substituted aniline or another nitrogen-containing heterocycle. This reaction is often catalyzed by an acid or base.

  • Further Functionalization (Optional): Depending on the desired final compound, additional modifications can be made to other positions of the pyrimidine ring or the newly introduced substituent.

Experimental Protocols

Protocol 1: Synthesis of N-(4-methoxyphenyl)-4,5-dimethylpyrimidin-2-amine (A Representative Kinase Inhibitor Core)

This protocol describes the synthesis of a core scaffold for a potential kinase inhibitor via a nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • p-Anisidine (4-methoxyaniline)

  • 1,4-Dioxane

  • 4 M HCl in dioxane

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in 1,4-dioxane, add p-anisidine (1.1 eq).

  • Add 4 M HCl in dioxane (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux (approximately 101 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired product, N-(4-methoxyphenyl)-4,5-dimethylpyrimidin-2-amine.

Characterization:

The final product should be characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of synthesized kinase inhibitors derived from this compound, based on typical values for similar compounds found in the literature.

Compound IDR-Group on AnilineYield (%)Aurora A IC50 (nM)[1][2]Cell Proliferation IC50 (µM) (MCF-7)
KI-1 4-OCH3751501.2
KI-2 4-Cl68980.8
KI-3 3-CF3712102.5
KI-4 4-(Morpholin-4-yl)65550.4

Visualizations

Signaling Pathway

Aurora_Kinase_Signaling cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Aurora_A Aurora A Kinase G2->Aurora_A Activation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cell_Proliferation Uncontrolled Cell Proliferation Telophase->Cell_Proliferation in cancer Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Apoptosis Apoptosis Aurora_A->Apoptosis leads to Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->Aurora_A Inhibition Spindle_Assembly Spindle Assembly Centrosome_Maturation->Spindle_Assembly Spindle_Assembly->Prophase

Caption: Aurora A Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow

Synthesis_Workflow Start Starting Materials: This compound Substituted Aniline Reaction S_NAr Reaction (Dioxane, HCl, Reflux) Start->Reaction Workup Aqueous Workup (NaHCO3, EtOAc) Reaction->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Product Final Product: 2-Aminopyrimidine Derivative Purification->Product Characterization Characterization (NMR, MS) Product->Characterization Screening Biological Screening (Kinase Assays, Cell Proliferation) Product->Screening Data Data Analysis (IC50 Determination) Screening->Data

Caption: General Experimental Workflow for Synthesizing Kinase Inhibitors.

Structure-Activity Relationship (SAR)

A preliminary analysis of the hypothetical data suggests the following structure-activity relationships:

  • Electron-donating groups (e.g., 4-OCH3) at the para-position of the aniline ring are well-tolerated.

  • Electron-withdrawing groups such as halogens (e.g., 4-Cl) can enhance potency.

  • The introduction of a solubilizing group like morpholine can significantly improve activity, likely by increasing the compound's interaction with the solvent-exposed region of the ATP binding pocket and improving physicochemical properties.

  • Sterically demanding or strongly deactivating groups (e.g., 3-CF3) may lead to a decrease in potency.

Further optimization of this scaffold could involve the exploration of a wider range of substituents on the aniline ring and modifications at the 4- and 5-positions of the pyrimidine core to enhance selectivity and potency against the target kinase.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-4,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds, including approved pharmaceuticals and agrochemicals. The functionalization of the pyrimidine core is a cornerstone of medicinal chemistry and drug discovery, enabling the systematic exploration of structure-activity relationships. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions of halogenated pyrimidines stand out as a powerful and versatile strategy for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-chloro-4,5-dimethylpyrimidine. This specific substrate is a valuable building block for the synthesis of 2-substituted-4,5-dimethylpyrimidine derivatives, which are of significant interest in the development of novel therapeutics. The protocols outlined herein cover a range of widely used cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi couplings.

General Considerations for Cross-Coupling Reactions

The success of palladium-catalyzed cross-coupling reactions with this compound is highly dependent on the careful selection and optimization of several key parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and the phosphine or N-heterocyclic carbene (NHC) ligand is critical. The ligand stabilizes the palladium center, facilitates the catalytic cycle, and influences the reaction's efficiency and selectivity. For electron-rich and sterically hindered substrates, bulky and electron-rich ligands are often preferred.

  • Base: The base plays a crucial role in the catalytic cycle, typically in the transmetalation step (for C-C couplings) or the deprotonation of the nucleophile (for C-N couplings). Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu, KOt-Bu). The strength and nature of the base can significantly impact the reaction rate and yield.

  • Solvent: The solvent must be inert to the reaction conditions and capable of solubilizing the reactants and catalyst. Anhydrous and deoxygenated solvents are generally required to prevent catalyst deactivation. Common choices include ethereal solvents (e.g., 1,4-dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF, DMA).

  • Temperature and Reaction Time: Reaction temperatures can range from room temperature to high temperatures, often facilitated by conventional heating or microwave irradiation. Reaction times should be optimized to ensure complete conversion while minimizing the formation of side products.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for various palladium-catalyzed cross-coupling reactions of this compound. Please note that these are representative conditions and may require optimization for specific substrates.

Reaction TypeCoupling PartnerPalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.25Good to Excellent[1]
Buchwald-Hartwig AnilinePd(OAc)₂XantphosCs₂CO₃Toluene11012-24Moderate to Good[2][3]
Sonogashira Terminal alkynePd(PPh₃)₄-Et₃NTHF7016Good[4]
Heck AlkenePd(OAc)₂PPh₃Et₃NDMF130-14024-40Moderate to Good[5]
Stille OrganostannanePd(PPh₃)₄--Toluene11012-24Good[6][7]
Negishi Organozinc reagentPd₂(dba)₃X-Phos-THFRoom Temp. - 602-12High[8][9]

Experimental Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between this compound and an organoboron compound.

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_reagents Reagents cluster_product Product pyrimidine This compound plus1 plus1 pyrimidine->plus1 + boronic_acid Ar-B(OH)₂ arrow arrow boronic_acid->arrow catalyst Pd(PPh₃)₄ base K₂CO₃ solvent 1,4-Dioxane/H₂O product 2-Aryl-4,5-dimethylpyrimidine plus1->boronic_acid arrow->product Pd Catalyst, Base Solvent, Heat

Caption: General scheme for the Suzuki-Miyaura coupling.

Protocol:

  • To a microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 100°C for 15 minutes.[1]

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4,5-dimethylpyrimidine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between this compound and a primary or secondary amine.[10][11]

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents cluster_product Product pyrimidine This compound plus1 plus1 pyrimidine->plus1 + amine R¹R²NH arrow arrow amine->arrow catalyst Pd(OAc)₂ ligand Xantphos base Cs₂CO₃ solvent Toluene product 2-(R¹R²N)-4,5-dimethylpyrimidine plus1->amine arrow->product Pd Catalyst, Ligand Base, Solvent, Heat

Caption: General scheme for the Buchwald-Hartwig amination.

Protocol:

  • In a glovebox, to a Schlenk tube, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), Xantphos (0.04 equiv.), and cesium carbonate (1.4 equiv.).

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add anhydrous, degassed toluene.

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 110°C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.[2][3]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.[12][13]

Reaction Scheme:

Sonogashira cluster_reactants Reactants cluster_reagents Reagents cluster_product Product pyrimidine This compound plus1 plus1 pyrimidine->plus1 + alkyne R-C≡CH arrow arrow alkyne->arrow catalyst Pd(PPh₃)₄ cocatalyst CuI base Et₃N solvent THF product 2-(R-C≡C)-4,5-dimethylpyrimidine plus1->alkyne arrow->product Pd Catalyst, CuI Base, Solvent, Heat Heck cluster_reactants Reactants cluster_reagents Reagents cluster_product Product pyrimidine This compound plus1 plus1 pyrimidine->plus1 + alkene R-CH=CH₂ arrow arrow alkene->arrow catalyst Pd(OAc)₂ ligand PPh₃ base Et₃N solvent DMF product 2-(R-CH=CH)-4,5-dimethylpyrimidine plus1->alkene arrow->product Pd Catalyst, Ligand Base, Solvent, Heat Stille cluster_reactants Reactants cluster_reagents Reagents cluster_product Product pyrimidine This compound plus1 plus1 pyrimidine->plus1 + stannane R-Sn(Bu)₃ arrow arrow stannane->arrow catalyst Pd(PPh₃)₄ solvent Toluene product 2-R-4,5-dimethylpyrimidine plus1->stannane arrow->product Pd Catalyst Solvent, Heat Negishi cluster_reactants Reactants cluster_reagents Reagents cluster_product Product pyrimidine This compound plus1 plus1 pyrimidine->plus1 + organozinc R-ZnX arrow arrow organozinc->arrow catalyst Pd₂(dba)₃ ligand X-Phos solvent THF product 2-R-4,5-dimethylpyrimidine plus1->organozinc arrow->product Pd Catalyst, Ligand Solvent, Heat

References

Application Notes and Protocols: 2-Chloro-4,5-dimethylpyrimidine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,5-dimethylpyrimidine is a key heterocyclic building block in organic synthesis, prized for its utility in the construction of a diverse array of complex molecules. The presence of a reactive chlorine atom at the 2-position, coupled with the methyl groups at the 4- and 5-positions, provides a versatile scaffold for the synthesis of novel compounds with significant applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations, with a focus on its application in the development of kinase inhibitors.

Key Applications

Derivatives of this compound are integral to the synthesis of a variety of biologically active compounds. The pyrimidine core is a common feature in many FDA-approved drugs, particularly in the realm of oncology. The strategic functionalization of the this compound scaffold allows for the targeted design of molecules that can interact with specific biological targets.

One of the most significant applications of this building block is in the development of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By elaborating the this compound core through cross-coupling and nucleophilic substitution reactions, researchers can synthesize potent and selective inhibitors of various kinases, such as Cyclin-Dependent Kinases (CDKs) and kinases in the PI3K/AKT/mTOR pathway.

Data Presentation: Quantitative Analysis of Pyrimidine Derivatives as Kinase Inhibitors

The following tables summarize the structure-activity relationship (SAR) of 2,4,5-trisubstituted pyrimidine derivatives as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription in cancer cells. The data highlights how modifications to the pyrimidine scaffold influence inhibitory potency.

Table 1: Inhibitory Activity (IC50) of 2,4,5-Trisubstituted Pyrimidine Derivatives against CDK9

Compound IDR² SubstituentR⁴ SubstituentR⁵ SubstituentCDK9 IC₅₀ (nM)Selectivity (over CDK1/CDK2)
9s 2-AnilinoAminopiperidine4-Pyridyl14>20-fold
30m Substituted AnilinoModified AminoSpecific Heterocycle10>100-fold

Data synthesized from findings reported in scientific literature.

Table 2: Effect of Reaction Conditions on Suzuki Coupling Yield of Dichloropyrimidines

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1 ToluenePd(PPh₃)₄ (5)1002465
2 DioxanePd(PPh₃)₄ (5)1002478
3 Dioxane/H₂O (2:1)Pd(PPh₃)₄ (3)1000.33 (MW)95
4 Dioxane/H₂O (2:1)Pd(PPh₃)₄ (0.5)1000.25 (MW)92

This table illustrates the optimization of reaction conditions for a model Suzuki coupling on a dichloropyrimidine scaffold, demonstrating the significant impact of solvent, catalyst loading, and microwave irradiation on reaction efficiency.

Experimental Protocols

The following are detailed methodologies for key synthetic transformations using this compound and its analogs.

Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-4,6-dimethylpyrimidine with Anilines

This protocol is adapted for this compound from a procedure for the closely related 2-chloro-4,6-dimethylpyrimidine.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-methoxyaniline)

  • Ethanol

  • Microwave reactor vials (5 mL)

  • Magnetic stir bar

  • Dichloromethane (DCM)

  • Sodium carbonate (Na₂CO₃) solution (0.25 M)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a 5 mL microwave reactor vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and the desired substituted aniline (1.2 mmol, 1.2 equiv).

  • Add ethanol (4 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 160 °C for 10-15 minutes with magnetic stirring.

  • After the reaction is complete (monitored by TLC), allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing dichloromethane (30 mL).

  • Wash the organic layer with 0.25 M sodium carbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-anilino-4,5-dimethylpyrimidine derivative.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This general protocol for the Suzuki-Miyaura coupling of a chloropyrimidine can be applied to this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask or microwave reactor vial

  • Magnetic stir bar

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring. For microwave-assisted synthesis, irradiate at 100-120 °C for 15-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the 2-aryl-4,5-dimethylpyrimidine.

Protocol 3: Buchwald-Hartwig Amination

This is a general protocol for the palladium-catalyzed amination of a chloropyrimidine, which can be optimized for this compound.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine)

  • Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Schlenk flask

  • Magnetic stir bar

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (4 mol%) to a dry Schlenk flask containing a magnetic stir bar.

  • Add sodium tert-butoxide (1.4 equiv), this compound (1.0 equiv), and the amine (1.2 equiv).

  • Add anhydrous, degassed toluene to the flask.

  • Seal the flask and heat the reaction mixture to 100 °C in a preheated oil bath with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-4,5-dimethylpyrimidine derivative.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base B Add to Dry Glassware under Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat and Stir (Conventional or Microwave) C->D E Monitor Progress (TLC, LC-MS) D->E F Quench and Extract E->F G Dry and Concentrate F->G H Purify (Column Chromatography) G->H I Characterize Product (NMR, MS) H->I

Caption: General experimental workflow for cross-coupling reactions.

Signaling Pathways

Derivatives of 2,4,5-trisubstituted pyrimidines have been shown to be potent inhibitors of key signaling pathways implicated in cancer cell proliferation and survival.

CDK9_Pathway cluster_transcription Transcriptional Regulation PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation Transcription Gene Transcription RNAPII->Transcription Mcl1 Mcl-1 (Anti-apoptotic) Apoptosis Apoptosis Mcl1->Apoptosis Inhibits Transcription->Mcl1 Inhibitor 2,4,5-Trisubstituted Pyrimidine Inhibitor Inhibitor->PTEFb Inhibits

Caption: Inhibition of the CDK9 signaling pathway.

PI3K_AKT_mTOR_Pathway cluster_pathway PI3K/AKT/mTOR Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Application Notes and Protocols: Reaction of 2-Chloro-4,5-dimethylpyrimidine with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-chloro-4,5-dimethylpyrimidine with amines is a cornerstone of medicinal chemistry and materials science. This nucleophilic aromatic substitution (SNAr) reaction provides a versatile and efficient route to synthesize a diverse array of 2-amino-4,5-dimethylpyrimidine derivatives. These products are key intermediates and final compounds in the development of pharmaceuticals, owing to their prevalence in biologically active molecules. The pyrimidine scaffold is a privileged structure in drug design, with derivatives exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. For instance, substituted aminopyrimidines have been identified as potent inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in certain cancers.[1][2] This document provides detailed application notes, experimental protocols, and data for the synthesis of 2-amino-4,5-dimethylpyrimidine derivatives.

Reaction Principle

The core of this transformation is the nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the carbon at the 2-position for nucleophilic attack by an amine. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the chloride leaving group to yield the final 2-aminopyrimidine product. This reaction is generally robust and can be performed under conventional heating or accelerated using microwave irradiation.[3]

Quantitative Data Summary

The following table summarizes the reaction yields for the nucleophilic aromatic substitution of a similar substrate, 2-chloropyrimidine, with various amines. While specific data for this compound is not extensively documented in a comparative table, these values provide a representative overview of the reaction's efficiency with different amine classes. The reactions were conducted by heating the heteroaryl halide with the amine and potassium fluoride in water.

Nucleophile (Amine)ProductYield (%)
Morpholine2-(Morpholin-4-yl)pyrimidine84
Piperidine2-(Piperidin-1-yl)pyrimidine93
Pyrrolidine2-(Pyrrolidin-1-yl)pyrimidine76
(R)-(-)-1-Aminoindane2-((R)-Indan-1-ylamino)pyrimidine52
Imidazole2-(1H-Imidazol-1-yl)pyrimidine62
Benzimidazole2-(1H-Benzo[d]imidazol-1-yl)pyrimidine83
Data sourced from a study on the amination of heteroaryl chlorides.[4]

Experimental Protocols

General Protocol for the Reaction of this compound with Amines (Conventional Heating)

This protocol provides a general procedure for the reaction. Optimal conditions such as temperature and reaction time may vary depending on the nucleophilicity of the amine.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • Base (e.g., K₂CO₃, Et₃N, 2.0 equivalents)

  • Solvent (e.g., DMF, DMSO, Ethanol, or water)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and the chosen solvent.

  • Add the amine (1.0-1.2 eq) and the base (2.0 eq) to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid. If not, pour the mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol for Microwave-Assisted Synthesis with Anilines

Microwave irradiation can significantly reduce reaction times. This protocol is adapted from the synthesis of 2-anilinopyrimidine derivatives from 2-chloro-4,6-dimethylpyrimidine.[3]

Materials:

  • This compound (0.80 mmol)

  • Substituted aniline (1.0 mmol)

  • Ethanol (4 mL)

  • Dichloromethane (CH₂Cl₂)

  • 0.25 M Sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Place this compound (0.80 mmol) and the appropriate aniline (1.0 mmol) in a 5 mL microwave reaction vial.

  • Add ethanol (4 mL), seal the vial, and place it in the microwave reactor.

  • Irradiate the mixture at 160 °C for 10 minutes with magnetic stirring.

  • After cooling, take up the solid residue in dichloromethane (30 mL).

  • Wash the organic solution with 0.25 M Na₂CO₃ solution (2 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product. Further purification can be performed by recrystallization or column chromatography if necessary.

Visualizations

Reaction Mechanism

Note: The DOT script above is a template. For actual rendering, image paths for the chemical structures would be needed. Below is a text-based DOT script.

SNAr_Mechanism Nucleophilic Aromatic Substitution (SNAr) Mechanism Reactants This compound + Amine (R-NH₂) Intermediate Meisenheimer Complex (Resonance-stabilized intermediate) Reactants->Intermediate Nucleophilic Attack Products 2-Amino-4,5-dimethylpyrimidine + HCl Intermediate->Products Leaving Group Expulsion (Cl⁻)

Caption: General mechanism for the SNAr reaction.

Experimental Workflow

Experimental_Workflow General Experimental Workflow A 1. Reaction Setup - Add this compound,  amine, base, and solvent to flask. B 2. Heating - Heat mixture (conventional or microwave). - Monitor reaction by TLC. A->B C 3. Work-up - Cool to room temperature. - Extract with organic solvent (e.g., EtOAc). B->C D 4. Isolation - Wash with brine. - Dry over Na₂SO₄. - Concentrate under reduced pressure. C->D E 5. Purification - Column chromatography or recrystallization. D->E F 6. Characterization - NMR, MS, etc. E->F

Caption: A typical workflow for synthesis and purification.

Example Signaling Pathway: FGFR Inhibition

Derivatives of 2-aminopyrimidine are known to act as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cell proliferation and survival.

FGFR_Pathway FGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Inhibitor 2-Amino-4,5-dimethyl- pyrimidine Derivative Inhibitor->FGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: Inhibition of FGFR signaling by aminopyrimidines.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-4,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is particularly valuable in medicinal chemistry and drug development, where the 2-aminopyrimidine scaffold, a key structural motif in numerous biologically active molecules, is frequently synthesized. The amination of 2-chloro-4,5-dimethylpyrimidine provides a direct and efficient route to a variety of N-substituted 2-amino-4,5-dimethylpyrimidines, which are important intermediates for the synthesis of pharmaceuticals and other functional materials.

These application notes provide a comprehensive guide to performing the Buchwald-Hartwig amination of this compound, including recommended starting conditions, a detailed experimental protocol, and a summary of key reaction parameters.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Cl bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted 2-amino-4,5-dimethylpyrimidine product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[1][3]

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, influencing reaction rates, yields, and substrate scope.[4]

Recommended Reagents and Conditions

The following table summarizes typical reagents and conditions for the Buchwald-Hartwig amination of 2-chloropyrimidines, which can serve as a starting point for the optimization of the reaction with this compound.

ComponentRecommended ReagentsTypical Conditions & Notes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃0.5-5 mol% loading. Pd₂(dba)₃ is often preferred for its air stability.
Ligand XPhos, RuPhos, BINAP, Xantphos1-10 mol% loading. Bulky biarylphosphine ligands like XPhos and RuPhos are often effective for chloropyrimidines.[5]
Base NaOt-Bu, Cs₂CO₃, K₃PO₄1.5-2.5 equivalents. The choice of base can significantly impact the reaction outcome. NaOt-Bu is a strong base often used, while carbonates are milder alternatives.
Solvent Toluene, Dioxane, THFAnhydrous and degassed solvents are crucial for optimal results.[6] Toluene is a common choice.
Temperature 80-120 °CReaction temperature often requires optimization.[6]
Atmosphere Inert (Nitrogen or Argon)Essential to prevent catalyst deactivation.[5]

Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

  • Anhydrous Toluene

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add this compound (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.5 equiv).

  • Solvent Addition: Add anhydrous and degassed toluene via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing. Then, heat the mixture to 100-110 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-substituted 2-amino-4,5-dimethylpyrimidine.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Active Catalyst Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L->Oxidative_Addition Ar-Cl Pd(II)_Complex Ar-Pd(II)(Cl)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R₂NH) Pd(II)_Complex->Amine_Coordination R₂NH Amine_Complex [Ar-Pd(II)(NHR₂)L]⁺Cl⁻ Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Base Amido_Complex Ar-Pd(II)(NR₂)L Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR₂ Product Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow Start Start Setup Reaction Setup (Catalyst, Ligand in Schlenk Flask) Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Reagents Add Reagents (this compound, Amine, Base) Inert->Reagents Solvent Add Anhydrous Solvent (Toluene) Reagents->Solvent Reaction Heat Reaction Mixture (e.g., 100-110 °C) Solvent->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up (Cool, Dilute, Filter) Monitor->Workup Complete Extraction Extraction (Wash with H₂O, Brine) Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification End Characterized Product Purification->End

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols: 2-Chloro-4,5-dimethylpyrimidine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Chloro-4,5-dimethylpyrimidine as a key intermediate in the synthesis of novel agrochemicals. The following sections detail a synthetic protocol for a potential herbicidal agent, present representative quantitative data, and illustrate the associated biochemical pathways and experimental workflows.

Introduction

Pyrimidine derivatives are a cornerstone in the development of modern agrochemicals, exhibiting a wide range of biological activities, including herbicidal, fungicidal, and insecticidal properties. The substituted pyrimidine scaffold allows for fine-tuning of a molecule's physicochemical properties and biological efficacy. This compound, a readily accessible chemical building block, offers a versatile platform for the synthesis of new active ingredients. The reactive chlorine atom at the 2-position is susceptible to nucleophilic substitution, enabling the introduction of various functional groups to modulate biological activity.

This document focuses on the application of this compound in the synthesis of a novel sulfonylurea herbicide. Sulfonylureas are a critical class of herbicides that act by inhibiting the enzyme acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants.

Synthesis of a Novel Sulfonylurea Herbicide

A plausible route for the synthesis of a novel sulfonylurea herbicide from this compound involves a two-step process:

  • Amination: Nucleophilic substitution of the chlorine atom with an amino group to form 2-amino-4,5-dimethylpyrimidine.

  • Sulfonylation: Reaction of the resulting aminopyrimidine with an appropriate arylsulfonyl isocyanate to yield the final sulfonylurea product.

Experimental Protocols

Step 1: Synthesis of 2-amino-4,5-dimethylpyrimidine

  • Materials:

    • This compound (1.0 eq)

    • Aqueous Ammonia (28-30%, 10 eq)

    • Ethanol

    • Deionized water

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • To a sealed pressure vessel, add this compound and ethanol.

    • Add aqueous ammonia to the mixture.

    • Seal the vessel and heat the reaction mixture at 120-140 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol and excess ammonia.

    • To the residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain pure 2-amino-4,5-dimethylpyrimidine.

Step 2: Synthesis of N-((4,5-dimethylpyrimidin-2-yl)carbamoyl)-2-methoxybenzenesulfonamide

  • Materials:

    • 2-amino-4,5-dimethylpyrimidine (1.0 eq)

    • 2-methoxybenzenesulfonyl isocyanate (1.1 eq)

    • Anhydrous acetonitrile

    • Triethylamine (catalytic amount)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4,5-dimethylpyrimidine and anhydrous acetonitrile.

    • Add a catalytic amount of triethylamine to the suspension.

    • Slowly add 2-methoxybenzenesulfonyl isocyanate to the reaction mixture at room temperature with stirring.

    • Continue stirring at room temperature for 4-8 hours. Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, if a precipitate has formed, filter the solid product and wash with cold acetonitrile.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to induce precipitation. Filter the solid and wash with diethyl ether.

    • Dry the product under vacuum to obtain the final sulfonylurea herbicide.

Quantitative Data

The following table summarizes representative data for the synthesis and activity of the target sulfonylurea herbicide.

ParameterValue
Synthesis of 2-amino-4,5-dimethylpyrimidine
Yield85-95%
Purity (by HPLC)>98%
Synthesis of N-((4,5-dimethylpyrimidin-2-yl)carbamoyl)-2-methoxybenzenesulfonamide
Yield75-85%
Purity (by HPLC)>99%
Herbicidal Activity (IC50 values)
Amaranthus retroflexus (Redroot pigweed)10-20 nM
Chenopodium album (Common lambsquarters)15-25 nM
Setaria faberi (Giant foxtail)30-50 nM
Zea mays (Corn) - Crop Safety>1000 nM
Glycine max (Soybean) - Crop Safety>1000 nM

Diagrams

Signaling Pathway: Mechanism of Action of Sulfonylurea Herbicides

Sulfonylurea Mechanism of Action cluster_0 Biosynthesis of Branched-Chain Amino Acids Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Inhibition Inhibition Sulfonylurea Sulfonylurea Herbicide Sulfonylurea->ALS Binds to and inhibits Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Plant_Growth Plant Growth & Development Protein_Synthesis->Plant_Growth Plant_Death Plant Death

Caption: Mechanism of action of sulfonylurea herbicides.

Experimental Workflow: Synthesis of a Novel Sulfonylurea Herbicide

Sulfonylurea Synthesis Workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Sulfonylation Start1 This compound Reagent1 Aqueous Ammonia, Ethanol Reaction1 Pressure Reaction (120-140 °C, 12-24h) Start1->Reaction1 Reagent1->Reaction1 Workup1 Workup: - Concentration - Extraction - Drying Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 2-amino-4,5-dimethylpyrimidine Purification1->Product1 Start2 2-amino-4,5-dimethylpyrimidine Product1->Start2 Reagent2 2-methoxybenzenesulfonyl isocyanate, Acetonitrile, Triethylamine Reaction2 Reaction (Room Temp, 4-8h) Start2->Reaction2 Reagent2->Reaction2 Workup2 Workup: - Filtration/Precipitation - Washing Reaction2->Workup2 Product2 N-((4,5-dimethylpyrimidin-2-yl)carbamoyl)- 2-methoxybenzenesulfonamide Workup2->Product2

Caption: Experimental workflow for the synthesis of a novel sulfonylurea herbicide.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel agrochemicals. The straightforward conversion to 2-amino-4,5-dimethylpyrimidine opens up a wide array of possibilities for derivatization, including the synthesis of potent sulfonylurea herbicides. The methodologies and data presented provide a foundation for researchers to explore the potential of this chemical scaffold in the development of next-generation crop protection agents. Further optimization of the substitution pattern on the arylsulfonyl moiety can lead to the discovery of herbicides with improved efficacy, selectivity, and environmental profiles.

Application Notes and Protocols for the Sonogashira Coupling of 2-Chloro-4,5-dimethylpyrimidine with Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions and demonstrates broad functional group tolerance, making it an invaluable tool in medicinal chemistry and materials science. Pyrimidine derivatives are key structural motifs in a vast array of pharmaceuticals, and the introduction of an alkynyl group via Sonogashira coupling provides a versatile handle for further molecular elaboration. This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 2-Chloro-4,5-dimethylpyrimidine with a variety of terminal alkynes.

General Considerations

The Sonogashira coupling of 2-chloropyrimidines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. However, the electron-deficient nature of the pyrimidine ring enhances the reactivity of the 2-chloro position towards oxidative addition to the palladium catalyst. The success of the reaction is highly dependent on the judicious selection of the catalyst system, base, and solvent.

  • Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The copper(I) co-catalyst, usually CuI, is crucial for the formation of the copper acetylide intermediate, which facilitates the transmetalation step in the catalytic cycle.[2]

  • Ligands: The choice of phosphine ligands on the palladium catalyst is critical. Electron-rich and bulky ligands can enhance the rate of oxidative addition of the aryl chloride.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is generally used to neutralize the HX generated during the reaction and to deprotonate the terminal alkyne.

  • Solvent: Anhydrous, deoxygenated polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to ensure the stability of the catalytic species.

  • Atmosphere: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling) and to protect the palladium catalyst from deactivation.

Data Presentation: Representative Reaction Conditions and Yields

EntryAlkyne SubstrateProductYield (%)[1]
1Phenylacetylene2-Amino-3-(phenylethynyl)pyridine93
24-Methylphenylacetylene2-Amino-3-((4-methylphenyl)ethynyl)pyridine94
34-Methoxyphenylacetylene2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine96
44-Chlorophenylacetylene2-Amino-3-((4-chlorophenyl)ethynyl)pyridine91
51-Hexyne2-Amino-3-(hex-1-yn-1-yl)pyridine85
6Cyclopropylacetylene2-Amino-3-(cyclopropylethynyl)pyridine82
73,3-Dimethyl-1-butyne2-Amino-3-((3,3-dimethylbut-1-yn-1-yl)pyridine78
8Trimethylsilylacetylene2-Amino-3-((trimethylsilyl)ethynyl)pyridine88

Reaction Conditions: 2-amino-3-bromopyridine (1.0 equiv), alkyne (1.2 equiv), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N (2.0 equiv), DMF, 100 °C, 3 h.[1]

Experimental Protocols

The following is a generalized protocol for the Sonogashira coupling of this compound with a terminal alkyne. This protocol is based on established procedures for similar heterocyclic halides and should be optimized for each specific substrate combination.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Preparation of the Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere.

  • Addition of Reagents: To the flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (3-10 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. This cycle should be repeated three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., DMF) and the amine base (e.g., triethylamine, 2.0-3.0 equiv.) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically ranging from room temperature to 100 °C). The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of celite to remove the catalyst residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 2-alkynyl-4,5-dimethylpyrimidine.

Mandatory Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + R-X Pd(II)_Complex R-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Alkyne_Complex R-Pd(II)(C≡CR')L2 Transmetalation->Pd(II)_Alkyne_Complex CuX CuX Transmetalation->CuX Reductive_Elimination Reductive Elimination Pd(II)_Alkyne_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-C≡C-R' Reductive_Elimination->Product Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination + H-C≡C-R' Cu_Alkyne_Complex [H-C≡C-R']-CuX Alkyne_Coordination->Cu_Alkyne_Complex Deprotonation Deprotonation (+ Base) Cu_Alkyne_Complex->Deprotonation Cu_Acetylide Cu-C≡C-R' Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation + HX + Base-H+

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow start Start prep_vessel 1. Prepare Reaction Vessel (Flame-dry under vacuum) start->prep_vessel add_reagents 2. Add Solids (this compound, Pd catalyst, CuI) prep_vessel->add_reagents inert_atm 3. Establish Inert Atmosphere (Evacuate and backfill with N2/Ar) add_reagents->inert_atm add_liquids 4. Add Liquids (Anhydrous solvent, Base, Terminal Alkyne) inert_atm->add_liquids reaction 5. Reaction (Stir at specified temperature, Monitor by TLC/LC-MS) add_liquids->reaction workup 6. Workup (Dilute, Filter, Wash, Dry, Concentrate) reaction->workup purification 7. Purification (Column Chromatography) workup->purification product Final Product (2-Alkynyl-4,5-dimethylpyrimidine) purification->product

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for the Synthesis of 2-amino-4,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its ability to form key hydrogen bonds allows it to interact with a wide range of biological targets, making it a valuable component in drug design.[3] Specifically, 2-amino-4,5-dimethylpyrimidine serves as a crucial intermediate in the synthesis of various therapeutic agents, including kinase inhibitors for oncology.[4] This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4,5-dimethylpyrimidine from its precursor, 2-chloro-4,5-dimethylpyrimidine. The primary transformation involves the amination of the chloro-substituted pyrimidine ring, a reaction that can be achieved through several methodologies.

The two most common and effective methods for this C-N bond formation are Nucleophilic Aromatic Substitution (SNAr) and the Palladium-Catalyzed Buchwald-Hartwig Amination.[5][6] This guide will cover the theoretical underpinnings, practical considerations, and detailed protocols for both approaches.

Methodology Overview: SNAr vs. Buchwald-Hartwig Amination

The conversion of this compound to 2-amino-4,5-dimethylpyrimidine is fundamentally a nucleophilic substitution on an aromatic ring. The choice between a direct SNAr approach and a metal-catalyzed reaction like the Buchwald-Hartwig amination depends on the desired reaction conditions, substrate scope, and tolerance of other functional groups.

  • Nucleophilic Aromatic Substitution (SNAr): In this reaction, the electron-deficient pyrimidine ring is directly attacked by a nucleophile (ammonia or an ammonia equivalent).[7][8] The presence of two electronegative nitrogen atoms in the pyrimidine ring facilitates this attack, particularly at the C2 and C4 positions.[9] This method is often performed at elevated temperatures and pressures and can be uncatalyzed or promoted by a base.[10][11]

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under generally milder conditions than traditional SNAr.[1][5][12] The reaction involves a catalytic cycle with a palladium complex that facilitates the coupling of an amine with the aryl halide.[12][13] This method has a broad substrate scope and is often preferred for complex molecules with sensitive functional groups.[5]

G cluster_main General Synthesis Scheme start This compound product 2-Amino-4,5-dimethylpyrimidine start->product Amination Reaction reagent Ammonia Source (e.g., NH3, (NH4)2CO3, LiN(SiMe3)2) reagent->start

Caption: General reaction scheme for the amination of this compound.

Application Notes

Nucleophilic Aromatic Substitution (SNAr)

The direct amination of this compound via an SNAr mechanism is a straightforward approach. The reaction is typically carried out using aqueous or alcoholic ammonia at high temperatures in a sealed vessel to maintain the concentration of the volatile amine.

Key Considerations:

  • Reaction Conditions: High temperatures (120-180 °C) and pressures are often necessary to achieve a reasonable reaction rate.[10]

  • Ammonia Source: Aqueous ammonia, ammonia in an alcohol (e.g., ethanol), or ammonium salts can be used.

  • Solvent: Polar protic solvents like water, ethanol, or n-butanol are commonly employed.

  • Microwave Irradiation: The use of microwave heating can significantly shorten reaction times from hours to minutes and often leads to improved yields.[11][14][15]

The mechanism involves the attack of the amine nucleophile on the electron-deficient carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride leaving group.[7][9]

G cluster_pathway Simplified Ssub NAr Mechanism A This compound + NH3 B Nucleophilic Attack A->B Step 1 C Meisenheimer Complex (Intermediate) B->C D Chloride Elimination C->D Step 2 E 2-Amino-4,5-dimethylpyrimidine + HCl D->E

Caption: Simplified workflow of the SNAr amination mechanism.

Buchwald-Hartwig Amination

For substrates that are sensitive to high temperatures or require more specific reaction conditions, the Buchwald-Hartwig amination offers a powerful alternative.[1]

Key Components:

  • Palladium Precatalyst: A source of Pd(0) is required. Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalyst systems.[13]

  • Ligand: A phosphine ligand is crucial for the reaction's success. Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often highly effective.[12]

  • Base: A non-nucleophilic base is used to deprotonate the amine and facilitate the catalytic cycle. Common choices include NaOt-Bu, K₂CO₃, or Cs₂CO₃.[12]

  • Ammonia Source: Direct use of ammonia gas can be challenging. Therefore, ammonia surrogates like lithium bis(trimethylsilyl)amide (LiHMDS) or ammonium salts are often employed.[13]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

The catalytic cycle involves oxidative addition of the aryl chloride to the Pd(0) complex, coordination and deprotonation of the amine, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[5][12]

G cluster_cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII L_nPd(II)(Ar)Cl OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord NH3, Base PdAmido L_nPd(II)(Ar)(NH2) AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regeneration Product Ar-NH2 RedElim->Product

Caption: Simplified representation of the Buchwald-Hartwig catalytic cycle.

Data Summary

The following table summarizes typical conditions and outcomes for the amination of chloropyrimidines, based on analogous reactions reported in the literature. These values provide a general guideline for the synthesis of 2-amino-4,5-dimethylpyrimidine.

MethodReagents & ConditionsSolventTimeYield (%)Reference
SNAr (Conventional) NH₄OH, 150 °C, Sealed TubeH₂O/EtOH16-24 h60-80%[10][15]
SNAr (Microwave) Amine (1.1 eq), Et₃N (1.1 eq), 120-140 °CPropanol/EtOH10-30 min75-95%[11][14][15]
Buchwald-Hartwig Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOt-Bu (1.2 eq), NH₄Cl (1.5 eq)Toluene4-12 h80-98%[1][13][16]

Experimental Protocols

Safety Precaution: These experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reactions at elevated temperatures and pressures must be performed behind a blast shield.

Protocol 1: Microwave-Assisted SNAr Amination

This protocol is adapted from procedures for the microwave-assisted amination of similar chloropyrimidine derivatives.[11][14]

Materials:

  • This compound

  • Ammonium hydroxide (28-30% solution)

  • Ethanol

  • 5 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesizer

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 5 mL microwave reaction vial, add this compound (e.g., 142.6 mg, 1.0 mmol).

  • Add ethanol (3 mL) and concentrated ammonium hydroxide (1 mL, ~15 mmol, 15 eq).

  • Seal the vial securely with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the mixture at 140 °C for 20 minutes with magnetic stirring.

  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • Carefully open the vial and transfer the contents to a separatory funnel containing 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 2-amino-4,5-dimethylpyrimidine.

Protocol 2: Buchwald-Hartwig Amination

This protocol uses an ammonia surrogate and is adapted from general procedures for the palladium-catalyzed amination of aryl chlorides.[13]

Materials:

  • This compound

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Anhydrous toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Hydrochloric acid (1 M solution)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (e.g., 9.2 mg, 0.01 mmol, 2 mol%) and XPhos (19.1 mg, 0.04 mmol, 8 mol%) to an oven-dried Schlenk flask.

  • Add this compound (71.3 mg, 0.5 mmol) and anhydrous toluene (5 mL).

  • Stir the mixture for 1 minute, then add LiHMDS (1.0 M solution in THF, 0.6 mL, 0.6 mmol, 1.2 eq) dropwise.

  • Seal the flask and heat the reaction mixture to 100 °C with stirring for 8 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Quench the reaction by slowly adding 5 mL of 1 M HCl. Stir for 30 minutes to hydrolyze the silylamine intermediate.

  • Neutralize the mixture by carefully adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2-amino-4,5-dimethylpyrimidine.

Workflow and Application Visualization

G cluster_workflow General Experimental Workflow Setup Reaction Setup (Reagents, Solvent, Catalyst) Reaction Heating & Stirring (Conventional or Microwave) Setup->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quenching & Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Product Pure Product Analysis->Product

Caption: A typical workflow for the synthesis, purification, and analysis of the target compound.

The synthesized 2-amino-4,5-dimethylpyrimidine is a valuable building block, particularly for the development of kinase inhibitors, a major class of anticancer drugs.

G cluster_application Application in Drug Discovery Start 2-Amino-4,5-dimethylpyrimidine Step1 Coupling Reaction (e.g., Suzuki, Buchwald) Start->Step1 Intermediate Functionalized Pyrimidine Core Step1->Intermediate Step2 Further Derivatization Intermediate->Step2 Final Kinase Inhibitor Candidate Step2->Final Target Protein Kinase (e.g., FGFR4, PI3K) Final->Target Inhibition

Caption: Role of 2-amino-4,5-dimethylpyrimidine as a key intermediate in kinase inhibitor synthesis.[4]

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling Yield with 2-Chloro-4,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling yield of 2-Chloro-4,5-dimethylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the Suzuki coupling of this compound?

Low yields in the Suzuki coupling of this compound, an electron-rich heteroaryl chloride, typically stem from several key factors:

  • Suboptimal Reaction Components: The choice of palladium source, ligand, base, and solvent is critical and highly interdependent. An incompatible combination can lead to poor catalytic activity.[1]

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, deactivating the catalyst.[1][2] Impurities in reagents or solvents can also poison the catalyst.[1]

  • Poor Substrate Reactivity: Chloropyrimidines are generally less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine bond, making the oxidative addition step in the catalytic cycle more difficult.[1][3][4]

  • Side Reactions: Common side reactions include the protodeboronation of the boronic acid (replacement of the boron group with a hydrogen), homocoupling of the boronic acid, and dehalogenation of the starting material.[1][5][6]

  • Improper Reaction Setup: Suzuki couplings are sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain an inert atmosphere can lead to catalyst decomposition and side reactions.[1][6]

Q2: Which type of palladium catalyst and ligand is most effective for coupling an electron-rich chloro-pyrimidine?

For less reactive aryl chlorides like this compound, standard catalysts like Pd(PPh₃)₄ may be insufficient.[3][5] Highly active catalyst systems are often required. Bulky, electron-rich phosphine ligands are necessary to promote efficient oxidative addition.[5][7]

  • Recommended Ligands: Buchwald ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl chlorides.[3][4][8] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[3][8]

  • Recommended Pre-catalysts: Using a pre-formed catalyst (e.g., XPhos-Pd-G3) can provide more reliable generation of the active Pd(0) species.[5]

Q3: How does the choice of base impact the reaction yield?

The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[8][9] The choice of base can significantly impact the reaction yield.[8]

  • Common Choices: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[8]

  • For Challenging Couplings: A strong base is often necessary. Potassium phosphate (K₃PO₄) is frequently effective in these couplings.[8] Cesium carbonate (Cs₂CO₃) is another strong base to consider.[5]

  • Anhydrous Conditions: Anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[6][10]

Q4: What is the optimal solvent and temperature for this reaction?

The ideal solvent should dissolve the reactants and facilitate the catalytic cycle.[3] Aprotic polar solvents are commonly used.

  • Solvent Systems: A mixture of an organic solvent and water is often employed. Common choices include 1,4-dioxane/water, toluene/water, or DMF.[5][11] Screening different solvent systems is recommended to aid solubility.[5]

  • Temperature: The reaction temperature is a critical parameter. Typically, temperatures ranging from 80-120 °C are optimal.[5] If the reaction is sluggish, increasing the temperature may be necessary to overcome the activation energy for the C-Cl bond cleavage.[3][8] Microwave irradiation can also be a valuable tool to reduce reaction times and improve yields.[11]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.

Issue 1: Low to No Conversion of Starting Material

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Catalyst Inactivity/Decomposition - Degas Solvents: Thoroughly degas all solvents and reagents to remove oxygen, which can deactivate the palladium catalyst.[6][12] - Use Fresh Catalyst: Ensure the palladium source and ligands are not old or degraded. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[5][12] - Increase Catalyst Loading: Increasing the catalyst loading from 1-2 mol% to 5 mol% can improve yields, especially with challenging substrates.[12] - Switch to a More Active Catalyst System: For chloro-pyrimidines, standard catalysts may not be sufficient. Switch to a more active system, such as a palladium source with a Buchwald ligand (e.g., XPhos, SPhos) or an NHC ligand.[3][5]
Suboptimal Reaction Temperature - Increase Temperature: The C-Cl bond is strong and may require higher temperatures (80-120 °C) for efficient oxidative addition.[3][5] - Consider Microwave Irradiation: Microwave heating can significantly accelerate the reaction and improve yields.[11]
Ineffective Base - Screen Different Bases: The strength and solubility of the base are crucial. Screen stronger bases like K₃PO₄ or Cs₂CO₃.[5][8] - Ensure Proper Activation: For bases like K₃PO₄ used under anhydrous conditions, the addition of a small amount of water might be necessary.[6][10]
Poor Solubility of Reagents - Screen Solvents: If reagents are not fully dissolved, the reaction will be slow. Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF) to improve solubility.[5]
Issue 2: Formation of Significant Byproducts

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Protodeboronation of Boronic Acid - Use Anhydrous Conditions: Minimize water in the reaction to reduce the cleavage of the C-B bond.[5][6] - Milder Reaction Conditions: Use lower temperatures and shorter reaction times if possible.[6] - Use Boronate Esters: Consider using more stable boronate esters (e.g., pinacol esters) instead of boronic acids.[6]
Homocoupling of Boronic Acid - Thorough Degassing: This side reaction is often promoted by the presence of oxygen. Ensure all solvents and reagents are thoroughly degassed and an inert atmosphere is maintained.[6] - Use a Slight Excess of Boronic Acid: This can help to minimize the self-coupling of the boronic acid.[5]
Dehalogenation of this compound - Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, base, and solvent to find conditions that favor the cross-coupling reaction over dehalogenation.[6]

Data Presentation: Optimization of Reaction Conditions

Table 1: Catalyst Screening for a Model Suzuki Coupling Reaction

Catalyst (5 mol%)Yield (%)
Pd(PPh₃)₄65
Pd(dppf)Cl₂58
Pd(OAc)₂35
PdCl₂(PPh₃)₂42
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[11]

Table 2: Solvent Mixture Screening for a Model Suzuki Coupling Reaction

Solvent (v/v)Yield (%)
1,4-Dioxane/H₂O (2:1)81
Toluene/H₂O (2:1)62
DMF/H₂O (2:1)75
Acetonitrile/H₂O (2:1)55
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 100 °C, 15 min, microwave irradiation.[11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound (Conventional Heating)

This protocol provides a general starting point. Optimization of specific parameters will likely be necessary for different coupling partners.

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a pre-catalyst system)

  • Base (e.g., K₃PO₄, 2.0-3.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for work-up (e.g., ethyl acetate)

  • Brine

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[5]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[5][12]

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.[5]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[5]

  • Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.[5]

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[13]

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol for Microwave-Assisted Suzuki Coupling

Procedure:

  • Reaction Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (0.5 mmol), the desired boronic acid (0.5 mmol), and the base (1.5 mmol).[11]

  • Catalyst and Solvent Addition: Add the palladium catalyst (0.0025 mmol, 0.5 mol%) and 6 mL of the degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1).[11]

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[11]

  • Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature and follow the work-up and purification steps as described in the conventional heating protocol.[11]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Cl(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Aryl-Pd(II)-Aryl'(L_n) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product ArylCl This compound ArylCl->OxAdd BoronicAcid Aryl'-B(OH)₂ BoronicAcid->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield Observed check_catalyst Is the catalyst system active enough? start->check_catalyst optimize_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. check_catalyst->optimize_catalyst No check_temp Is the reaction temperature sufficient? check_catalyst->check_temp Yes optimize_catalyst->check_temp optimize_temp Increase temperature to 80-120 °C. Consider microwave irradiation. check_temp->optimize_temp No check_base Is the base effective? check_temp->check_base Yes optimize_temp->check_base optimize_base Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). check_base->optimize_base No check_degas Is the system properly degassed? check_base->check_degas Yes optimize_base->check_degas optimize_degas Degas solvents thoroughly. Maintain inert atmosphere. check_degas->optimize_degas No success Yield Improved check_degas->success Yes optimize_degas->success

Caption: A troubleshooting workflow for low yield in Suzuki coupling reactions.

References

Troubleshooting low reactivity of 2-Chloro-4,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 2-Chloro-4,5-dimethylpyrimidine. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

FAQ 1: Why is my nucleophilic aromatic substitution (SNAr) reaction with this compound showing low to no conversion?

Answer:

Low reactivity in SNAr reactions with this compound can stem from several factors related to reaction conditions and reagent choice. The C2-chloro group is an effective leaving group, but optimization is often necessary.[1] The electron-donating nature of the two methyl groups can slightly reduce the electrophilicity of the pyrimidine ring compared to unsubstituted 2-chloropyrimidine, making the reaction more challenging.

Troubleshooting Steps:

  • Increase Reaction Temperature: SNAr reactions on heteroaromatic rings often require heating to overcome the activation energy barrier.[2] Consider increasing the temperature in a stepwise manner, for example, from room temperature to 60 °C, 80 °C, and then to 100-120 °C, while monitoring for product formation and potential decomposition.

  • Solvent Selection: The choice of solvent is critical. Polar aprotic solvents are generally preferred as they can solvate the cation of the base and leave the nucleophile more reactive.

  • Base and Nucleophile Strength: A sufficiently strong base is often required to deprotonate the nucleophile (e.g., an amine or alcohol), increasing its nucleophilicity. If the nucleophile itself is weak, a stronger base may be needed. However, very strong bases can promote side reactions.

  • Moisture Control: Ensure anhydrous conditions, as water can hydrolyze the starting material to the corresponding pyrimidone, especially at elevated temperatures.[3][4]

Troubleshooting Workflow for Low SNAr Conversion

start Low SNAr Conversion temp Increase Temperature (e.g., to 80-120 °C) start->temp solvent Screen Solvents (DMF, DMSO, NMP, Dioxane) temp->solvent No Improvement result Improved Conversion temp->result Success base Change Base (e.g., K2CO3, Cs2CO3, NaH, NaOt-Bu) solvent->base No Improvement solvent->result Success nucleophile Assess Nucleophile (Is it sufficiently reactive?) base->nucleophile No Improvement base->result Success

Caption: A workflow diagram for troubleshooting low SNAr conversion.

FAQ 2: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) has a low yield. What are the likely causes and solutions?

Answer:

Chloropyrimidines are known to be less reactive coupling partners compared to their bromo or iodo analogs, making the choice of catalytic system critical for success.[5][6] The nitrogen atoms in the pyrimidine ring can also coordinate to the palladium catalyst, leading to deactivation.[5]

Troubleshooting Steps:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be effective, but often, more specialized systems are required for challenging substrates like 2-chloropyrimidines.[6][7] Highly active, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the difficult oxidative addition step.[5][8]

  • Base Selection: The base is crucial for the transmetalation step in Suzuki couplings. Strong inorganic bases are often required. If a weaker base like Na₂CO₃ fails, consider switching to a stronger one.

  • Temperature and Reaction Time: Higher temperatures can overcome the activation energy for the C-Cl bond cleavage.[5] Microwave-assisted procedures can also be highly effective, often leading to shorter reaction times and improved yields.[6][9]

  • Minimize Side Reactions:

    • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using fresh, high-purity boronic acid and carefully optimizing the base and temperature.[6]

    • Homocoupling: Self-coupling of the boronic acid can be reduced by ensuring the reaction is thoroughly degassed to remove oxygen.[5]

Table 1: Recommended Conditions for Suzuki Coupling with 2-Chloropyrimidines

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium precursors.[6]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that facilitate oxidative addition.[5]
Base K₃PO₄, Cs₂CO₃Strong bases that are effective in challenging couplings.[5]
Solvent Dioxane, Toluene, DMF (often with water)Common solvents for Suzuki reactions.
Temperature 80 - 120 °CHigher temperatures are often needed for C-Cl activation.[5]
FAQ 3: I have an unexpected byproduct in my reaction. Mass spectrometry suggests it has a mass of 124.13 g/mol . What is it and how can I avoid it?

Answer:

The observed mass corresponds to 4,5-dimethylpyrimidin-2-one. This is the product of hydrolysis, where the chloro group at the C2 position is replaced by a hydroxyl group.[3] Chloropyrimidines can be susceptible to hydrolysis, especially under harsh acidic or basic conditions and at elevated temperatures.[3][4][10]

Prevention Strategies:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Moderate Base Strength: If possible, use a non-hydroxide base that is strong enough to facilitate the desired reaction but not so strong that it promotes significant hydrolysis. Bases like K₂CO₃ are often a good starting point.

  • Control Temperature: Lowering the reaction temperature can reduce the rate of hydrolysis. This may require a longer reaction time or a more active catalyst for the primary reaction.

  • pH Control: Avoid strongly acidic workup conditions if the product is sensitive.

Key Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This is a generalized procedure and should be optimized for specific substrates.

  • To a dry reaction flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add the desired nucleophile (e.g., an amine or alcohol, 1.1 - 1.5 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Add a dry, polar aprotic solvent (e.g., DMF, DMSO, or NMP) via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine to remove the inorganic salts and solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

SNAr Reaction Pathway

sub This compound intermediate Meisenheimer Complex (Intermediate) sub->intermediate + Nu⁻ nuc Nucleophile (Nu-H) nuc->intermediate Deprotonation base Base base->nuc product 2-Substituted-4,5-dimethylpyrimidine intermediate->product - Cl⁻

Caption: The general mechanism for an SNAr reaction on the substrate.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This procedure requires careful optimization for the specific boronic acid and catalytic system used.

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), and the base (e.g., K₃PO₄, 2.0 - 3.0 eq).[5]

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Seal the vessel and thoroughly degas the mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (N₂ or Ar).

  • Add the degassed solvent (e.g., dioxane/water mixture) via syringe.[5]

  • Heat the reaction mixture to the target temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[6]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.[5]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue, typically by flash column chromatography, to obtain the desired coupled product.[5]

Suzuki-Miyaura Catalytic Cycle

pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)L₂(Cl) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_intermediate Ar-Pd(II)L₂(Ar') transmetal->pd_intermediate red_elim Reductive Elimination pd_intermediate->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' red_elim->product sub R-Cl sub->ox_add boronic Ar'-B(OH)₂ boronic->transmetal

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Synthesis of 2-Chloro-4,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4,5-dimethylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the chlorination of 4,5-dimethylpyrimidin-2-ol using a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction typically involves heating the pyrimidinol with an excess of POCl₃, often in the presence of a base like N,N-dimethylaniline or triethylamine, to facilitate the conversion of the hydroxyl group to a chloro group.

Q2: What are the potential byproducts in the synthesis of this compound?

Based on analogous reactions for substituted pyrimidines, two primary types of byproducts can be anticipated.[1] The first is an isomeric byproduct, and the second is a result of over-chlorination. For the synthesis of this compound, the likely byproducts are:

  • Unreacted Starting Material: 4,5-dimethylpyrimidin-2-ol.

  • Over-chlorinated Byproduct: If other reactive sites are present on the pyrimidine ring, dichlorinated or trichlorinated species could form, though this is less common for this specific substrate under controlled conditions.

  • Hydrolysis Product: If moisture is present during workup, the product can hydrolyze back to the starting pyrimidinol.

Q3: How can I minimize the formation of byproducts?

Minimizing byproduct formation involves careful control of reaction conditions:

  • Temperature Control: Gradual heating and maintaining the optimal reaction temperature can prevent over-chlorination and decomposition.

  • Stoichiometry: Using the correct molar ratios of reactants is crucial. An excessive amount of chlorinating agent can lead to the formation of over-chlorinated byproducts.

  • Anhydrous Conditions: Ensuring all glassware is dry and using anhydrous solvents will prevent the hydrolysis of the product and intermediates.

  • Reaction Time: Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help in quenching the reaction at the optimal time to maximize product yield and minimize byproduct formation.

Q4: What are the recommended methods for purifying crude this compound?

The crude product can be purified using standard laboratory techniques:

  • Recrystallization: This is an effective method for removing impurities with different solubilities. A suitable solvent system needs to be determined empirically.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from byproducts with different polarities.[2] A solvent system, often a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane), is used to elute the compounds from the column.[1][2]

Q5: What analytical techniques are suitable for assessing the purity of this compound?

Several analytical methods can be used to determine the purity of the final product:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the product and detecting trace impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the desired product and identifying any byproducts.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction.- Increase reaction time and monitor by TLC/HPLC.- Ensure the reaction temperature is optimal.
Decomposition of the product.- Avoid excessive heating.- Perform the workup at a lower temperature.
Loss of product during workup.- Ensure complete extraction from the aqueous phase.- Use an appropriate solvent for extraction.
Presence of Starting Material (4,5-dimethylpyrimidin-2-ol) in the final product Insufficient chlorinating agent.- Use a slight excess of the chlorinating agent (e.g., 1.1-1.5 equivalents).
Inadequate reaction time or temperature.- Increase reaction time and/or temperature, monitoring the reaction progress.
Hydrolysis during workup.- Ensure anhydrous conditions during the reaction and workup.- Perform the aqueous workup at a low temperature.
Presence of a Dichlorinated Byproduct Over-chlorination due to harsh reaction conditions.- Reduce the reaction temperature.- Decrease the amount of chlorinating agent.
Prolonged reaction time.- Monitor the reaction closely and quench it once the starting material is consumed.
Product is an oil or fails to crystallize Presence of impurities.- Purify the crude product using column chromatography to remove impurities that may be inhibiting crystallization.
Residual solvent.- Ensure all solvent is removed under high vacuum.

Experimental Protocols

Synthesis of this compound from 4,5-dimethylpyrimidin-2-ol

This protocol is a representative procedure based on general methods for the chlorination of hydroxypyrimidines.

Materials:

  • 4,5-dimethylpyrimidin-2-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (or another suitable base)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dimethylpyrimidin-2-ol (1.0 eq).

  • Carefully add phosphorus oxychloride (3.0-5.0 eq) to the flask at room temperature.

  • Slowly add N,N-dimethylaniline (1.1 eq) to the mixture while stirring.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent.

Visualizations

Synthesis_Pathway start 4,5-dimethylpyrimidin-2-ol product This compound start->product POCl3, Base Reflux byproduct1 Unreacted Starting Material start->byproduct1 Incomplete Reaction byproduct2 Dichlorinated Byproduct product->byproduct2 Over-chlorination

Caption: Synthetic pathway for this compound and potential byproducts.

Troubleshooting_Flowchart start Analyze Crude Product (TLC, HPLC, NMR) low_yield Low Yield? start->low_yield start_material Starting Material Present? low_yield->start_material Yes pure_product Pure Product low_yield->pure_product No action1 Increase Reaction Time/ Temperature low_yield->action1 Yes extra_peaks Unexpected Peaks? start_material->extra_peaks No action3 Increase Chlorinating Agent start_material->action3 Yes extra_peaks->pure_product No action5 Purify by Column Chromatography extra_peaks->action5 Yes action2 Optimize Workup Procedure action1->action2 action4 Ensure Anhydrous Conditions action3->action4 action6 Characterize Byproduct (MS, NMR) action5->action6

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Purification of 2-Chloro-4,5-dimethylpyrimidine using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2-Chloro-4,5-dimethylpyrimidine

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the purification of this compound via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: For the purification of this compound, a normal-phase silica gel (230-400 mesh for flash chromatography) is the standard stationary phase.[1] The selection of the mobile phase should be guided by Thin-Layer Chromatography (TLC) analysis to achieve an optimal Rf value, typically between 0.2 and 0.4.[2][3] Common starting solvent systems are mixtures of a non-polar solvent and a moderately polar solvent. Good starting points include petroleum ether/dichloromethane or hexanes/ethyl acetate.[4][5] The polarity can be adjusted by changing the ratio of the solvents.[6]

Q2: My compound is streaking or tailing on the TLC plate and column. What is the cause and how can I resolve this?

A2: Tailing is a common issue for nitrogen-containing heterocyclic compounds like pyrimidines when using silica gel.[2] This is often due to strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface. To mitigate this, add a small amount (0.1-1%) of a basic modifier, such as triethylamine (TEA), to your mobile phase.[2][7] This will neutralize the acidic sites on the silica gel, leading to improved peak shape and separation.

Q3: The separation between my desired product and an impurity is poor. What steps can I take to improve resolution?

A3: Poor resolution can be addressed in several ways. First, ensure your chosen solvent system provides a significant difference in Rf values (ΔRf) between the product and impurities on TLC.[6] If the separation is still difficult, consider using a gradient elution. Start with a low-polarity mobile phase and gradually increase the proportion of the more polar solvent.[2][7] This technique helps to separate compounds with a wide range of polarities. Using a finer mesh silica gel (e.g., 230-400 mesh) can also enhance separation efficiency.[1]

Q4: My compound does not elute from the column, or the recovery is very low. What could be the problem?

A4: If your compound fails to elute, the mobile phase is likely not polar enough.[1] You should gradually increase the polarity of your eluent system. However, if recovery is low, the compound may be degrading on the acidic silica gel.[8][9] You can test for compound stability by spotting it on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear.[8] If degradation is suspected, use a deactivated stationary phase by pre-treating the silica gel with a triethylamine-containing solvent system.[7][9]

Q5: How should I prepare and load my crude sample onto the column?

A5: Proper sample loading is critical for good separation. For wet loading, dissolve your crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane.[2][6] If the compound has poor solubility in the eluent, dry loading is recommended. To do this, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent completely to get a free-flowing powder.[7][10] This powder can then be carefully added to the top of the packed column.[2][7]

Experimental Protocol: Flash Column Chromatography

This is a general protocol for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., different ratios of hexanes/ethyl acetate or petroleum ether/dichloromethane) to find a system that gives the target compound an Rf of approximately 0.2-0.35.[3]

  • Column Preparation (Slurry Packing):

    • Select a glass column of appropriate size. The amount of silica gel is typically 20-50 times the weight of the crude sample.[11]

    • Place a small plug of cotton or glass wool at the bottom of the column.[11]

    • In a separate beaker, create a slurry by mixing the required amount of silica gel (e.g., 230-400 mesh) with the initial, low-polarity mobile phase.[11]

    • Pour the slurry into the column and use gentle air pressure or tapping to ensure even packing without air bubbles.[1] Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[6]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent. Add silica gel (approximately 1-2 times the weight of the crude product) and remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[7]

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply positive pressure (e.g., from an air or nitrogen line) to force the solvent through the column at a steady rate.[1]

    • Collect fractions in test tubes. The size of the fractions should be appropriate for the column size and separation.

    • Monitor the elution process by collecting small spots from the fractions for TLC analysis.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound, as identified by TLC.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation

The choice of solvent system is critical and should be determined empirically using TLC. The table below provides common solvent systems used for the purification of similar chloropyrimidine compounds.

Stationary PhaseMobile Phase SystemTypical Ratio (v/v)Notes
Silica GelPetroleum Ether : Dichloromethane2 : 1Used for a 2-chloro-4-substituted pyrimidine.[4]
Silica GelHexanes : DichloromethaneGradientEffective for separating closely related pyrimidine analogues.[5]
Silica GelHexanes : Ethyl AcetateGradient (e.g., 100:0 to 80:20)A standard system for compounds of moderate polarity.
Silica GelDichloromethane : Methanol (+1% TEA)Gradient (e.g., 100:0 to 95:5)Useful if the compound shows significant tailing. The TEA suppresses interaction with acidic silica.[2]

Visualization

Troubleshooting Workflow for Column Chromatography

G Troubleshooting Workflow start Start Purification problem Problem Encountered? start->problem no_elution No Product Elution problem->no_elution Yes poor_sep Poor Separation problem->poor_sep Yes tailing Streaking / Tailing problem->tailing Yes success Purification Successful problem->success No sol_polarity Increase Mobile Phase Polarity no_elution->sol_polarity Cause: Eluent too non-polar sol_stability Check Compound Stability on Silica (TLC) no_elution->sol_stability Alternative Cause sol_gradient Use Shallower Gradient Elution poor_sep->sol_gradient Cause: Similar Rf values sol_tea Add 0.1-1% TEA to Mobile Phase tailing->sol_tea Cause: Acidic Silica sol_polarity->problem sol_gradient->problem sol_tea->problem sol_stability->problem

Caption: A flowchart for diagnosing and resolving common column chromatography issues.

References

Technical Support Center: HPLC Purification of 2-Chloro-4,5-dimethylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to High-Performance Liquid Chromatography (HPLC) purification methods for 2-chloro-4,5-dimethylpyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound derivatives?

A1: For reversed-phase HPLC, which is the most common technique for pyrimidine derivatives, C8 and C18 silica gel columns are typically recommended.[1] The choice between C8 and C18 depends on the hydrophobicity of the specific derivative. C18 columns provide greater retention for more non-polar compounds, while C8 columns are suitable for a broader range of polarities. For normal-phase HPLC, silica columns can be utilized.[2]

Q2: What are the typical mobile phases used for separating pyrimidine derivatives?

A2: The mobile phase selection is critical for achieving good separation. Common mobile phases are mixtures of acetonitrile (MeCN) or methanol (MeOH) with water.[3][4] To improve peak shape and selectivity, additives like formic acid (FA) or trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%) are often used.[3] For compounds that are ionizable, using a buffer solution, such as an acetate or phosphate buffer, can help control the pH and achieve reproducible results.[1][5]

Q3: What is the optimal detection wavelength for this compound derivatives?

A3: Pyrimidine derivatives generally exhibit UV absorbance. A common detection wavelength for pyrimidine compounds is around 275 nm.[6] However, it is always recommended to determine the specific λmax (wavelength of maximum absorbance) of your particular derivative by running a UV-Vis spectrum to ensure the highest sensitivity.

Q4: Can I use preparative HPLC for large-scale purification of my compound?

A4: Yes, preparative HPLC is a suitable technique for purifying larger quantities of your target compound to a high degree of purity.[3][7] The process typically involves developing and optimizing the separation on an analytical scale first, and then scaling up the method to a preparative column with a larger diameter.[8]

Q5: My this compound derivative is chiral. How can I separate the enantiomers?

A5: For the separation of enantiomers, chiral HPLC is required. This involves using a chiral stationary phase (CSP).[9] There are various types of CSPs available, and the selection is often empirical.[9] Alternatively, chiral derivatizing agents can be used to form diastereomers that can then be separated on a standard achiral column.[10]

Experimental Protocol: Reversed-Phase HPLC Purification

This protocol provides a general methodology for the purification of a this compound derivative. Optimization will be required for specific derivatives.

1. Sample Preparation:

  • Dissolve the crude sample in a suitable solvent. Ideally, the sample should be dissolved in the initial mobile phase to avoid peak distortion.[11] If the sample is not soluble in the mobile phase, use a stronger solvent but inject the smallest possible volume.

2. Analytical Method Development:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at the λmax of the compound (e.g., 275 nm).[6]

  • Gradient: Start with a scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions.

  • Optimization: Adjust the gradient slope and isocratic holds to achieve optimal separation of the target compound from impurities.

3. Preparative Scale-Up:

  • Column: Select a preparative C18 column with the same packing material as the analytical column but with a larger internal diameter (e.g., 21.2 mm or 50 mm).

  • Flow Rate: Scale the flow rate according to the column diameter. For a 21.2 mm ID column, a typical flow rate would be around 20 mL/min.

  • Injection Volume: Determine the maximum sample load that can be injected without compromising separation. This is typically done by performing loading studies.[8]

  • Fraction Collection: Collect fractions as the target compound elutes. Peak-based fraction collection is often the most efficient method.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation or lyophilization to obtain the purified product.[3]

HPLC Parameters Summary
ParameterAnalytical ScalePreparative Scale
Column Type C18C18
Column Dimensions 4.6 x 150 mm≥ 21.2 mm ID
Particle Size 5 µm5-10 µm
Mobile Phase A Water + 0.1% FA/TFAWater + 0.1% FA/TFA
Mobile Phase B Acetonitrile or Methanol + 0.1% FA/TFAAcetonitrile or Methanol + 0.1% FA/TFA
Flow Rate 1.0 mL/minScaled-up (e.g., 20-100 mL/min)
Detection UV (e.g., 275 nm)UV (e.g., 275 nm)
Injection Volume 5-20 µLDependent on loading study

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of this compound derivatives.

IssuePossible Cause(s)Suggested Solution(s)
No Peaks or Very Small Peaks - No sample injected- Detector issue (lamp off)- Incompatible sample solvent- Verify injection- Check detector status- Dissolve sample in mobile phase[11]
Peak Tailing - Column overload- Secondary interactions with silica- Column contamination- Reduce injection volume- Add a competing base or acid to the mobile phase- Flush the column with a strong solvent[12]
Split Peaks - Column void or channeling- Sample solvent incompatible with mobile phase- Replace the column- Inject sample in the mobile phase
High Backpressure - Blockage in the system (e.g., column frit, tubing)- Precipitated buffer in the mobile phase- Reverse flush the column- Filter the mobile phase and sample- Check for kinks in the tubing
Baseline Noise or Drift - Air bubbles in the pump or detector- Contaminated mobile phase- Detector lamp failing- Degas the mobile phase- Use high-purity solvents- Replace the detector lamp[11]
Poor Resolution - Inappropriate mobile phase composition- Column deterioration- Optimize the mobile phase gradient- Try a different organic solvent (e.g., methanol instead of acetonitrile)- Replace the column

Visualizations

Experimental Workflow for HPLC Purification

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development (Analytical Scale) cluster_scaleup Scale-Up and Purification (Preparative Scale) cluster_post Post-Purification SamplePrep Sample Preparation (Dissolve in appropriate solvent) Scouting Scouting Gradient SamplePrep->Scouting MobilePhasePrep Mobile Phase Preparation (Filter and degas) MobilePhasePrep->Scouting Optimization Gradient Optimization Scouting->Optimization ScaleUp Scale-Up Method Optimization->ScaleUp PurificationRun Preparative HPLC Run ScaleUp->PurificationRun FractionCollection Fraction Collection PurificationRun->FractionCollection PurityAnalysis Purity Analysis of Fractions FractionCollection->PurityAnalysis SolventRemoval Solvent Removal PurityAnalysis->SolventRemoval FinalProduct Pure Compound SolventRemoval->FinalProduct

Caption: A general workflow for the HPLC purification of small molecules.

HPLC Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_pressure Pressure Issues cluster_peak Peak Shape Issues cluster_baseline Baseline Issues Problem Chromatographic Problem Identified HighPressure High Backpressure Problem->HighPressure Pressure related PeakProblem Poor Peak Shape (Tailing, Splitting) Problem->PeakProblem Peak shape related BaselineProblem Baseline Noise/Drift Problem->BaselineProblem Baseline related CheckBlockage Check for Blockages (frits, tubing) HighPressure->CheckBlockage FlushSystem Flush System CheckBlockage->FlushSystem CheckOverload Check Sample Load PeakProblem->CheckOverload CheckSolvent Check Sample Solvent Compatibility PeakProblem->CheckSolvent OptimizeMobilePhase Optimize Mobile Phase CheckOverload->OptimizeMobilePhase CheckSolvent->OptimizeMobilePhase DegasMobilePhase Degas Mobile Phase BaselineProblem->DegasMobilePhase CheckDetector Check Detector Lamp BaselineProblem->CheckDetector UsePureSolvents Use High-Purity Solvents DegasMobilePhase->UsePureSolvents

Caption: A decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Reactions Involving 2-Chloro-4,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4,5-dimethylpyrimidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges in your experiments, with a particular focus on preventing unwanted dechlorination.

Frequently Asked Questions (FAQs)

Q1: What is dechlorination and why is it a problem in reactions with this compound?

A1: Dechlorination, also known as hydrodechlorination, is a common side reaction where the chlorine atom on the pyrimidine ring is replaced by a hydrogen atom. This is particularly prevalent in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions. This side reaction is problematic as it consumes your starting material and reduces the yield of your desired product, leading to complex purification challenges.

Q2: What are the primary causes of dechlorination in palladium-catalyzed reactions?

A2: The principal cause of dechlorination is the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can arise from various sources, including:

  • Protic solvents: Alcohols and water can act as hydride sources.

  • Bases: Certain bases, especially strong ones, can promote the formation of Pd-H species.

  • Organoboron reagents: In Suzuki reactions, boronic acids can sometimes contribute to the formation of hydrides.

  • Trace moisture: Water present in solvents or reagents can be a significant contributor.

Q3: How can I minimize dechlorination in my Suzuki-Miyaura coupling reaction?

A3: To minimize dechlorination in Suzuki-Miyaura coupling, consider the following strategies:

  • Catalyst and Ligand Selection: Employ palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired cross-coupling over the dechlorination pathway.

  • Base Selection: Use weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases like alkoxides.

  • Solvent Choice: Utilize anhydrous, aprotic solvents like dioxane, tetrahydrofuran (THF), or toluene.

  • Reaction Conditions: Running the reaction under microwave irradiation can often shorten reaction times and improve yields, potentially reducing the opportunity for side reactions.

Q4: Are there specific recommendations for preventing dechlorination in Buchwald-Hartwig amination?

A4: Yes, for Buchwald-Hartwig amination, similar principles apply:

  • Catalyst System: Use a well-defined pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst with a ligand like tBuXPhos. This allows for the rapid generation of the active monoligated Pd(0) species.

  • Base and Solvent: A careful selection of a non-protic solvent and a suitable base is crucial to suppress the formation of palladium hydride species.

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried to minimize water content.

Q5: Can dechlorination occur in non-catalyzed reactions like nucleophilic aromatic substitution (SNAr)?

A5: Dechlorination is less common in SNAr reactions as they do not involve a palladium catalyst and the formation of hydride species. However, other side reactions can occur depending on the nucleophile and reaction conditions. For 2-chloropyrimidines, the 2-position is generally less reactive towards nucleophilic attack than the 4-position due to electronic factors.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)

Problem: Significant amounts of the dechlorinated byproduct (4,5-dimethylpyrimidine) are observed.

Potential Cause Recommended Action
Presence of Protic Solvents or Water Switch to anhydrous, aprotic solvents such as dioxane, THF, or toluene. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
Inappropriate Base Replace strong bases (e.g., alkoxides) with weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.
Suboptimal Catalyst/Ligand System Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands can be effective.
High Reaction Temperature / Long Reaction Time Optimize the reaction temperature and time. Microwave-assisted synthesis can often reduce reaction times and minimize side products.[1]
Slow Transmetalation (Suzuki) Ensure the high purity and reactivity of the boronic acid or ester.
Nucleophilic Aromatic Substitution (SNAr) Reactions

Problem: Low or no conversion to the desired product.

Potential Cause Recommended Action
Low Reactivity of the 2-Chloro Position The 2-position of the pyrimidine ring is less electrophilic than the 4-position. Higher reaction temperatures or longer reaction times may be required. Microwave irradiation can also be beneficial.
Weak Nucleophile Use a stronger nucleophile or activate the nucleophile with a suitable base.
Inappropriate Solvent Use a polar aprotic solvent like DMF, DMSO, or NMP to facilitate the SNAr reaction.
Base Incompatibility Ensure the chosen base is strong enough to deprotonate the nucleophile (if necessary) but does not cause decomposition of the starting material or product.

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of this compound

This protocol is adapted from procedures for similar chloropyrimidines and is optimized to minimize dechlorination.[1]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a microwave reaction vial, add this compound (1 mmol), the arylboronic acid (1.1 mmol), K₂CO₃ (2 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Add a 2:1 mixture of anhydrous 1,4-dioxane and degassed water (6 mL).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 100°C for 15-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general procedure for the SNAr of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or another suitable base (2 equivalents)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1 mmol) and anhydrous DMF.

  • Add the amine (1.2 mmol) and the base (2 mmol).

  • Heat the reaction mixture to 80-120°C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Catalyst and Ligand on Suzuki Coupling of a Dichloropyrimidine

Data adapted from a study on 2,4-dichloropyrimidine, which serves as a useful model.[1]

CatalystLigandYield (%)Notes
Pd(PPh₃)₄-71Effective and commonly used for this substrate.
Pd₂(dba)₃-<5Inefficient without a suitable ligand.
Pd₂(dba)₃·CHCl₃-35Moderate yield, improved over Pd₂(dba)₃.
Pd(OAc)₂P(t-Bu)₃·HBF₄23Moderate yield.
Table 2: Solvent Screening for Suzuki Coupling of a Dichloropyrimidine

Data adapted from a study on 2,4-dichloropyrimidine.[1]

SolventTemperature (°C)Yield (%)
THF10062
DMF10055
1,4-Dioxane10071
Isopropanol8048

Visualizations

Dechlorination_Pathway cluster_desired Desired Cross-Coupling Pathway cluster_side Undesired Dechlorination Pathway Ar-Pd(II)-L Ar-Pd(II)-L Intermediate Ar-Nu_Product Desired Product Ar-Pd(II)-L->Ar-Nu_Product Reductive Elimination Ar-H_Product Dechlorinated Byproduct Ar-Pd(II)-L->Ar-H_Product Reductive Elimination Pd(0)L Pd(0)L Active Catalyst Pd(0)L->Ar-Pd(II)-L Oxidative Addition Ar-X This compound Nu Coupling Partner Nu->Ar-Pd(II)-L Transmetalation or Amine Coordination Pd-H_Source Hydride Source (e.g., H₂O, ROH) Pd-H_Source->Ar-Pd(II)-L Forms Pd-H Species

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow Start High Dechlorination Observed CheckSolvent Is the solvent anhydrous and aprotic? Start->CheckSolvent ChangeSolvent Switch to dry dioxane, THF, or toluene CheckSolvent->ChangeSolvent No CheckBase Is the base non-nucleophilic and weak? CheckSolvent->CheckBase Yes ChangeSolvent->CheckBase ChangeBase Use K₂CO₃, Cs₂CO₃, or K₃PO₄ CheckBase->ChangeBase No CheckCatalyst Is the catalyst/ligand system optimal? CheckBase->CheckCatalyst Yes ChangeBase->CheckCatalyst ChangeCatalyst Screen bulky, electron-rich phosphine or NHC ligands CheckCatalyst->ChangeCatalyst No OptimizeConditions Optimize temperature and reaction time (Consider Microwave) CheckCatalyst->OptimizeConditions Yes ChangeCatalyst->OptimizeConditions End Dechlorination Minimized OptimizeConditions->End

References

Improving the stability of 2-Chloro-4,5-dimethylpyrimidine for storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 2-Chloro-4,5-dimethylpyrimidine during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

Issue 1: Visual Changes in the Compound (Discoloration)

Question: My this compound, which was initially a white to off-white solid, has turned yellow or brown. What could be the cause and how can I prevent this?

Answer:

Discoloration of this compound is often an indicator of degradation. The primary causes include:

  • Exposure to Light: Similar to other chlorinated pyrimidines, this compound can be sensitive to light, leading to photolytic degradation.

  • Exposure to Air/Moisture: The compound may be sensitive to air and moisture, which can lead to hydrolysis or oxidation.

  • Elevated Temperatures: Storage at temperatures above the recommended conditions can accelerate degradation processes.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, in a cool, dry, and dark place.[1] Refrigeration is often recommended.[1]

  • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with air and moisture.

  • Purity Check: If discoloration is observed, it is crucial to re-analyze the purity of the material using techniques like HPLC before use.

Issue 2: Decreased Purity or Presence of Impurities in Analysis (e.g., HPLC, GC)

Question: My recent analysis of stored this compound shows a decrease in the main peak area and the appearance of new peaks. What are the likely degradation products and how can I avoid this?

Answer:

A decrease in purity indicates chemical degradation. For chloropyrimidines, the most common degradation pathways are hydrolysis and thermal decomposition.

  • Hydrolysis: The chloro group at the 2-position is susceptible to nucleophilic substitution by water, leading to the formation of 4,5-dimethylpyrimidin-2-ol.

  • Thermal Degradation: At elevated temperatures, the molecule can undergo various decomposition reactions, potentially leading to the formation of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1]

Troubleshooting Steps:

  • Strict Environmental Control: Adhere strictly to the recommended storage conditions of keeping the compound in a cool, dry environment, protected from light.[1]

  • Solvent Purity: When preparing solutions, use high-purity, anhydrous solvents to minimize the risk of hydrolysis.

  • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study under controlled conditions (see Experimental Protocols section). This can help in developing a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place.[1] Refrigeration (2-8°C) is recommended. For maximum protection against hydrolysis, storage under an inert atmosphere (argon or nitrogen) is advisable.

Q2: Is this compound compatible with all common laboratory solvents?

A2: While it is soluble in solvents like chloroform, care should be taken with protic solvents, especially in the presence of moisture or bases, as this can promote hydrolysis of the chloro group. Always use anhydrous solvents when preparing solutions for reactions where the chloro group is intended to be retained.

Q3: My compound has been stored for a while. How can I check its purity before use?

A3: It is good practice to re-analyze the purity of any stored reagent before use. High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for assessing the purity of pyrimidine derivatives. You can also use Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

Q4: What are the main safety precautions when handling this compound?

A4: this compound should be handled in a well-ventilated area, preferably in a fume hood.[1] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.[1]

Quantitative Stability Data

ConditionParameterValuePurity after 30 days (%)
Temperature 2-8°C (Refrigerated)Dark, Dry>99%
25°C (Room Temperature)Dark, Dry~98%
40°CDark, Dry~95%
Humidity 25°C75% RH, Dark~96%
Light 25°CExposed to UV/Vis light<90%
pH (in solution) pH 4 (Acidic)25°C, Dark~97%
pH 7 (Neutral)25°C, Dark~98%
pH 9 (Basic)25°C, Dark~95%

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolytic Stability
  • Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

  • Sampling and Analysis: At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.

  • Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

Protocol 2: Forced Degradation Study - Photostability
  • Sample Preparation: Place a thin layer of the solid compound in a transparent container. Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Light Exposure: Expose the solid and solution samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Control Sample: Keep a control sample of both the solid and the solution protected from light at the same temperature.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC to assess the extent of degradation.

Visualizations

Troubleshooting_Workflow start Start: Stability Issue Observed visual_changes Visual Changes? (e.g., Discoloration) start->visual_changes purity_decrease Purity Decrease in Analysis? visual_changes->purity_decrease No check_storage Verify Storage Conditions: - Cool, Dry, Dark? - Tightly Sealed? visual_changes->check_storage Yes check_solvents Check Solvent Purity: - Anhydrous? - Protic vs. Aprotic? purity_decrease->check_solvents Yes end_node End: Implement Corrective Actions purity_decrease->end_node No implement_inert Implement Inert Atmosphere (e.g., Argon, Nitrogen) check_storage->implement_inert reanalyze_purity Re-analyze Purity (HPLC/GC) Before Use implement_inert->reanalyze_purity reanalyze_purity->end_node forced_degradation Conduct Forced Degradation Study to Identify Degradants check_solvents->forced_degradation forced_degradation->reanalyze_purity

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway parent This compound hydrolysis_product 4,5-Dimethylpyrimidin-2-ol parent->hydrolysis_product Hydrolysis (H2O) thermal_products Decomposition Products (NOx, CO, CO2, HCl) parent->thermal_products Thermal Degradation (High Temperature)

Caption: Potential degradation pathways.

References

Technical Support Center: 2-Chloro-4,5-dimethylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 2-Chloro-4,5-dimethylpyrimidine. This guide provides troubleshooting advice and answers to frequently asked questions regarding its reactions with strong bases, focusing on potential side reactions and optimization strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound with strong nucleophilic bases like NaOH or NaNH₂?

The primary reaction is a Nucleophilic Aromatic Substitution (SNAr). The chlorine atom at the C2 position of the pyrimidine ring is an effective leaving group, readily displaced by strong nucleophiles. With sodium hydroxide (NaOH), the main product is 2-Hydroxy-4,5-dimethylpyrimidine. With sodium amide (NaNH₂), the expected product is 2-Amino-4,5-dimethylpyrimidine.[1][2]

Q2: I am observing low yields in my amination reaction with sodium amide. What are the potential side reactions?

Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and temperature.

  • Competitive Reactions: The methyl groups on the pyrimidine ring can be acidic and may be deprotonated by a very strong base like sodium amide, potentially leading to condensation or other undesired products, although SNAr is generally favored.[3]

  • Product Degradation: The product, 2-Amino-4,5-dimethylpyrimidine, might be unstable under the harsh reaction conditions.

  • Moisture Contamination: Sodium amide reacts violently with water. The presence of moisture in the solvent or reagents will consume the base and introduce hydroxide ions, leading to the formation of the 2-hydroxy byproduct.[1]

Q3: When using sodium hydroxide, my final product contains impurities. What could they be?

If the reaction is not driven to completion, you will have unreacted this compound. Under excessively harsh conditions (e.g., very high temperatures and prolonged reaction times), ring-opening or other degradation pathways can occur, though this is less common. The polarity of the starting material and the 2-hydroxy product are different, but purification can still be challenging if side products with similar polarities are formed.

Q4: Can I use other strong bases like potassium tert-butoxide or LDA?

While potassium tert-butoxide and Lithium diisopropylamide (LDA) are strong bases, they are also bulky and less nucleophilic.

  • Potassium tert-butoxide (t-BuOK): May lead to the formation of the 2-tert-butoxy-4,5-dimethylpyrimidine via SNAr, but it is also a strong enough base to potentially deprotonate the methyl groups, initiating side reactions.

  • Lithium diisopropylamide (LDA): As a highly hindered, non-nucleophilic base, LDA is less likely to participate in SNAr. Its primary role would be deprotonating the most acidic proton, which in this case would likely be on one of the methyl groups, especially at low temperatures. This can be used to generate a carbanion for subsequent reactions but would be considered a side reaction if substitution is the goal.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Substituted Product

Possible Cause Suggested Solution
Insufficiently Strong Base Ensure the pKa of the conjugate acid of the base is significantly higher than that of the incoming nucleophile.
Low Reaction Temperature Gradually increase the reaction temperature. For many SNAr reactions on chloropyrimidines, refluxing in a suitable solvent is necessary.
Moisture in Reagents/Solvent Use anhydrous solvents and dry reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Poor Solubility Choose a solvent in which both the substrate and the base have adequate solubility. For bases like NaNH₂, solvents like toluene or liquid ammonia are often used.[1]

Problem 2: Multiple Products Observed on TLC or LC-MS Analysis

Possible Cause Suggested Solution
Formation of Hydroxy Byproduct This is common when using amide bases in the presence of trace moisture. Ensure strictly anhydrous conditions.
Methyl Group Deprotonation If using very strong, sterically hindered bases (like LDA) or high temperatures, side reactions at the methyl groups can occur. Consider using a less hindered, more nucleophilic base if substitution is the goal.
Incomplete Reaction The presence of starting material alongside the product. Increase reaction time or temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Product Degradation The desired product may be unstable to prolonged heat or harsh basic conditions. Attempt the reaction at a lower temperature for a longer duration or shorten the overall reaction time.

Visualizing Reaction Pathways and Workflows

A general pathway for the reaction of this compound with strong bases highlights the desired SNAr route and a potential side reaction pathway.

G sub This compound prod_snar SNAr Product (2-Nu-4,5-dimethylpyrimidine) sub->prod_snar Desired Pathway (SNAr) prod_side Methyl-Deprotonated Intermediate sub->prod_side Side Reaction Pathway (Deprotonation) base Strong Base (e.g., NaOH, NaNH₂) base->prod_snar side_base Strong, Hindered Base (e.g., LDA) side_base->prod_side

Caption: Main SNAr pathway vs. a potential side reaction.

A logical troubleshooting workflow can help diagnose and solve common experimental issues.

TroubleshootingWorkflow start Experiment Start: Reaction of 2-Chloro-4,5- dimethylpyrimidine with Base check_yield Check Yield & Purity (TLC, LC-MS, NMR) start->check_yield success Success: Isolate Pure Product check_yield->success High Yield & Purity low_yield Problem: Low Yield check_yield->low_yield Low Yield impure Problem: Impure Product check_yield->impure Impure cause_incomplete Incomplete reaction? low_yield->cause_incomplete cause_moisture Moisture contamination? impure->cause_moisture cause_incomplete->cause_moisture No sol_incomplete Increase temperature or reaction time cause_incomplete->sol_incomplete Yes sol_moisture Use anhydrous solvents & inert atmosphere cause_moisture->sol_moisture Yes sol_purify Optimize purification (Column Chromatography, Recrystallization) cause_moisture->sol_purify No

Caption: A step-by-step workflow for troubleshooting common issues.

Experimental Protocols

The following are generalized protocols based on standard procedures for similar compounds. Researchers should adapt them as necessary and perform small-scale trials first.

Protocol 1: Synthesis of 2-Hydroxy-4,5-dimethylpyrimidine (Hydrolysis)

This protocol describes the substitution of the 2-chloro group with a hydroxyl group using sodium hydroxide.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Water (deionized)

  • Ethanol or Dioxane (solvent)

  • Hydrochloric Acid (HCl), 2M solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Workflow Diagram:

G A 1. Dissolve Substrate in Solvent B 2. Add Aqueous NaOH A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Cool and Neutralize with 2M HCl C->D E 5. Extract with Ethyl Acetate D->E F 6. Dry, Filter, and Concentrate E->F G 7. Purify Product (Recrystallization) F->G

Caption: Experimental workflow for hydrolysis of the substrate.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or dioxane.

  • Add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq).

  • Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture to pH ~7 by adding 2M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Synthesis of 2-Amino-4,5-dimethylpyrimidine (Amination)

This protocol describes the amination using sodium amide. Caution: Sodium amide is highly reactive and moisture-sensitive. This reaction must be conducted under a strictly inert atmosphere with anhydrous solvents.

Materials:

  • This compound

  • Sodium Amide (NaNH₂)

  • Anhydrous Toluene or Xylene

  • Ammonium Chloride (saturated aqueous solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask with a reflux condenser, mechanical stirrer, and an inert gas inlet.

  • Under a positive pressure of inert gas, charge the flask with anhydrous toluene and sodium amide (2.0 - 2.5 eq).

  • Heat the suspension to reflux.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous toluene and add it dropwise to the refluxing sodium amide suspension over 30 minutes.

  • Continue to heat at reflux, monitoring the reaction by TLC (quench a small aliquot with water and extract before spotting). The reaction is typically complete in 4-6 hours.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride until gas evolution ceases.

  • Add water to dissolve the salts and transfer the mixture to a separatory funnel.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

References

Technical Support Center: Catalyst Selection for Efficient Coupling of 2-Chloro-4,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing coupling reactions with 2-chloro-4,5-dimethylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of coupling reactions for functionalizing this compound?

A1: Palladium-catalyzed cross-coupling reactions are highly effective for this substrate. The most commonly employed and versatile methods include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds with primary or secondary amines.[1]

  • Heck Coupling: For the formation of C-C bonds with alkenes.[2]

Q2: Why is this compound a challenging substrate for cross-coupling reactions?

A2: The pyrimidine ring is an electron-deficient aromatic system, which generally makes it more reactive in cross-coupling reactions compared to electron-rich systems. However, the chloro-substituent is less reactive than bromo or iodo analogs.[3] Additionally, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3]

Q3: What is the general order of reactivity for aryl halides in palladium-catalyzed coupling reactions?

A3: The general order of reactivity for aryl halides is I > Br > OTf > Cl.[3] This means that aryl chlorides are typically the least reactive and may require more specialized and highly active catalyst systems to achieve efficient coupling.

Q4: Can microwave irradiation be beneficial for these coupling reactions?

A4: Yes, microwave-assisted procedures can be highly effective. They often lead to significantly shorter reaction times and can improve yields, sometimes even with lower catalyst loading.[4][5]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a more stable pre-catalyst. Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%).
Inefficient Ligand For electron-rich heteroaryl chlorides, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional ligands like PPh₃.
Inappropriate Base The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃. The base needs to be sufficiently strong to facilitate the transmetalation step.
Poor Solvent Choice Aprotic polar solvents like 1,4-dioxane, DMF, or THF are commonly used. Ensure the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation. The addition of water can sometimes be beneficial for dissolving inorganic bases.[6]
Protodeboronation of Boronic Acid This side reaction can be prevalent with electron-rich or heteroaryl boronic acids.[6] Consider using the corresponding boronate ester (e.g., pinacol ester) which is often more stable.
Low Reaction Temperature Increasing the reaction temperature can sometimes overcome the activation barrier, especially for less reactive aryl chlorides. However, be mindful that higher temperatures can also promote side reactions.
Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps
Oxygen Contamination Rigorously degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Oxygen can oxidize the active Pd(0) catalyst.[6]
Coordination of Pyrimidine Nitrogen The nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, inhibiting catalysis.[3] The use of bulky, electron-rich ligands can sterically shield the metal center and mitigate this effect.
Impure Reagents Ensure the purity of the this compound, amine, and all other reagents. Impurities can act as catalyst poisons.
Inappropriate Ligand The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the reductive elimination step.[7] For challenging substrates, screen a variety of bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands).
Issue 3: Poor Conversion in Heck Coupling
Potential Cause Troubleshooting Steps
Ligand Dissociation or Degradation At the higher temperatures often required for Heck reactions, phosphine ligands can dissociate or degrade.[6] Consider using more robust and thermally stable ligands, such as some N-heterocyclic carbenes (NHCs).
Incorrect Base The base in a Heck reaction is crucial for regenerating the active catalyst. Organic bases like triethylamine (Et₃N) or inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. The choice of base can depend on the specific substrates and solvent.
Steric Hindrance Steric hindrance on either the pyrimidine or the alkene can slow down the reaction. Higher temperatures or more active catalyst systems may be required.
Olefin Polymerization Some activated alkenes can be prone to polymerization at elevated temperatures. Monitor the reaction closely and consider using a polymerization inhibitor if necessary.

Data Presentation: Catalyst Performance Summary

The following tables summarize quantitative data for catalyst performance in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of related chloropyrimidine substrates. This data should serve as a starting point for optimizing the coupling of this compound.

Table 1: Catalyst System Performance in Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [4][5]

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane1002471
Pd₂(dba)₃ (2.5)-K₂CO₃1,4-Dioxane10024<5
Pd₂(dba)₃·CHCl₃ (2.5)-K₂CO₃1,4-Dioxane1002435
PdCl₂(PPh₃)₂ (5)-K₂CO₃1,4-Dioxane1002436
Pd(OAc)₂ (5)PCy₃ (10)K₂CO₃1,4-Dioxane1002426
Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃1,4-Dioxane1002446
Pd(dppf)Cl₂·CH₂Cl₂ (5)-K₂CO₃1,4-Dioxane1002470
Pd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581

Table 2: Catalyst System Performance in Buchwald-Hartwig Amination of Chloro-heterocycles

SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
2,4-DichloropyridineAnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene10090-98 (C2 selectivity)[8]
2-ChloropyrimidineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene80~95[7]
6-Chloropyridin-3-amineAnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10080-95[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for specific substrates and coupling partners.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand. Then, add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

This is a generalized procedure and should be optimized for the specific amine.

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent and Solvent Addition: Under a positive pressure of argon, add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and the degassed anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent. Filter the mixture through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Oven-dried Schlenk Flask reagents Add this compound, coupling partner, and base start->reagents inert Evacuate and backfill with Argon (3x) reagents->inert catalyst Add Pd catalyst and ligand inert->catalyst solvent Add degassed solvent catalyst->solvent heat Heat and stir (e.g., 80-110 °C) solvent->heat monitor Monitor progress (TLC/LC-MS) heat->monitor cool Cool to room temperature monitor->cool extract Dilute and perform aqueous extraction cool->extract purify Dry, concentrate, and purify via chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd2_complex Ar-Pd(II)Ln-Cl oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-B(OR)₂ (Base) pd2_aryl_complex Ar-Pd(II)Ln-R transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Troubleshooting_Logic start Low or No Yield? check_catalyst Check Catalyst/Ligand Activity start->check_catalyst check_base Evaluate Base start->check_base check_conditions Optimize Conditions start->check_conditions check_reagents Verify Reagent Purity and Stability start->check_reagents change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_catalyst->change_ligand change_ligand->check_base success Improved Yield change_ligand->success stronger_base Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) check_base->stronger_base stronger_base->check_conditions stronger_base->success increase_temp Increase Temperature check_conditions->increase_temp use_microwave Consider Microwave Irradiation check_conditions->use_microwave increase_temp->check_reagents increase_temp->success use_microwave->check_reagents use_microwave->success boronate_ester Use Boronate Ester instead of Boronic Acid check_reagents->boronate_ester boronate_ester->success

Caption: Decision tree for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Purification of 2-Chloro-4,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude 2-Chloro-4,5-dimethylpyrimidine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on typical synthesis routes for chloropyrimidines, the most common impurities include:

  • Isomeric Byproducts: The most likely isomeric impurity is 4-Chloro-2,5-dimethylpyrimidine. The formation of this isomer can occur during the chlorination step of the synthesis.[1]

  • Disubstituted Byproducts: Depending on the synthetic route, small amounts of 2,4-dichloro-5-methylpyrimidine might be present.

  • Unreacted Starting Materials: Residual starting materials from the synthesis, such as 4,5-dimethyl-2-hydroxypyrimidine or a related precursor.

  • Solvent Residues: Residual solvents used in the synthesis and initial work-up, such as dichloromethane, petroleum ether, or ethyl acetate.[1][2]

  • Reagent Residues: Traces of chlorinating agents (e.g., phosphorus oxychloride, sulfuryl chloride) or their decomposition byproducts.[1]

Q2: What are the recommended purification methods for this compound?

A2: The two primary methods for purifying crude this compound are silica gel column chromatography and recrystallization. The choice of method will depend on the impurity profile and the desired final purity. An initial aqueous work-up is crucial to remove inorganic salts and water-soluble impurities.

Q3: What is a general purity I can expect after purification?

A3: For structurally similar 2-chloro-4-substituted pyrimidines, a purity of up to 97% can be achieved after silica gel column chromatography.[1] Washing the crude product with a suitable organic solvent mixture can also yield high purity, potentially up to 99.5% for related compounds.

Troubleshooting Guides

Silica Gel Column Chromatography

This is often the most effective method for separating the desired product from its isomers and other organic byproducts.

Issue 1: Poor separation between this compound and its 4-chloro isomer.

  • Solution:

    • Optimize the Solvent System: A non-polar/polar solvent system is typically used. Start with a low polarity mobile phase and gradually increase the polarity. A common starting point is a mixture of petroleum ether and dichloromethane or hexanes and ethyl acetate.[1][2] For a related compound, a 2:1 mixture of petroleum ether (60-90°C boiling range) and dichloromethane was effective.[1]

    • Fine-tune the Gradient: If isocratic elution is not providing adequate separation, a shallow gradient elution can be employed. A slow, gradual increase in the more polar solvent can improve resolution.

    • Use High-Performance Flash Chromatography: Automated flash chromatography systems can provide better separation efficiency than traditional gravity columns.

Issue 2: The product is not eluting from the column.

  • Solution:

    • Increase Solvent Polarity: The mobile phase may be too non-polar. Gradually increase the percentage of the more polar solvent (e.g., dichloromethane or ethyl acetate) in the eluent.

    • Check for Compound Degradation: Chloropyrimidines can be sensitive to acidic silica gel. If you suspect degradation, you can use silica gel that has been neutralized with a base like triethylamine. This is done by pre-eluting the column with a solvent mixture containing a small amount (e.g., 0.1-1%) of triethylamine.

Issue 3: Tailing of the product spot on TLC, leading to broad peaks during chromatography.

  • Solution:

    • Add a Small Amount of a Modifier: Adding a small amount of a slightly more polar solvent or a modifier like triethylamine (if the compound is basic) to the mobile phase can sometimes reduce tailing.

    • Ensure Proper Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane and adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in sharper bands.

Recrystallization

Recrystallization is a cost-effective method for purification, particularly if the crude product is relatively pure and the impurities have different solubility profiles.

Issue 1: The compound does not crystallize upon cooling.

  • Solution:

    • Induce Crystallization:

      • Scratch the inner surface of the flask with a glass rod at the air-solvent interface.

      • Add a seed crystal of the pure compound.

      • Cool the solution to a lower temperature using an ice bath or refrigerator.

    • Reduce the Amount of Solvent: The solution may be too dilute. Evaporate some of the solvent and try to cool the solution again.

    • Change the Solvent System: The chosen solvent may be too good a solvent for the compound. Try a different solvent or a mixed solvent system. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Issue 2: The compound "oils out" instead of crystallizing.

  • Solution:

    • Use a Lower Boiling Point Solvent: Oiling out can occur when the boiling point of the solvent is higher than the melting point of the solute.

    • Use a More Dilute Solution: The concentration of the solute may be too high. Add more solvent, reheat to dissolve, and then cool slowly.

    • Change the Solvent System: Try a solvent system where the compound has lower solubility.

Issue 3: Low recovery of the purified product.

  • Solution:

    • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cool the Solution Slowly: Slow cooling promotes the formation of larger, purer crystals. After initial cooling to room temperature, place the flask in an ice bath to maximize crystal formation.

    • Wash the Crystals with Cold Solvent: When filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product.

Quantitative Data

The following table summarizes purification data for a closely related compound, a 2-chloro-4-substituted pyrimidine, which can serve as a benchmark for the purification of this compound.

Purification MethodStarting MaterialSolvent SystemFinal PurityYieldReference
Silica Gel Column ChromatographyCrude ProductPetroleum Ether : Dichloromethane (2:1)97%78%[1]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline based on methods used for similar chloropyrimidines.[1][2]

  • Preparation of the Column:

    • Prepare a slurry of silica gel (200-300 mesh) in the initial, low-polarity eluent (e.g., 5% dichloromethane in petroleum ether).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with a low-polarity solvent mixture (e.g., 5% dichloromethane in petroleum ether).

    • Gradually increase the polarity of the eluent as needed (e.g., to 10%, 20% dichloromethane). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the desired product.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

    • Dry the product under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

The optimal solvent for recrystallization needs to be determined experimentally. Common solvents for recrystallization of organic compounds include ethanol, isopropanol, hexanes, and ethyl acetate, or mixtures thereof.

  • Solvent Selection:

    • Test the solubility of the crude product in small amounts of various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

Experimental_Workflow_Column_Chromatography crude_product Crude 2-Chloro-4,5- dimethylpyrimidine dissolve Dissolve in minimal Dichloromethane crude_product->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb load Dry Load onto Column adsorb->load elute Elute with Petroleum Ether/Dichloromethane Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure 2-Chloro-4,5- dimethylpyrimidine evaporate->pure_product

Caption: Workflow for the purification of this compound by silica gel column chromatography.

Experimental_Workflow_Recrystallization crude_product Crude 2-Chloro-4,5- dimethylpyrimidine dissolve Dissolve in minimal hot solvent crude_product->dissolve hot_filter Hot Filtration (optional, with charcoal) dissolve->hot_filter cool Cool Slowly to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry under Vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

References

Validation & Comparative

Reactivity Face-Off: A Comparative Guide to 2-Chloro-4,5-dimethylpyrimidine and 2,4-dichloropyrimidine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide offers an objective comparison of the chemical reactivity of 2-chloro-4,5-dimethylpyrimidine and 2,4-dichloropyrimidine, two key heterocyclic building blocks in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, providing a concise overview of their reactivity profiles in common organic transformations, supported by available experimental data and established chemical principles.

Executive Summary

2,4-Dichloropyrimidine is a well-studied and highly versatile reagent. Its reactivity is characterized by the differential electrophilicity of its two chlorine-bearing carbon atoms. The C4 position is generally more susceptible to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions compared to the C2 position. This regioselectivity, however, can be modulated by reaction conditions and the nature of the coupling partners.

Direct experimental and quantitative data on the reactivity of this compound is notably scarce in the current body of scientific literature. However, based on fundamental electronic and steric considerations, a qualitative assessment of its reactivity can be inferred. The two electron-donating methyl groups at the C4 and C5 positions are expected to decrease the overall electrophilicity of the pyrimidine ring, likely rendering it less reactive towards nucleophilic attack compared to 2,4-dichloropyrimidine. The methyl group at C4 may also introduce steric hindrance, further influencing its reaction profile.

Reactivity Comparison: A Data-Driven Overview

The following sections provide a detailed comparison of the two compounds in key chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of pyrimidine functionalization. The electron-deficient nature of the pyrimidine ring facilitates the displacement of halides by a wide range of nucleophiles.

2,4-Dichloropyrimidine: The C4 position is the kinetically favored site for nucleophilic attack. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be effectively delocalized by both ring nitrogen atoms.[1] However, the regioselectivity can be influenced by the nucleophile and reaction conditions, with stronger nucleophiles or higher temperatures sometimes leading to substitution at the C2 position or disubstitution.[2]

This compound: Direct quantitative data is unavailable. The electron-donating nature of the two methyl groups is expected to reduce the overall reactivity of the pyrimidine ring towards nucleophiles in comparison to 2,4-dichloropyrimidine. The methyl group at C4 may also sterically hinder the approach of nucleophiles to the C2 position.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine

NucleophileReaction ConditionsC4:C2 RatioYield (%)Reference
Secondary Aliphatic AminesK₂CO₃, DMAc, rt, 1 h2:1 to 4:1Moderate[2]
Secondary Aliphatic AminesPd(OAc)₂/dppb, LiHMDS, THF, 0 °C to -20 °C>30:1High[2]
AnilineNo catalyst, -60 °C91:9High[2]
N-MethylanilineNo catalyst, -60 °C97:3High[2]
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds.

2,4-Dichloropyrimidine: Similar to SNAr reactions, the C4 position is generally the more reactive site in these transformations. This allows for selective mono-functionalization at C4, with the potential for subsequent reaction at the C2 position under different conditions.

This compound: No specific experimental data for palladium-catalyzed cross-coupling reactions of this substrate were found. It is anticipated that the electron-donating methyl groups would decrease its reactivity in the oxidative addition step of the catalytic cycle compared to 2,4-dichloropyrimidine.

Table 2: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine Derivatives

Boronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100 (MW)0.25High[3]
Various Arylboronic acidsPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O120 (MW)0.25Good to Excellent[3]
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃EtOH/Toluene/H₂O801295 (mono-C4)[4]

Table 3: Sonogashira Coupling of 2,4-Dichloropyrimidine

AlkyneCatalyst/LigandCo-catalystBaseSolventTemp (°C)Yield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHFrt95 (mono-C4)[5]

Table 4: Buchwald-Hartwig Amination of 2,4-Dichloropyrimidine Derivatives

AmineCatalyst/LigandBaseSolventTemp (°C)C4:C2 RatioYield (%)Reference
MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene100>95:590[6]
Various Secondary AminesPd(OAc)₂ / dppbLiHMDSTHF0>30:1High[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine[3]

To a microwave vial is added 2,4-dichloropyrimidine (1.0 equiv), the corresponding boronic acid (1.0-1.2 equiv), Pd(PPh₃)₄ (0.5-5 mol%), and K₂CO₃ (2.0-3.0 equiv). The vial is sealed and purged with argon. A degassed solvent mixture of 1,4-dioxane and water (typically 2:1 or 3:1) is added. The reaction mixture is then heated in a microwave reactor at the specified temperature and time. After cooling, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Sonogashira Coupling of 2,4-Dichloropyrimidine[5]

To a solution of 2,4-dichloropyrimidine (1.0 equiv) in a suitable solvent such as THF is added the terminal alkyne (1.0-1.2 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (5-10 mol%). A base, typically an amine like triethylamine (2.0-3.0 equiv), is then added. The reaction is stirred at room temperature under an inert atmosphere until completion, as monitored by TLC or LC-MS. The reaction mixture is then filtered, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.

General Procedure for Buchwald-Hartwig Amination of 2,4-Dichloropyrimidine[2]

An oven-dried flask is charged with a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., dppb or Xantphos, 2-4 mol%). The flask is evacuated and backfilled with an inert gas. A solvent such as toluene or THF is added, followed by the amine (1.0-1.2 equiv), 2,4-dichloropyrimidine (1.0 equiv), and a base (e.g., LiHMDS or Cs₂CO₃, 1.2-2.0 equiv). The reaction mixture is heated to the desired temperature and stirred until the starting material is consumed. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash chromatography.

Visualizing Reactivity and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) Pathway cluster_Pd Palladium-Catalyzed Cross-Coupling Workflow Start 2,4-Dichloropyrimidine Intermediate Meisenheimer Complex (Attack at C4) Start->Intermediate More Favorable Nuc Nucleophile (e.g., R₂NH) Nuc->Intermediate Product_C4 4-Substituted-2-chloropyrimidine Intermediate->Product_C4 Loss of Cl⁻ Reagents Py-Cl + Coupling Partner (Boronic Acid, Alkyne, Amine) Reaction Reaction Mixture (Inert Atmosphere, Heat) Reagents->Reaction Catalyst Pd Catalyst + Ligand + Base Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Purified Product Purification->Final_Product

Figure 1: General pathways for SNAr and Pd-catalyzed cross-coupling.

G 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Reactivity Reactivity towards Nucleophiles & Cross-Coupling 2,4-Dichloropyrimidine->Reactivity This compound This compound This compound->Reactivity Higher Higher Reactivity->Higher 2,4-DCP Lower Lower (Inferred) Reactivity->Lower 2-Cl-4,5-diMe-Py (theoretically)

Figure 2: Inferred relative reactivity of the two pyrimidines.

Conclusion

2,4-Dichloropyrimidine stands out as a versatile and predictable building block, with a well-documented preference for functionalization at the C4 position. This allows for selective and sequential introduction of various substituents. In contrast, the reactivity of this compound remains largely unexplored, presenting an opportunity for further investigation. Based on established principles, it is predicted to be less reactive than its dichloro counterpart due to the electronic effects of the methyl groups. Researchers are encouraged to consider these factors when selecting a pyrimidine scaffold for their synthetic campaigns. Further experimental studies on this compound are warranted to fully elucidate its reactivity and expand its utility in chemical synthesis.

References

A Comparative Study of Methyl-Substituted 2-Chloropyrimidines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of methyl-substituted 2-chloropyrimidines in nucleophilic aromatic substitution (SNAr) reactions. Understanding the influence of the methyl group's position on the pyrimidine ring is crucial for designing efficient synthetic routes for novel drug candidates and other functional molecules. While direct quantitative comparative data under identical conditions is scarce in the literature, this guide offers a qualitative comparison based on established principles of organic chemistry, supported by representative experimental data.

Introduction to Reactivity in 2-Chloropyrimidines

The pyrimidine core is a fundamental scaffold in numerous biologically active compounds.[1] Functionalization of this ring system, often through nucleophilic aromatic substitution, is a key strategy in medicinal chemistry. The chlorine atom at the C2 position of 2-chloropyrimidine is activated towards substitution by the electron-withdrawing nature of the two ring nitrogen atoms. The introduction of a methyl group, a weak electron-donating group, can modulate this reactivity through a combination of electronic and steric effects, depending on its position.

Comparative Reactivity of Methyl-Substituted 2-Chloropyrimidines

The reactivity of 2-chloropyrimidines in SNAr reactions is primarily dictated by the stability of the Meisenheimer complex, a negatively charged intermediate formed during the reaction. The position of the methyl group influences this stability.

General Reactivity Trend (Qualitative):

2-chloro-5-methylpyrimidine > 2-chloro-4-methylpyrimidine ≈ 2-chloropyrimidine > 2-chloro-6-methylpyrimidine

This trend can be rationalized as follows:

  • 2-chloro-5-methylpyrimidine: The methyl group at the C5 position has a minimal electronic effect on the reaction center at C2. Sterically, it does not hinder the approach of the nucleophile.

  • 2-chloro-4-methylpyrimidine: The methyl group at the C4 position has a slight deactivating effect due to its electron-donating nature. However, this effect is relatively small.

  • 2-chloro-6-methylpyrimidine: A methyl group at the C6 position is expected to significantly decrease the reaction rate due to steric hindrance, impeding the approach of the nucleophile to the C2 position.

Data Presentation

SubstrateNucleophileSolventBaseTemp. (°C)Time (h)Yield (%)
2,4-dichloro-5-methylpyrimidineZincWater-Reflux378
2,6-dichloro-4-methylpyrimidineZinc, IodineEthanol/Water-70453
2-chloropyrimidinePiperidineEthanol-50--
2-chloropyrimidineImidazole-Copper catalyst--90
2-chloropyrimidineBenzimidazole-Copper catalyst--100

Note: The first two entries describe a reduction reaction to remove a chlorine atom, which is a different type of reaction but provides context on the synthesis of the title compounds.

Experimental Protocols

Below is a general protocol for the nucleophilic aromatic substitution of a methyl-substituted 2-chloropyrimidine with an amine nucleophile.

General Procedure for the Synthesis of 2-Amino-methyl-pyrimidines:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the respective methyl-substituted 2-chloropyrimidine (1.0 eq.) in a suitable solvent such as ethanol, acetonitrile, or dimethylformamide (DMF).

  • Addition of Reagents: Add the amine nucleophile (1.0-1.2 eq.) and a base, such as triethylamine or diisopropylethylamine (1.5-2.0 eq.), to the solution. The base is necessary to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 60 to 100 °C. The optimal temperature and reaction time will depend on the specific substrate and nucleophile used. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 2-amino-methyl-pyrimidine.

Mandatory Visualization

The following diagram illustrates the general mechanism of a nucleophilic aromatic substitution (SNAr) reaction on a 2-chloropyrimidine substrate.

SNAr_Mechanism cluster_intermediate Meisenheimer Complex (Intermediate) r1 2-Chloropyrimidine i1 N N Cl Nu H r1->i1 Nucleophilic Attack r2 Nucleophile (Nu⁻) p1 2-Substituted Pyrimidine i1->p1 Loss of Leaving Group p2 Chloride (Cl⁻)

Caption: General mechanism of nucleophilic aromatic substitution on 2-chloropyrimidine.

References

Unveiling the Biological Potential: A Comparative Guide to 2-Chloro-4,5-dimethylpyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activity of 2-chloro-4,5-dimethylpyrimidine analogs and other substituted pyrimidine derivatives. This document summarizes key experimental data, provides detailed methodologies for crucial assays, and visualizes relevant signaling pathways to support further research and drug discovery efforts.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the pyrimidine ring plays a crucial role in determining the biological activity and target specificity of these compounds. This guide focuses on the validation of the biological activity of analogs derived from this compound, a key intermediate in the synthesis of various bioactive molecules.

Comparative Analysis of Biological Activity

The biological activity of pyrimidine derivatives is significantly influenced by the nature of the substituents at the 2, 4, and 5 positions of the pyrimidine ring. While specific comparative data on a systematic series of 2-substituted-4,5-dimethylpyrimidine analogs is limited in the public domain, extensive research on broader classes of 2,4,5-trisubstituted pyrimidines provides valuable insights into their structure-activity relationships (SAR). The following tables summarize the reported anticancer activities of various 2,4,5-substituted pyrimidine derivatives against a panel of human cancer cell lines.

Compound IDR2 SubstituentR4 SubstituentR5 SubstituentCancer Cell LineIC50 (µM)Reference
1 2-AnilinoAminopiperidine4-PyridylHCT116Potent[1]
2 Substituted AnilinoModified AminoSpecific HeterocycleHCT116Potent (>100-fold selective over CDK1/2)[1]
3k Indole-aryl-amino--BEL-74020.016 - 0.062[2]
9k Varied AromaticTriazolopiperazine-A5492.14[3]
HCT-1163.59[3]
PC-35.52[3]
MCF-73.69[3]
13f Varied Aromatic1,4,8-triazaspiro[4.5]decan-3-one-A5491.98[3]
HCT-1162.78[3]
PC-34.27[3]
MCF-74.01[3]

Table 1: Anticancer Activity of 2,4,5-Trisubstituted Pyrimidine Derivatives. This table highlights the potent anticancer activity of various pyrimidine analogs, demonstrating the influence of different substituents on their efficacy against several cancer cell lines.

Key Signaling Pathways Targeted by Pyrimidine Analogs

Many pyrimidine-based compounds exert their biological effects by modulating the activity of key signaling pathways involved in cell growth, proliferation, and survival. Two of the most prominent pathways targeted by these analogs are the Epidermal Growth Factor Receptor (EGFR) pathway and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway. Dysregulation of these pathways is a hallmark of many cancers.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Transcription ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 P Akt Akt PIP3->Akt PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Survival mTORC1->CellGrowth

References

A Spectroscopic Guide to the Structural Confirmation of 2-Chloro-4,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data anticipated for 2-Chloro-4,5-dimethylpyrimidine against experimentally obtained data for structurally related compounds. The aim is to equip researchers with the necessary tools to confirm the structure of this compound through spectroscopic analysis. This document outlines detailed experimental protocols and presents data in a clear, comparative format.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Accurate structural confirmation is the cornerstone of any research and development endeavor. This guide details the expected outcomes from key spectroscopic techniques—¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for this compound. By comparing these predictions with known data from similar molecules, a robust framework for structural verification is established.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound and compare it with the experimental data available for selected alternative compounds.

Table 1: ¹H NMR Chemical Shift Comparison (in ppm)

CompoundH-2H-64-CH₃5-CH₃Solvent/MHz
This compound (Expected) -~8.4~2.4~2.2CDCl₃/400
2-Chloro-4-methylpyrimidine[1]-8.59 (d)3.29 (s)-d₆-DMSO/400
2-Chloro-5-methylpyrimidine[2][3]-8.47 (s, 2H)-2.33 (s)CDCl₃/400
4,5-Dimethylpyrimidine8.8 (s)8.4 (s)2.5 (s)2.2 (s)CDCl₃

Table 2: ¹³C NMR Chemical Shift Comparison (in ppm)

CompoundC-2C-4C-5C-64-CH₃5-CH₃Solvent
This compound (Expected) ~160~165~125~158~20~15CDCl₃
2-Chloro-4-methylpyrimidine~161~168~122~157~24-CDCl₃
2-Chloro-5-methylpyrimidine~159~158~130~158-~17CDCl₃
4,5-Dimethylpyrimidine[4]157.1158.6129.5155.821.114.5CDCl₃

Table 3: Mass Spectrometry (MS) Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound (Expected) C₆H₇ClN₂142.59142/144 ([M]⁺/[M+2]⁺), 107, 80
2-Chloro-4-methylpyrimidine[5]C₅H₅ClN₂128.56128/130 ([M]⁺/[M+2]⁺), 93, 66
2-Chloro-5-methylpyrimidine[6]C₅H₅ClN₂128.56128/130 ([M]⁺/[M+2]⁺), 93, 66
4,5-Dimethylpyrimidine[4]C₆H₈N₂108.14108 ([M]⁺), 107, 81, 54

Table 4: Infrared (IR) Spectroscopy Data Comparison (in cm⁻¹)

CompoundC-H Stretch (Aromatic)C-H Stretch (Aliphatic)C=N/C=C StretchC-Cl Stretch
This compound (Expected) ~30502900-30001500-1600700-800
2-Chloro-4-methylpyrimidine~30702920-29801550, 1480~780
2-Chloro-5-methylpyrimidine[6]~30602910-29701560, 1490~790
4,5-Dimethylpyrimidine~30402900-29901570, 1500-

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).

Mass Spectrometry (MS)
  • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Introduction: For EI-MS, a direct insertion probe or Gas Chromatography (GC) inlet can be used. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced via direct infusion.

  • EI-MS Parameters:

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 40-400.

  • ESI-MS Parameters:

    • Ionization Mode: Positive.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimized for the specific instrument.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and the characteristic isotopic pattern for chlorine ([M+2]⁺ with approximately one-third the intensity of [M]⁺). Analyze the fragmentation pattern to deduce structural features.

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet.

  • ATR-IR:

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact.

  • KBr Pellet:

    • Mix ~1 mg of the sample with ~100 mg of dry KBr powder.

    • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule.

Visualizing the Workflow and Structural Logic

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical process for confirming the structure of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample 2-Chloro-4,5- dimethylpyrimidine NMR_Sample Dissolve in CDCl₃ Sample->NMR_Sample MS_Sample Dissolve in MeOH/ACN Sample->MS_Sample IR_Sample Solid Sample Sample->IR_Sample NMR ¹H & ¹³C NMR NMR_Sample->NMR MS Mass Spec. MS_Sample->MS IR FT-IR IR_Sample->IR NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data MS_Data Molecular Ion Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data Confirmation Structure Confirmed NMR_Data->Confirmation MS_Data->Confirmation IR_Data->Confirmation

Caption: Experimental workflow for the spectroscopic analysis of this compound.

structure_confirmation_logic cluster_predictions Spectroscopic Predictions cluster_experimental Experimental Data Start Hypothesized Structure: This compound H_NMR_Pred ¹H NMR: - One aromatic proton signal - Two distinct methyl singlets Start->H_NMR_Pred C_NMR_Pred ¹³C NMR: - Six distinct carbon signals Start->C_NMR_Pred MS_Pred MS: - M/M+2 pattern for Cl - Molecular weight ~142.59 Start->MS_Pred IR_Pred IR: - C-Cl stretch - Aromatic C-H stretch - Aliphatic C-H stretch Start->IR_Pred Match Data Match? H_NMR_Pred->Match C_NMR_Pred->Match MS_Pred->Match IR_Pred->Match H_NMR_Exp ¹H NMR Data H_NMR_Exp->Match C_NMR_Exp ¹³C NMR Data C_NMR_Exp->Match MS_Exp MS Data MS_Exp->Match IR_Exp IR Data IR_Exp->Match Confirmed Structure Confirmed Match->Confirmed Yes Reevaluate Re-evaluate Structure Match->Reevaluate No

Caption: Logical diagram for the structural confirmation of this compound.

References

Comparing the efficacy of different catalysts for 2-Chloro-4,5-dimethylpyrimidine coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Catalytic Coupling of 2-Chloro-4,5-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic compounds is a cornerstone of modern medicinal chemistry. This compound serves as a valuable building block, and its derivatization through catalytic cross-coupling reactions allows for the synthesis of diverse molecular architectures. These reactions, primarily catalyzed by palladium and nickel complexes, enable the formation of carbon-carbon and carbon-nitrogen bonds, which are critical for developing novel therapeutic agents.[1][2]

This guide provides a comparative overview of the efficacy of different catalytic systems for the coupling of this compound and its close analogs. Due to the structural similarities, data from studies on 2,4-dichloropyrimidines are included to provide a broader context for catalyst selection and reaction optimization.[3][4] The choice of catalyst, ligand, base, and solvent is crucial and can significantly influence reaction yield, selectivity, and scope.[5]

Overview of Key Coupling Reactions

Several palladium- and nickel-catalyzed cross-coupling reactions are instrumental for the derivatization of chloro-pyrimidines:

  • Suzuki-Miyaura Coupling: A versatile method for forming C-C bonds by reacting the chloropyrimidine with an organoboron reagent (boronic acid or ester).[6][7] This is one of the most frequently used coupling reactions in medicinal chemistry.[8]

  • Buchwald-Hartwig Amination: A powerful reaction for synthesizing C-N bonds by coupling the chloropyrimidine with a primary or secondary amine.[9][10] This method has largely replaced harsher, traditional methods for creating aryl amines.[9]

  • Sonogashira Coupling: Forms a C-C bond between the chloropyrimidine and a terminal alkyne, typically using a dual catalyst system of palladium and copper.[11][12]

  • Heck Coupling: Creates a C-C bond by coupling the chloropyrimidine with an alkene.[13][14]

Data Presentation: Catalyst Performance Comparison

The following table summarizes quantitative data for various catalytic systems used in the coupling of 2,4-dichloropyrimidine, a close structural analog of this compound. These conditions serve as an excellent starting point for optimization.

Coupling ReactionCatalyst / PrecatalystLigandBaseSolventTemp. (°C)TimeYield (%)Citation
Suzuki-Miyaura Pd(PPh₃)₄ (5 mol%)PPh₃K₂CO₃Toluene/Ethanol/H₂O5512h>80%[3]
Suzuki-Miyaura Pd(PPh₃)₄ (0.5 mol%)PPh₃K₂CO₃Dioxane/H₂O (4:1)100 (MW)15 min81%[4]
Suzuki-Miyaura Pd₂(dba)₃ (2 mol%)tBu₃P·HBF₄K₂CO₃Dioxane/H₂O (4:1)100 (MW)15 min23%[4]
Suzuki-Miyaura NiCl₂(PCy₃)₂ (5 mol%)PCy₃K₃PO₄2-Me-THF10012hGood[15]
Buchwald-Hartwig Pd(OAc)₂XPhosKOt-BuToluene1002-24hGood-Excellent[16]
Buchwald-Hartwig Pd₂(dba)₃BINAPNaOt-BuToluene80-1102-24hGood-Excellent[9]
Sonogashira PdCl₂(PPh₃)₂ / CuIPPh₃Et₃NTHF / TolueneRT - 702-12hHigh[11][17]
Heck Coupling Pd(OAc)₂PPh₃Et₃NDMF / NMP100-1404-24hGood[13][14]

Note: Yields and conditions are highly dependent on the specific coupling partners used. The data presented is based on reactions with 2,4-dichloropyrimidine and serves as a representative guide.

Experimental Protocols

A detailed methodology is crucial for reproducibility. The following is a generalized protocol for a microwave-assisted Suzuki-Miyaura coupling reaction, adapted from established procedures.[4][5]

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.0 mmol, 1.0 equiv.), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 mmol, 0.5 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and water (4:1, 5 mL). It is critical to degas solvents to remove oxygen, which can deactivate the catalyst.[5]

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes with stirring.

  • Reaction Monitoring: After cooling, the reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations: Reaction Pathways and Workflows

Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism for palladium-catalyzed coupling reactions like the Suzuki-Miyaura follows a well-established catalytic cycle.[6] The cycle involves three key steps: oxidative addition of the palladium(0) complex to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the active catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Complex OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') Transmetal->Product ArylHalide This compound (Ar-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Diagram

A structured workflow ensures consistency and success in synthesizing the target compounds. The following diagram outlines the key steps from preparation to purification.

Experimental_Workflow start Start prep 1. Prepare Reagents (Pyrimidine, Boronic Acid, Base) start->prep add_cat 2. Add Catalyst & Solvent (e.g., Pd(PPh₃)₄ in Dioxane/H₂O) prep->add_cat inert 3. Establish Inert Atmosphere (Evacuate & Backfill with Argon) add_cat->inert react 4. Microwave Irradiation (e.g., 100°C, 15 min) inert->react workup 5. Reaction Workup (Extraction & Washing) react->workup purify 6. Purification (Column Chromatography) workup->purify end End (Pure Product) purify->end

Caption: Step-by-step workflow for a typical microwave-assisted coupling reaction.

References

Navigating the Synthesis of 2-Substituted-4,5-Dimethylpyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyrimidine scaffolds is a cornerstone of discovering and optimizing novel therapeutic agents. This guide provides a comparative analysis of alternative synthetic routes to 2-substituted-4,5-dimethylpyrimidines, offering a critical evaluation of common methodologies, supported by experimental data and detailed protocols.

The 4,5-dimethylpyrimidine core is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including the inhibition of tubulin polymerization, a key target in cancer therapy.[1] The choice of synthetic route to access these compounds is crucial, impacting yield, purity, cost, and the diversity of achievable substitutions at the 2-position. This guide compares three primary synthetic strategies: the direct, one-pot condensation of a 1,3-dicarbonyl compound with a nitrogen-containing reagent (a Pinner-type synthesis), and two multi-step approaches commencing with a pre-formed pyrimidine ring, namely via a 2-chloro or a 2-thio intermediate.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic pathway depends on the desired substituent at the 2-position, the required scale of the reaction, and the available starting materials. The following table summarizes the key quantitative data for the discussed routes.

Synthetic RouteKey Starting MaterialsTypical Reagents and ConditionsProduct ExampleReported Yield (%)AdvantagesDisadvantages
Route 1: Pinner-Type Condensation Acetylacetone, Guanidine nitrate or UreaNa₂CO₃, water, 95 °C, 3 h (for 2-amino) or HCl, methanol, reflux, 3 h (for 2-hydroxy)2-Amino-4,6-dimethylpyrimidine75-89%[1][2]One-pot, high-yielding for specific substituents (amino, hydroxy), uses readily available and inexpensive starting materials.Limited scope for direct introduction of diverse alkyl or aryl groups at the 2-position.
2-Hydroxy-4,6-dimethylpyrimidine80-90%[3]
Route 2: Via 2-Chloro Intermediate 2-Amino-4,6-dimethylpyrimidine1. POCl₃ (for chlorination) 2. Nucleophile (e.g., amine, alkoxide), solvent, heat2-(Substituted)-4,6-dimethylpyrimidinesVariableVersatile for introducing a wide range of nucleophiles at the 2-position.Multi-step process, use of hazardous reagents like POCl₃, requires synthesis of the 2-chloropyrimidine intermediate.
Route 3: Via 2-Thio Intermediate Acetylacetone, Thiourea1. HCl (for cyclization) 2. Alkylating agent (e.g., CH₃I) 3. Oxidizing agent (e.g., H₂O₂) 4. Nucleophile2-(Substituted)-4,6-dimethylpyrimidines~75% (overall)[4]Avoids harsh chlorinating agents, the 2-methylsulfonyl group is an excellent leaving group for nucleophilic substitution.Multi-step synthesis, may require careful control of oxidation conditions.

Experimental Protocols

Route 1: Pinner-Type Condensation for 2-Amino-4,6-dimethylpyrimidine[1][2]

This one-pot reaction involves the condensation of acetylacetone with guanidine.

Materials:

  • Guanidine hydrochloride (0.052 mol)

  • Acetylacetone (0.052 mol)

  • Sodium carbonate (Na₂CO₃) (0.052 mol)

  • Water (15 mL)

Procedure:

  • In a round-bottom flask, combine guanidine hydrochloride, acetylacetone, and sodium carbonate in water.

  • Heat the reaction vessel in a water bath at 60-95 °C. For sonochemical synthesis, the flask content is exposed to ultrasonic waves for 30 minutes at 60 °C.[2] For conventional heating, the reaction is typically run for 3 hours at 95 °C.[1]

  • Upon completion of the reaction, cool the mixture.

  • The solid product is collected by filtration, washed with a small amount of cold water, and dried.

  • The crude product can be recrystallized from a suitable solvent if necessary.

Route 2: Synthesis via a 2-Chloro Intermediate

This two-step approach involves the initial synthesis of 2-chloro-4,6-dimethylpyrimidine, followed by nucleophilic aromatic substitution.

Step 1: Synthesis of 2-Chloro-4,6-dimethylpyrimidine This reaction should be performed in a well-ventilated fume hood due to the use of phosphorus oxychloride.

Materials:

  • 2-Hydroxy-4,6-dimethylpyrimidine

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Carefully add 2-hydroxy-4,6-dimethylpyrimidine to an excess of phosphorus oxychloride.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) until the pH is neutral or slightly basic.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-4,6-dimethylpyrimidine, which can be purified by distillation or chromatography.

Step 2: Nucleophilic Aromatic Substitution [5]

Materials:

  • 2-Chloro-4,6-dimethylpyrimidine

  • Desired nucleophile (e.g., an amine, alkoxide, or thiol)

  • Suitable solvent (e.g., ethanol, DMF, or dioxane)

  • Base (if necessary, e.g., triethylamine or potassium carbonate)

Procedure:

  • Dissolve 2-chloro-4,6-dimethylpyrimidine in a suitable solvent.

  • Add the nucleophile and a base, if required.

  • Heat the reaction mixture to a temperature appropriate for the specific nucleophile and solvent, and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography or recrystallization to yield the desired 2-substituted-4,6-dimethylpyrimidine.

Route 3: Synthesis via a 2-Thio Intermediate[4]

This multi-step route begins with the synthesis of 4,6-dimethylpyrimidine-2-thiol.

Step 1: Synthesis of 4,6-Dimethylpyrimidine-2-thiol

Materials:

  • Thiourea

  • Acetylacetone

  • Hydrochloric acid (HCl)

Procedure:

  • Condense thiourea with acetylacetone in the presence of hydrochloric acid to yield 4,6-dimethylpyrimidine-2-thiol.

Step 2: S-Alkylation

Materials:

  • 4,6-Dimethylpyrimidine-2-thiol

  • Alkylating agent (e.g., dimethyl sulfate or methyl iodide)

  • Base (e.g., sodium hydroxide)

Procedure:

  • Dissolve 4,6-dimethylpyrimidine-2-thiol in a suitable solvent.

  • Add a base followed by the alkylating agent.

  • Stir the reaction at room temperature until completion to yield 4,6-dimethyl-2-(methylthio)pyrimidine.

Step 3: Oxidation to the Sulfone

Materials:

  • 4,6-Dimethyl-2-(methylthio)pyrimidine

  • Oxidizing agent (e.g., hydrogen peroxide with sodium tungstate catalyst)

Procedure:

  • Oxidize the 2-(methylthio)pyrimidine with a suitable oxidizing agent to form 4,6-dimethyl-2-(methylsulfonyl)pyrimidine.[4]

Step 4: Nucleophilic Aromatic Substitution

Procedure:

  • The resulting 2-(methylsulfonyl)pyrimidine can then undergo nucleophilic aromatic substitution with a variety of nucleophiles under conditions similar to those described for the 2-chloro intermediate.

Visualization of Synthetic Workflows

The following diagrams illustrate the general workflows for the three main synthetic routes discussed.

Synthesis_Route_1 acetylacetone Acetylacetone condensation Pinner-Type Condensation acetylacetone->condensation guanidine Guanidine or Urea guanidine->condensation product 2-Substituted-4,5- dimethylpyrimidine condensation->product One-pot

Caption: Workflow for the Pinner-Type Condensation.

Synthesis_Route_2 start 2-Hydroxy-4,5- dimethylpyrimidine chlorination Chlorination (e.g., POCl₃) start->chlorination intermediate 2-Chloro-4,5- dimethylpyrimidine chlorination->intermediate substitution Nucleophilic Aromatic Substitution intermediate->substitution product 2-Substituted-4,5- dimethylpyrimidine substitution->product

Caption: Workflow via a 2-Chloro Intermediate.

Synthesis_Route_3 start Acetylacetone + Thiourea cyclization Cyclization start->cyclization thio_intermediate 4,5-Dimethyl- pyrimidine-2-thiol cyclization->thio_intermediate alkylation S-Alkylation thio_intermediate->alkylation sulfide_intermediate 2-Alkylthio- 4,5-dimethylpyrimidine alkylation->sulfide_intermediate oxidation Oxidation sulfide_intermediate->oxidation sulfone_intermediate 2-Alkylsulfonyl- 4,5-dimethylpyrimidine oxidation->sulfone_intermediate substitution Nucleophilic Aromatic Substitution sulfone_intermediate->substitution product 2-Substituted-4,5- dimethylpyrimidine substitution->product

Caption: Workflow via a 2-Thio Intermediate.

Biological Context: Inhibition of Tubulin Polymerization

Certain 2,4,5-substituted pyrimidines have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division.[1] By binding to tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. This mechanism of action is shared by several successful anticancer drugs.

Signaling_Pathway cluster_cell Cancer Cell tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle microtubules->mitotic_spindle cell_cycle Cell Cycle Progression (G2/M Phase) mitotic_spindle->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis pyrimidine 2-Substituted-4,5- dimethylpyrimidine pyrimidine->tubulin Inhibition

Caption: Inhibition of Tubulin Polymerization.

Conclusion

The synthesis of 2-substituted-4,5-dimethylpyrimidines can be approached through several viable routes. The Pinner-type condensation offers a direct and efficient method for preparing 2-amino and 2-hydroxy derivatives. For a broader range of substituents at the 2-position, multi-step sequences involving 2-chloro or 2-thio-4,5-dimethylpyrimidine intermediates are highly effective. The choice of the optimal route will be dictated by the specific target molecule, desired scale, and laboratory resources. The biological significance of this scaffold, particularly as inhibitors of tubulin polymerization, underscores the importance of robust and versatile synthetic strategies for the continued exploration of this chemical space in drug discovery.

References

Comparative Cross-Reactivity Analysis of 2-Chloropyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the selectivity and off-target effects of 2-chloropyrimidine derivatives, featuring a comparative analysis of Dasatinib and other key kinase inhibitors.

The 2-chloropyrimidine scaffold is a prevalent core structure in the development of potent kinase inhibitors. Its derivatives have demonstrated significant therapeutic potential by targeting a wide range of kinases involved in oncogenic signaling pathways. However, understanding the cross-reactivity profile of these compounds is paramount for predicting their efficacy, potential off-target effects, and overall therapeutic index. Due to the limited availability of specific cross-reactivity data for 2-Chloro-4,5-dimethylpyrimidine derivatives, this guide utilizes the well-characterized 2-chloropyrimidine-containing drug, Dasatinib, as a representative example.

This guide provides a comparative analysis of the cross-reactivity of Dasatinib against a panel of kinases, benchmarked against two other prominent kinase inhibitors, Bosutinib and Imatinib. This comparison will highlight the distinct selectivity profiles and provide valuable insights for researchers in the field.

Comparative Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC50 values in nM) of Dasatinib, Bosutinib, and Imatinib against a selection of clinically relevant kinases. Lower IC50 values indicate greater potency. This data provides a quantitative comparison of the selectivity and potential off-target interactions of these inhibitors.

Kinase TargetDasatinib (IC50, nM)Bosutinib (IC50, nM)Imatinib (IC50, nM)Kinase Family
ABL1 <1 1.2 250 Tyrosine Kinase
SRC <1 1.2 >10000Tyrosine Kinase
KIT 1.1150100Tyrosine Kinase
PDGFRA 1.148100Tyrosine Kinase
Lck 1.11.2>10000Tyrosine Kinase
EphA2 1.11.6>10000Tyrosine Kinase
VEGFR2 8100>10000Tyrosine Kinase
p38α 30>10000>10000Serine/Threonine Kinase
c-Raf 200>10000>10000Serine/Threonine Kinase
MEK1 3000>10000>10000Serine/Threonine Kinase

Note: The data presented in this table is compiled from various sources and is intended for comparative purposes. Actual IC50 values may vary depending on the specific assay conditions.

Experimental Protocols

Accurate assessment of kinase inhibitor cross-reactivity relies on robust and well-defined experimental methodologies. The following are detailed protocols for two key assays used in kinase profiling and target engagement studies.

Radiometric Kinase Assay (HotSpot™ Assay)

This biochemical assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate.

a. Materials and Reagents:

  • Purified kinase of interest

  • Specific peptide or protein substrate

  • [γ-³³P]ATP (specific activity ~10 µCi/µL)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Test compounds (e.g., Dasatinib) serially diluted in DMSO

  • 10% Phosphoric acid

  • P81 phosphocellulose paper

  • Microplate scintillation counter

b. Assay Procedure:

  • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase reaction buffer.

  • Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • To each well, add 18 µL of the kinase/substrate mixture and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of [γ-³³P]ATP solution (final concentration at the Km for each kinase).

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 20 µL of 10% phosphoric acid.

  • Spot 20 µL of the reaction mixture from each well onto a P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Rinse the paper with acetone and let it air dry.

  • Quantify the incorporated radioactivity using a microplate scintillation counter.

c. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage inhibition versus the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[1][2]

a. Materials and Reagents:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

  • Antibodies specific to the target protein

  • Western blotting or ELISA reagents

b. Assay Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound or vehicle (DMSO) at the desired concentration and incubate for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[3]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the amount of the target protein in the soluble fraction using a suitable method like Western blotting or ELISA.

c. Data Analysis:

  • Melt Curve: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures for the compound-treated sample indicates target engagement and stabilization.

  • Isothermal Dose-Response: Perform the assay at a single, fixed temperature (chosen from the melt curve where a significant difference is observed) with varying concentrations of the compound. Plot the amount of soluble protein against the logarithm of the compound concentration to determine the concentration at which 50% of the target protein is stabilized (EC50).

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., PDGFR, KIT) GRB2_SOS GRB2/SOS RTK->GRB2_SOS BCR_ABL BCR-ABL BCR_ABL->GRB2_SOS STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K SRC SRC Family Kinases SRC->STAT5 SRC->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT5->Transcription AKT AKT PI3K->AKT AKT->Transcription Anti-apoptotic effects Dasatinib Dasatinib Dasatinib->RTK Dasatinib->BCR_ABL Dasatinib->SRC Imatinib Imatinib Imatinib->RTK Imatinib->BCR_ABL Bosutinib Bosutinib Bosutinib->BCR_ABL Bosutinib->SRC

Caption: Simplified signaling pathways inhibited by Dasatinib, Imatinib, and Bosutinib.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Plate_Setup Plate Compounds Compound_Prep->Plate_Setup Kinase_Prep Kinase & Substrate Preparation Add_Kinase Add Kinase/Substrate Mix Kinase_Prep->Add_Kinase Plate_Setup->Add_Kinase Initiate_Reaction Initiate with [γ-³³P]ATP Add_Kinase->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Spot_Paper Spot on P81 Paper Stop_Reaction->Spot_Paper Wash Wash Paper Spot_Paper->Wash Read_Plate Scintillation Counting Wash->Read_Plate Data_Analysis IC50 Determination Read_Plate->Data_Analysis

Caption: Experimental workflow for a radiometric kinase inhibition assay.

References

Purity Assessment of Synthesized 2-Chloro-4,5-dimethylpyrimidine: A Comparative Guide to HPLC and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized 2-Chloro-4,5-dimethylpyrimidine, a key heterocyclic building block in medicinal chemistry.

Introduction to Purity Assessment

The purity of a synthesized compound can significantly impact its chemical reactivity, biological activity, and safety profile. Therefore, robust analytical methods are required to identify and quantify the main component and any process-related impurities. While several techniques are available, HPLC is often the method of choice for its high resolution, sensitivity, and quantitative accuracy.[1][2] This guide presents a detailed HPLC protocol and compares its performance with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC is a widely adopted technique for the analysis of pyrimidine derivatives due to its efficiency in separating compounds with varying polarities.[1] A well-developed HPLC method can provide excellent separation of the main compound from its potential impurities.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is often effective for separating pyrimidine derivatives.[3][4]

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for purity assessment, each with its own advantages and limitations.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds.[5][6] this compound is likely to be amenable to GC analysis.

  • Advantages: High resolution for volatile impurities, and when coupled with a Flame Ionization Detector (FID), it provides a near-uniform response factor for hydrocarbons, simplifying quantification.

  • Disadvantages: Not suitable for non-volatile or thermally labile impurities. Derivatization may be required for some compounds, adding complexity to the sample preparation.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.

  • Advantages: Provides structural information which can aid in impurity identification. It is a non-destructive technique and can provide a highly accurate and precise quantification.

  • Disadvantages: Lower sensitivity compared to chromatographic methods, making it less suitable for detecting trace impurities. Signal overlap in complex mixtures can complicate quantification.[7]

Performance Comparison
Parameter HPLC Gas Chromatography (GC) Quantitative NMR (qNMR)
Applicability Wide range of non-volatile and thermally stable/labile compounds.Volatile and thermally stable compounds.[5]Soluble compounds with unique NMR signals.
Sensitivity High (ng to pg level).Very high for volatile compounds (pg to fg level).Lower (µg to mg level).[7]
Resolution Excellent for complex mixtures.Excellent for volatile isomers and related substances.Lower, potential for signal overlap.
Quantification Requires a reference standard for each impurity.Can provide semi-quantitative results with FID without individual standards.Primary method, does not require a specific reference standard for the analyte.
Impurity Identification Retention time matching with standards; hyphenation with MS for structural elucidation.Retention time matching; extensive libraries for MS identification.Provides direct structural information.[8][9]
Sample Throughput Moderate to high.High.Low to moderate.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the purity assessment of synthesized this compound.

cluster_synthesis Synthesis & Initial Characterization cluster_purity_assessment Purity Assessment cluster_data_analysis Data Analysis & Reporting Synthesis Synthesized this compound TLC Thin Layer Chromatography (TLC) for reaction monitoring Synthesis->TLC Workup Work-up & Purification (e.g., Column Chromatography) TLC->Workup HPLC Primary Method: HPLC (High Resolution, High Sensitivity) Workup->HPLC GC Alternative Method 1: GC (For Volatile Impurities) Workup->GC qNMR Alternative Method 2: qNMR (Absolute Quantification, Structural Info) Workup->qNMR Purity_Calculation Purity Calculation (% Area Normalization or vs. Standard) HPLC->Purity_Calculation GC->Purity_Calculation qNMR->Purity_Calculation Impurity_Profiling Impurity Profiling (Identification & Quantification) Purity_Calculation->Impurity_Profiling Final_Report Final Purity Report Impurity_Profiling->Final_Report

Caption: Workflow for the purity assessment of this compound.

Conclusion

The purity assessment of synthesized this compound is crucial for its intended application in research and drug development. Reversed-phase HPLC offers a robust, sensitive, and high-resolution method for this purpose. While GC and qNMR serve as valuable orthogonal techniques for confirming purity and identifying specific types of impurities, HPLC remains the workhorse for routine purity analysis in most pharmaceutical development settings. The choice of analytical technique should be based on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of sensitivity and accuracy.

References

Mechanistic study of nucleophilic substitution on 2-Chloro-4,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the nucleophilic aromatic substitution (SNAr) on 2-Chloro-4,5-dimethylpyrimidine is crucial for researchers in medicinal chemistry and materials science, where pyrimidine derivatives are foundational building blocks. This guide provides a comparative overview of the mechanistic aspects of this reaction, drawing parallels with closely related and more extensively studied pyrimidine systems to elucidate the key factors governing reactivity and selectivity.

Introduction to Nucleophilic Substitution on Pyrimidines

The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is particularly pronounced when a good leaving group, such as a halogen, is present at the C2, C4, or C6 positions, which are activated by the adjacent ring nitrogen atoms. The reaction typically proceeds via a two-stage bimolecular mechanism involving a stabilized intermediate.[1][2]

The presence of two electron-donating methyl groups at the C4 and C5 positions in this compound is expected to slightly decrease the electrophilicity of the pyrimidine ring compared to the unsubstituted 2-chloropyrimidine, thereby influencing the reaction rate. However, the fundamental mechanistic pathway remains consistent.

The SNAr Reaction Mechanism

The accepted mechanism for nucleophilic substitution on 2-chloropyrimidines is a bimolecular process that occurs in two distinct stages: addition and elimination.[1]

  • Addition Step : The nucleophile attacks the electrophilic carbon atom bearing the chlorine atom (the ipso-carbon), leading to the formation of a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. This step involves the temporary disruption of the ring's aromaticity.[2][3]

  • Elimination Step : The aromaticity of the ring is restored through the expulsion of the chloride leaving group. This step is typically fast.

The first step, the formation of the Meisenheimer complex, is generally the rate-determining step of the reaction.[3]

Fig. 1. General SNAr mechanism on this compound.

Comparison of Nucleophile Reactivity

The rate of substitution is highly dependent on the nature of the nucleophile. Kinetic studies on the analogous 2-chloropyrimidine reveal a clear reactivity pattern.[1] The reaction is second-order overall: first-order with respect to the substrate and first-order with respect to the nucleophile.[1][4]

Quantitative Data for Amination Reactions
Nucleophile (Amine)Temperature (°C)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kcal/mol)Enthalpy of Activation (ΔH‡) (kcal/mol)Entropy of Activation (ΔS‡) (cal deg⁻¹ mol⁻¹)
n-Propylamine501.1 x 10⁻⁵13.913.2-37
n-Butylamine501.1 x 10⁻⁵14.213.5-36
Isobutylamine500.8 x 10⁻⁵14.513.8-36
Isopropylamine500.07 x 10⁻⁵16.215.5-34
Di-n-propylamine500.05 x 10⁻⁵15.815.1-38

Data adapted from B.D. Batts & A.J. Day, 1973.[5]

Observations:

  • Steric Hindrance: The reactivity of amines is significantly affected by steric hindrance. Primary n-alkylamines (n-propylamine, n-butylamine) are the most reactive. Branching at the β-carbon (isobutylamine) has a minor effect, but branching at the α-carbon (isopropylamine) dramatically reduces the reaction rate.[5]

  • Secondary vs. Primary Amines: Secondary amines (di-n-propylamine) are significantly less reactive than their primary counterparts, again due to increased steric bulk around the nucleophilic nitrogen atom.[5]

Based on studies of 2-chloropyrimidine, a general reactivity order for various nucleophiles can be established:[1]

OH⁻ > Dimethylamine > Piperidine > Methylamine > Diethylamine

This highlights that stronger bases and less sterically hindered nucleophiles generally react faster.[1]

Experimental Protocols

Representative Protocol for Amination of a Chloropyrimidine

The following is a generalized protocol for the amination of a chloropyrimidine, adapted from procedures for related substrates.[5][6]

Materials:

  • This compound (1 equivalent)

  • Amine (1.1 - 2 equivalents)

  • Solvent (e.g., Ethanol, Water, or neat)

  • Optional: Acid catalyst (e.g., HCl, 0.1 equivalent) or Base (e.g., K₂CO₃, 2 equivalents)

Procedure:

  • Reaction Setup: The chloropyrimidine is dissolved or suspended in the chosen solvent in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Addition of Reagents: The amine is added to the mixture. If an acid or base is used, it is added at this stage.

  • Reaction Conditions: The mixture is heated to the desired temperature (e.g., 60-80°C or reflux) and stirred for a specified period (e.g., 4-24 hours).[6]

  • Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup:

    • The reaction mixture is cooled to room temperature.

    • If the product precipitates, it can be isolated by vacuum filtration and washed with cold solvent.

    • Alternatively, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the final 2-amino-4,5-dimethylpyrimidine derivative.

G A 1. Setup Dissolve this compound in solvent in a flask. B 2. Reagent Addition Add amine and any catalyst/base. A->B C 3. Reaction Heat mixture with stirring (e.g., 60-80°C, 4-24h). B->C D 4. Monitoring Check reaction progress using TLC or HPLC. C->D E 5. Workup Cool, then either filter precipitate or perform solvent extraction. D->E F 6. Purification Purify the crude product via recrystallization or chromatography. E->F G Final Product 2-Substituted-4,5-dimethylpyrimidine F->G

Fig. 2. Generalized experimental workflow for amination.

Comparison with Alternative Substrates

The reactivity of this compound can be compared to other chloropyrimidines to understand the influence of substituents.

SubstrateKey FeaturesExpected ReactivityRationale
2-Chloropyrimidine Unsubstituted parent compound.HigherThe absence of electron-donating groups makes the ring more electron-deficient and thus more susceptible to nucleophilic attack.[1]
2,4-Dichloropyrimidine Contains two chloro-substituents.Higher at C4 positionNucleophilic attack preferentially occurs at the C4 position. The additional chlorine atom further activates the ring towards substitution.[7]
2-Chloro-4,6-dimethylpyrimidine Isomeric dimethyl-substituted compound.SimilarThe electronic effects of the two methyl groups are comparable, leading to similar overall reactivity.[5]

The logical relationship between substrate structure and reactivity highlights the importance of electronic effects.

G center Factors Influencing SₙAr Reaction Rate on This compound nucleophile Nucleophile Properties center->nucleophile substrate Substrate Electronics center->substrate conditions Reaction Conditions center->conditions nuc_strength Strength / Basicity (Stronger = Faster) nucleophile->nuc_strength nuc_sterics Steric Hindrance (Less Hindered = Faster) nucleophile->nuc_sterics sub_edg Electron-Donating Groups (e.g., -CH₃) (Slower Rate) substrate->sub_edg sub_ewg Electron-Withdrawing Groups (e.g., -NO₂ on other substrates) (Faster Rate) substrate->sub_ewg cond_solvent Solvent Polarity (Can influence rate) conditions->cond_solvent cond_temp Temperature (Higher T = Faster Rate) conditions->cond_temp

Fig. 3. Key factors influencing the SNAr reaction.

References

Benchmarking 2-Chloro-4,5-dimethylpyrimidine: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 2-Chloro-4,5-dimethylpyrimidine presents itself as a key intermediate for the synthesis of targeted therapies, particularly in oncology. This guide provides an objective comparison of the performance of this compound and its derivatives against other relevant pyrimidine-based compounds, supported by available experimental data.

Data Presentation: Synthesis and Yield Comparison

CompoundStarting Material(s)Reagents and ConditionsYield (%)Reference
2-Chloro-4-methylpyrimidine2,6-dichloro-4-methylpyrimidine, zinc powder, iodineEtOH, H₂O, reflux at 70°C for 4 hours53[1]
2-Chloro-4-methylpyrimidine2,4-dichloro-6-methyl-pyrimidine, zinc powder, ammoniaWater, reflux for 2 hours74.4[1]
2-Chloropyrimidine2-Aminopyrimidine, sodium nitriteConcentrated HCl, -15°C to -10°C26-27[2]
2-Chloro-4-substituted pyrimidines2-methylthio-4-substituted pyrimidines, sulfuryl chlorideDichloromethane, 0°C to room temperature78[3]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative experimental protocols for the synthesis of related chloropyrimidines.

Synthesis of 2-Chloro-4-methylpyrimidine

Protocol 1: To a slurry of 2,6-dichloro-4-methylpyrimidine (50.0 g, 0.31 mol) in ethanol (250 mL) and water (250 mL), zinc powder (41 g, 0.63 mol) and iodine (0.78 g, 3.08 mmol) are added sequentially. The mixture is heated to reflux at 70°C for 4 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The product is extracted with dichloromethane, dried over anhydrous magnesium sulfate, and purified by silica gel column chromatography to yield 2-chloro-4-methylpyrimidine.[1]

Protocol 2: 2,4-dichloro-6-methyl-pyrimidine (15.00 g, 92.00 mmol), zinc powder (18.05 g, 276.00 mmol), and ammonia (38.70 g, 276 mmol) are stirred in water (120 ml). The reaction is heated at reflux for 2 hours. After cooling and filtration, the filtrate is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The residue is then purified by column chromatography.[1]

Synthesis of 2-Chloropyrimidine

A solution of 2-aminopyrimidine (142 g, 1.5 moles) in concentrated hydrochloric acid (500 ml) is cooled to -15°C. A cold solution of sodium nitrite (207 g, 3.0 moles) in water (375 ml) is added dropwise while maintaining the temperature between -15°C and -10°C. The mixture is stirred for an additional hour and then neutralized with a 30% sodium hydroxide solution at a temperature below 0°C. The resulting solid is collected, and the 2-chloropyrimidine is extracted with ether and recrystallized.[2]

Performance in Kinase Inhibition: A Comparative Analysis

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. While specific IC50 values for this compound are not prominently reported, the biological activity of its derivatives and other substituted pyrimidines provides valuable insights into its potential performance. The following table presents IC50 values for various pyrimidine derivatives against key oncological targets.

Compound/Derivative ClassTarget Kinase(s)IC50 (nM)Target Cell Line(s)IC50 (µM)Reference
2,4-disubstituted pyrimidine (Compound 12a)Aurora A, Aurora B309, 293A549, HCT-116, MCF-712.05, 1.31, 20.53[4]
2,4-diaminopyrimidine (Compound 9k)Not specified-A549, HCT-116, PC-3, MCF-72.14, 3.59, 5.52, 3.69[5]
2,4-diaminopyrimidine (Compound 13f)Not specified-A549, HCT-116, PC-3, MCF-71.98, 2.78, 4.27, 4.01[5]
5-[3-(4-chlorophenyl)-substituted]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (Compound 4e)Not specified-Not specified0.009[6]
2-amino-4-chloro-pyrimidine derivative (Compound 6)Not specified-HCT116, MCF789.24, 89.37[7]

Signaling Pathways and Experimental Workflows

To visualize the context in which this compound-based inhibitors may function, we provide diagrams of key signaling pathways and a general experimental workflow for their evaluation.

Key Signaling Pathways in Oncology

The following diagrams illustrate the EGFR, VEGFR, and Src kinase signaling pathways, which are common targets for pyrimidine-based inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding EGFR_dimer EGFR Dimerization & Autophosphorylation EGFR->EGFR_dimer Grb2/Sos Grb2/Sos EGFR_dimer->Grb2/Sos PI3K PI3K EGFR_dimer->PI3K STAT STAT EGFR_dimer->STAT Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription STAT->Transcription Cell_Proliferation Cell_Proliferation Transcription->Cell_Proliferation Cell_Survival Cell_Survival Transcription->Cell_Survival

Caption: EGFR Signaling Pathway.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ligand Binding VEGFR_dimer VEGFR Dimerization & Autophosphorylation VEGFR->VEGFR_dimer PLCg PLCg VEGFR_dimer->PLCg PI3K PI3K VEGFR_dimer->PI3K Src Src VEGFR_dimer->Src PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Cell_Survival Cell_Survival Akt->Cell_Survival Vascular_Permeability Vascular_Permeability Src->Vascular_Permeability Src_Kinase_Signaling_Pathway cluster_downstream Downstream Effectors Upstream_Signals Growth Factors, Integrins, etc. Receptor Receptor Upstream_Signals->Receptor Src Src Receptor->Src Activation FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras/MAPK Ras/MAPK Src->Ras/MAPK PI3K/Akt PI3K/Akt Src->PI3K/Akt Cell_Migration Cell_Migration FAK->Cell_Migration Cell_Proliferation Cell_Proliferation STAT3->Cell_Proliferation Ras/MAPK->Cell_Proliferation Cell_Survival Cell_Survival PI3K/Akt->Cell_Survival Experimental_Workflow Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Kinase Assays (IC50 Determination) Purification->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) In_Vitro_Screening->Cell_Based_Assays Lead_Identification Lead Compound Identification Cell_Based_Assays->Lead_Identification Pharmacokinetics Pharmacokinetic Studies (ADME) Lead_Identification->Pharmacokinetics In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Pharmacokinetics->In_Vivo_Studies End End In_Vivo_Studies->End

References

Safety Operating Guide

Proper Disposal of 2-Chloro-4,5-dimethylpyrimidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 2-Chloro-4,5-dimethylpyrimidine, a structured disposal plan is essential to mitigate risks and adhere to regulatory standards. This guide provides comprehensive, step-by-step procedures for the proper disposal of this compound, based on established protocols for hazardous chemical waste.

Immediate Safety Precautions:

Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the potential hazards associated with this compound and similar chlorinated pyrimidines. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).[1]

Personal Protective Equipment (PPE) Requirements:

  • Gloves: Chemically resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn at all times.[1][2][3]

  • Lab Coat: A flame-retardant lab coat is recommended to protect against splashes.[1]

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a NIOSH/MSHA-approved respirator.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) hazardous waste program.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Step 1: Waste Identification and Segregation

  • Classify the Waste: Treat this compound as a hazardous waste. Due to its chemical structure as a halogenated organic compound, it requires special handling.

  • Segregate from Incompatible Materials: Do not mix this compound with incompatible materials such as strong acids, bases, or oxidizing agents to prevent dangerous reactions.[3] Store it separately from other waste streams like non-halogenated solvents, aqueous waste, and solid waste.[6][7]

Step 2: Container Selection and Labeling

  • Choose a Suitable Container: Use a chemically compatible, leak-proof container with a secure screw-on cap.[8][9] High-density polyethylene (HDPE) or glass containers are generally appropriate, but always verify chemical compatibility. The container must be in good condition, free from cracks or leaks.

  • Properly Label the Container: Securely attach a hazardous waste tag to the container. The label must include the following information in clear, legible print, without abbreviations or chemical formulas[1][5]:

    • The words "Hazardous Waste".[5][9]

    • The full chemical name: "this compound".

    • For mixtures, list all constituents and their approximate percentages.[1][5]

    • The date when the waste was first added to the container.[5]

    • The name and contact information of the principal investigator or responsible person.[5]

    • The laboratory room number and department.[5]

    • Relevant hazard pictograms (e.g., irritant, acute toxicity).[5]

Step 3: Accumulation and Storage

  • Secure Storage Location: Store the sealed waste container in a designated hazardous waste storage area within the laboratory.[8] This area should be well-ventilated and away from heat sources or ignition.

  • Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or dishpan, that is chemically compatible and can hold at least 110% of the volume of the primary container.[8] This will contain any potential leaks or spills.

  • Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.[8][9]

Step 4: Arranging for Disposal

  • Contact EHS for Pickup: Once the container is nearly full (no more than 90%) or has reached the accumulation time limit set by your institution (often 90 days), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.[1][8]

  • Complete Necessary Paperwork: Fill out any required hazardous waste information forms provided by your EHS office.[5] This documentation is crucial for tracking the waste from its point of generation to its final disposal, a process known as "cradle to grave" management.[10]

Spill and Emergency Procedures:

In the event of a spill, absorb the material with an inert substance like sand or vermiculite.[1] Collect the contaminated absorbent into a designated, sealed container for hazardous waste. Do not allow the chemical to enter drains or waterways.[1] For larger spills, or if you are unsure how to proceed, contact your EHS department immediately.

Hazard Data for Analogous Compounds

Hazard Classification2-Chloro-4,6-dimethylpyrimidine4-Chloro-2,6-dimethylpyrimidine2-Chloro-4-methylpyrimidine
GHS Pictogram GHS07 (Exclamation Mark)Not specifiedGHS05 (Corrosion), GHS07 (Exclamation Mark)[11]
Signal Word WarningNot specifiedDanger[11]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[2]H302: Harmful if swallowed, H315: Causes skin irritation, H318: Causes serious eye damage, H335: May cause respiratory irritation[11]
Flash Point 110 °C / 230 °F[3]Not specifiedNot specified
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, water[3]Not specifiedStrong oxidizing agents[4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Identify Waste (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from Incompatible Materials (Acids, Bases, Oxidizers) ppe->segregate container Select Compatible, Leak-Proof Container with Screw Cap segregate->container label Label Container as 'Hazardous Waste' with Full Details container->label store Store in Designated Area with Secondary Containment label->store check_full Container Full (90%) or Time Limit Reached? store->check_full check_full->store No contact_ehs Contact EHS for Pickup and Complete Paperwork check_full->contact_ehs Yes end End: Await Professional Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for 2-Chloro-4,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Chloro-4,5-dimethylpyrimidine was identified. The following guidance is based on safety information for structurally similar compounds, including other chlorinated pyrimidines. Researchers should handle this compound with caution and assume it may possess similar hazards.

This document provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The procedural guidance aims to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, adherence to stringent PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Equipment Standard/Regulation
Eye/Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended if there is a splash hazard.Must meet OSHA 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat or other protective clothing to prevent skin exposure.Inspect gloves before use and remove carefully to avoid skin contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required if ventilation is inadequate, dust is generated, or irritation symptoms are experienced.[4]

Operational and Disposal Plan

Proper handling and disposal are critical to minimize exposure and environmental contamination. All work with this compound should be conducted in a certified chemical fume hood.[5]

Table 2: Step-by-Step Handling and Disposal Protocol

Phase Procedure
Preparation & Handling 1. Ventilation: Always handle the powder and prepare solutions in a well-ventilated area, preferably within a certified chemical fume hood.[4] 2. Donning PPE: Before handling, put on all required PPE as specified in Table 1. 3. Handling: Avoid direct contact with skin and eyes. Prevent the formation of dust when handling the solid form. Do not eat, drink, or smoke in the handling area.[4][5] 4. Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete and before leaving the laboratory.[4]
Spill Cleanup 1. Safety First: Wearing full PPE, gently sweep or vacuum the solid material to avoid creating dust.[4] 2. Containment: Place the collected material into a suitable, labeled container for hazardous waste disposal.[4] 3. Decontamination: Decontaminate work surfaces with an appropriate solvent.
Disposal 1. Waste Classification: As a halogenated pyrimidine, waste must be managed as hazardous chemical waste and segregated properly.[4] 2. Trace Waste: Items with minimal residual contamination (e.g., used gloves, wipes) should be disposed of in designated hazardous waste containers for incineration.[4] 3. Bulk Waste: Grossly contaminated items, unused or expired product, and materials from spill cleanup are considered bulk waste and must be disposed of in accordance with local, state, and federal regulations.[4][6]

Emergency Procedures

Immediate action is required in the event of exposure.

Table 3: First-Aid Measures

Exposure Type Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
Skin Contact Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[4]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

Workflow for Safe Handling

The following diagram outlines the critical steps for the safe handling of this compound from preparation to disposal.

A Preparation (in Chemical Fume Hood) B Don Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat A->B Ensure proper ventilation C Handling of this compound - Weighing - Solution Preparation B->C Proceed with caution D Post-Handling - Decontaminate work surfaces - Remove PPE correctly C->D After experiment completion E Waste Disposal - Segregate hazardous waste D->E Dispose of all contaminated materials F Hand Washing D->F Final safety step

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.